molecular formula C7H14N2O B3023354 N-(3-methylpyrrolidin-3-yl)acetamide CAS No. 96567-95-2

N-(3-methylpyrrolidin-3-yl)acetamide

Cat. No.: B3023354
CAS No.: 96567-95-2
M. Wt: 142.2 g/mol
InChI Key: FHUVQAZMVCLIIW-UHFFFAOYSA-N
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Description

N-(3-methylpyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylpyrrolidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylpyrrolidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylpyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-7(2)3-4-8-5-7/h8H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUVQAZMVCLIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"N-(3-methylpyrrolidin-3-yl)acetamide" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

The sp³-Enriched Pharmacophore: A Technical Guide to N-(3-methylpyrrolidin-3-yl)acetamide in Modern Drug Discovery

As medicinal chemistry continues its strategic "escape from flatland"—moving away from planar, aromatic-heavy structures toward three-dimensional, sp³-rich scaffolds—the pyrrolidine ring has emerged as a privileged motif. Within this class, N-(3-methylpyrrolidin-3-yl)acetamide (CAS: 96567-95-2) represents a highly functionalized, stereochemically dense building block. By incorporating a tertiary carbon stereocenter at the C3 position, this molecule offers unique spatial geometries that enhance target specificity, improve aqueous solubility, and mitigate the metabolic liabilities traditionally associated with unsubstituted cyclic amines.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, metabolic advantages, and synthetic methodologies of this critical intermediate, providing actionable insights for drug development professionals.

Physicochemical Profiling & Structural Logic

The utility of N-(3-methylpyrrolidin-3-yl)acetamide lies in its dual-functional nature: a basic secondary amine (within the pyrrolidine ring) and a neutral, hydrogen-bonding acetamide group, separated by a sterically demanding methyl-substituted sp³ carbon.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, grounded by registry data from [1].

ParameterSpecificationAnalytical Method / Source
CAS Number 96567-95-2Chemical Registry
Molecular Formula C₇H₁₄N₂OElemental Analysis
Molecular Weight 142.2 g/mol Mass Spectrometry (ESI+)
Purity ≥97.0%HPLC (UV/Vis)
Physical State SolidStandard Ambient Conditions
Pharmacophore Deconstruction

The structural logic of this molecule is designed to maximize non-covalent interactions within protein binding pockets while maintaining favorable pharmacokinetics.

PharmacophoreLogic N1 N-(3-methylpyrrolidin-3-yl)acetamide N2 Pyrrolidine Ring (Basic Amine) N1->N2 N3 C3-Methyl Group (Steric Bulk) N1->N3 N4 Acetamide Group (H-Bonding) N1->N4 N5 Enhances Aqueous Solubility & Salt-Bridge Formation N2->N5 N6 Increases sp3 Fraction (Fsp3) & Metabolic Stability N3->N6 N7 Provides Target Specificity via H-Bond Acceptor/Donor N4->N7

Figure 1: Pharmacophore logic of N-(3-methylpyrrolidin-3-yl)acetamide.

Metabolic Stability: The C3-Methyl Advantage

A known liability of unsubstituted pyrrolidines in drug discovery is their susceptibility to Cytochrome P450 (CYP450)-mediated α-oxidation. As highlighted by [2], this oxidative pathway often yields reactive iminium ions and aminoaldehydes, which carry severe genotoxic and mutagenic risks due to their potential to covalently bind to DNA or cellular proteins.

The introduction of the C3-methyl group in N-(3-methylpyrrolidin-3-yl)acetamide is a deliberate design choice to counteract this. The steric bulk of the methyl group at the β-position alters the binding trajectory of the molecule within the CYP450 active site. It sterically crowds the adjacent C2 and C4 α-protons, significantly reducing the rate of hydrogen abstraction required for iminium formation. Furthermore, research published in the [3] demonstrates that 3-substituted pyrrolidines act as highly selective target binders (e.g., in pure ERα antagonists) specifically because their rigid, sp³-rich conformation resists off-target metabolic degradation.

MetabolicPathway N1 Unsubstituted Pyrrolidine N2 CYP450 alpha-Oxidation N1->N2 N3 Reactive Iminium Ion (Genotoxic Liability) N2->N3 Rapid Oxidation N4 3-Methylpyrrolidine Scaffold N5 Steric Hindrance at C3 N4->N5 N6 Metabolic Stability (Blocked Oxidation) N5->N6 Trajectory Alteration

Figure 2: Steric mitigation of CYP450-mediated alpha-oxidation.

Synthetic Methodology: The Ritter Approach

To synthesize N-(3-methylpyrrolidin-3-yl)acetamide efficiently, a two-step sequence utilizing a Grignard addition followed by a Ritter reaction is highly effective. This route is favored for its high atom economy and the elegant use of strongly acidic conditions to achieve simultaneous amidation and deprotection.

Protocol: Synthesis of N-(3-methylpyrrolidin-3-yl)acetamide

Step 1: Nucleophilic Addition (Grignard)

  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-3-pyrrolidinone (1.0 eq) dissolved in anhydrous THF (0.5 M).

  • Temperature Control: Cool the solution to -78°C under an inert argon atmosphere.

    • Causality: Maintaining -78°C is critical. Ketones with adjacent α-protons are prone to enolization under strongly basic conditions. The ultra-low temperature kinetically favors the nucleophilic addition of the Grignard reagent over deprotonation, maximizing the yield of the tertiary alcohol.

  • Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq), ensuring the internal temperature does not exceed -65°C.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield the intermediate 1-Boc-3-methylpyrrolidin-3-ol.

Step 2: Ritter Amidation and Global Deprotection

  • Reaction Setup: Dissolve the crude 1-Boc-3-methylpyrrolidin-3-ol in neat acetonitrile (CH₃CN, 10 volumes).

    • Causality: Acetonitrile serves a dual purpose here as both the solvent and the nucleophilic reactant for the Ritter sequence.

  • Acid Catalysis: Cool the mixture to 0°C and slowly add concentrated Sulfuric Acid (H₂SO₄, 3.0 eq) dropwise.

    • Causality: The strong acid performs two simultaneous functions: it protonates the tertiary alcohol to generate a stable C3 carbocation, and it cleaves the acid-labile N-Boc protecting group. The nitrile nitrogen then attacks the carbocation to form a nitrilium ion.

  • Hydrolysis: Warm to room temperature and stir for 12 hours. Quench carefully with ice water to hydrolyze the nitrilium ion into the target acetamide.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH to free the secondary amine, extract with 10% MeOH in DCM, and evaporate to afford the final product.

Self-Validating System Checkpoint: The success of this protocol is self-validating via LC-MS analysis. Complete conversion is confirmed by the total disappearance of the Boc-protected intermediate mass (M+H = 202 m/z) and the exclusive appearance of the target acetamide mass (M+H = 143 m/z). If M+H = 202 persists, the acid concentration or reaction time was insufficient; if M+H = 101 appears, the Ritter amidation failed, leaving only the deprotected alcohol.

RitterWorkflow N1 1-Boc-3-pyrrolidinone N2 Nucleophilic Addition (MeMgBr, THF, -78°C) N1->N2 N3 1-Boc-3-methylpyrrolidin-3-ol N2->N3 Alkylation N4 Ritter Reaction & Deprotection (CH3CN, H2SO4, 0°C to RT) N3->N4 N5 N-(3-methylpyrrolidin-3-yl)acetamide (Target Scaffold) N4->N5 Amidation & Boc Cleavage

Figure 3: Two-step Ritter synthesis and global deprotection workflow.

Conclusion

N-(3-methylpyrrolidin-3-yl)acetamide is far more than a simple chemical building block; it is a highly engineered pharmacophore designed to solve modern medicinal chemistry challenges. By leveraging the steric bulk of the C3-methyl group to block metabolic liabilities and utilizing the acetamide moiety for precise hydrogen bonding, researchers can integrate this scaffold into advanced therapeutics, ranging from KRAS G12C bridging inhibitors to selective estrogen receptor degraders (SERDs).

References

  • National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." PubMed Central. Available at:[Link]

"N-(3-methylpyrrolidin-3-yl)acetamide" role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Gem-Disubstituted Scaffold for Precision Medicinal Chemistry

Executive Summary

In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (


-rich) scaffolds is a critical strategy for improving clinical success rates. N-(3-methylpyrrolidin-3-yl)acetamide  represents a high-value structural motif that introduces a quaternary stereogenic center into the pyrrolidine ring. This "gem-disubstituted" architecture offers two distinct advantages: it metabolically "hardens" the labile 3-position of the pyrrolidine ring against oxidative degradation and conformationally restricts the amide side chain to enhance ligand-target binding affinity.

This guide analyzes the physicochemical and pharmacological utility of this scaffold, detailing its application in kinase inhibition (specifically PI3K


), synthetic pathways, and bioisosteric potential.[1]
Structural Rationale & Physicochemical Properties[1][2]

The utility of N-(3-methylpyrrolidin-3-yl)acetamide lies in its ability to modulate the properties of the parent 3-aminopyrrolidine scaffold without significantly increasing molecular weight.

1.1 The "Magic Methyl" & Conformational Locking

The introduction of a methyl group at the 3-position (geminal to the acetamide) exploits the Thorpe-Ingold effect (gem-dimethyl effect). In a standard 3-acetamidopyrrolidine, the acetamide side chain has significant rotational freedom. The addition of the C3-methyl group restricts this rotation, collapsing the population of conformers and reducing the entropic penalty upon binding to a protein pocket.

  • Conformational Bias: The methyl group forces the bulky acetamide group into a specific vector, often orthogonal to the ring plane, which can be critical for accessing deep hydrophobic pockets in enzymes like kinases or GPCRs.

1.2 Metabolic Stability (Metabolic Hardening)

Pyrrolidine rings are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly at the carbon atoms alpha to the nitrogen or the substituent.

  • Standard Liability: In 3-aminopyrrolidine, the C3-H bond is susceptible to abstraction.

  • Quaternary Blockade: Replacing the C3-H with a Methyl group removes this abstractable proton, effectively blocking metabolic oxidation at this position. This strategy is frequently used to extend the half-life (

    
    ) of lead compounds.
    
1.3 Physicochemical Profile
Property3-AcetamidopyrrolidineN-(3-methylpyrrolidin-3-yl)acetamide Impact
Hybridization

rich

rich (Quaternary Center)
Increased 3D complexity (Fsp3).
Chirality 1 Stereocenter1 Quaternary StereocenterEnables enantioselective targeting.
Metabolic Stability Low (C3 oxidation)High (C3 blocked)Improved PK profile.
LogP LowerSlightly Higher (+0.3 to +0.5)Improved membrane permeability.
Mechanism of Action & Signaling Pathways

While the fragment itself is not a drug, it serves as a pharmacophore anchor in larger inhibitors. A prime example of this scaffold's utility is found in the development of isoform-selective PI3K inhibitors.

2.1 Case Study: PI3K

Selectivity (PF-06843195)

The phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cell growth.[2][3] Achieving selectivity for the PI3K


 isoform over 

and

isoforms is difficult due to high ATP-pocket homology.
  • The Challenge: Standard hinge-binders often inhibit all class I PI3Ks.

  • The Solution: Researchers utilized a 3-amino-3-methylpyrrolidine core (functionally analogous to our topic scaffold). The quaternary methyl group exploited a small, specific hydrophobic pocket unique to PI3K

    
    , while the amino/amide group formed critical hydrogen bonds with the hinge region.
    
  • Outcome: The steric clash generated by the methyl group in other isoforms (PI3K

    
    /
    
    
    
    ) resulted in >1000-fold selectivity for PI3K
    
    
    .

PI3K_Pathway cluster_mechanism Mechanism of Selectivity RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class IA (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor Scaffold-Based Inhibitor (e.g., PF-06843195) Inhibitor->PI3K Selectively Inhibits (Steric Lock)

Figure 1: PI3K Signaling Pathway showing the intervention point of scaffold-based inhibitors. The quaternary methyl group provides the steric selectivity required to inhibit PI3Kα without affecting downstream AKT/mTOR via off-target isoforms.

Synthetic Methodologies

Creating the quaternary center at the 3-position of the pyrrolidine ring is the rate-limiting step. The subsequent acetylation is trivial. Below is the industry-standard route utilizing the Bucherer-Bergs reaction to establish the quaternary center.

3.1 Synthesis of the Core: 3-Amino-3-Methylpyrrolidine

Reagents: N-Boc-3-pyrrolidinone, (NH4)2CO3, KCN, NaOH.

  • Spirohydantoin Formation:

    • React N-Boc-3-pyrrolidinone with ammonium carbonate and potassium cyanide in ethanol/water (1:1) at 60°C.

    • Mechanism: The ketone undergoes condensation to form a spiro-hydantoin intermediate. This effectively installs both the nitrogen and the carbon of the quaternary center.

  • Hydrolysis:

    • Reflux the spirohydantoin in 3N NaOH (or Ba(OH)2) for 24-48 hours.

    • This opens the hydantoin ring to yield the 3-amino-3-carboxylic acid derivative.

  • Decarboxylation/Functionalization (Alternative):

    • Note: Direct conversion to the methyl/amine often involves starting with a precursor that allows methylation, or using a Curtius rearrangement on a 3-methyl-3-carboxylic acid precursor.

    • Modern Route: Alkylation of a sulfinimine or ketimine derived from N-Boc-3-pyrrolidinone with Methyl Grignard (MeMgBr) or Methyl Lithium (MeLi).

3.2 Protocol: Acetylation to N-(3-methylpyrrolidin-3-yl)acetamide

This protocol assumes the starting material is tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate.

Materials:

  • tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate (1.0 eq)

  • Acetyl Chloride (1.2 eq) or Acetic Anhydride

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate in 10 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add TEA (2.0 eq) dropwise. Stir for 10 minutes.

  • Acylation: Add Acetyl Chloride (1.2 eq) dropwise, maintaining temperature < 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[3][4] Wash combined organics with brine, dry over Na2SO4, and concentrate.[5]

  • Deprotection (if free pyrrolidine is desired): Dissolve the intermediate in DCM/TFA (4:1) and stir for 1 hour to remove the N-Boc group. Concentrate to yield the trifluoroacetate salt of N-(3-methylpyrrolidin-3-yl)acetamide.

Bioisosteric & SAR Decision Tree

When optimizing a lead compound, medicinal chemists use this scaffold to solve specific problems.

SAR_Decision_Tree Problem Lead Compound Issue Issue1 Rapid Metabolism (High Clearance) Problem->Issue1 Issue2 Low Selectivity (Off-target hits) Problem->Issue2 Issue3 Poor Solubility Problem->Issue3 Solution1 Block Metabolic Hotspot Issue1->Solution1 C3 Oxidation Solution2 Restrict Conformation Issue2->Solution2 Lock Sidechain Solution3 Increase Fsp3 Issue3->Solution3 Break Planarity Scaffold Apply N-(3-methylpyrrolidin-3-yl)acetamide Solution1->Scaffold Solution2->Scaffold Solution3->Scaffold Result Outcome: - Lower Clearance - Higher Selectivity - Improved Solubility Scaffold->Result

Figure 2: SAR Decision Tree illustrating when to deploy the 3-methyl-3-acetamidopyrrolidine scaffold during lead optimization.

References
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Topics in Current Chemistry. (2021). Detailed review of pyrrolidine stereochemistry and drug applications.

  • Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Journal of Medicinal Chemistry. (2020).[1][3] Describes the use of the 3-amino-3-methylpyrrolidine scaffold to achieve isoform selectivity. [6]

  • Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry. (2023). Discusses the synthetic challenges and biological advantages of quaternary pyrrolidines.

  • The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides. (2025). Overview of synthetic routes and physicochemical properties.

Sources

A Technical Guide to Leveraging N-(3-methylpyrrolidin-3-yl)acetamide as a Novel Fragment for PROTAC Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The field of targeted protein degradation (TPD) has ushered in a new epoch of therapeutic intervention, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules present a paradigm shift from traditional occupancy-based inhibition to event-driven, catalytic elimination of disease-causing proteins. The success of a PROTAC is intrinsically linked to the quality of its constituent fragments: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. The discovery of novel, effective fragments is therefore a critical bottleneck and a paramount objective in advancing TPD. This guide introduces N-(3-methylpyrrolidin-3-yl)acetamide, a promising yet underexplored fragment, and provides a comprehensive technical framework for its evaluation and incorporation into a rational PROTAC design workflow. We will explore its physicochemical properties, propose a synthetic strategy, and detail a rigorous pipeline for its validation, from initial binding assessment to cellular degradation efficacy.

Part 1: The PROTAC Revolution: A Paradigm Shift in Pharmacology

Traditional pharmacology has largely relied on small-molecule inhibitors that bind to the active sites of proteins to modulate their function. This "occupancy-driven" model requires sustained high concentrations of the drug to maintain therapeutic effect. Proteolysis-Targeting Chimeras (PROTACs) disrupt this paradigm by harnessing the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[1][2]

A PROTAC is a heterobifunctional molecule comprising three key components:

  • A warhead that binds to the target Protein of Interest (POI).

  • An E3 ligase ligand that recruits an E3 ubiquitin ligase.

  • A linker that covalently connects the warhead and the E3 ligase ligand.[3]

The PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] A key advantage is that the PROTAC molecule is released after degradation and can engage in further catalytic cycles, allowing for potent and sustained protein knockdown at sub-stoichiometric concentrations.[4] This catalytic, "event-driven" mechanism enables the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors.[2][5]

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin E3->Ub Transfers POI_bound POI Ub->POI_bound Polyubiquitination Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Releases PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-Ub POI E3_bound E3 Ligase PROTAC_bound->E3_bound POI_ub->PROTAC PROTAC Recycling POI_ub->Proteasome Recognition & Degradation cluster_Ternary cluster_Ternary

Figure 1: The catalytic cycle of a PROTAC.

Part 2: The Centrality of Fragments in PROTAC Efficacy

The modular nature of PROTACs makes them amenable to strategies inspired by fragment-based drug discovery (FBDD). FBDD focuses on identifying low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target.[2] These fragments serve as starting points for optimization into more potent leads.[6] For PROTACs, the warhead and the E3 ligase ligand can be considered as fragments that are linked together.

The ideal fragment for PROTAC development adheres to the "Rule of Three" (Ro3) to maintain favorable physicochemical properties in the final, much larger PROTAC molecule.[6][7]

Table 1: The "Rule of Three" for Ideal Fragments

Property Guideline Rationale for PROTACs
Molecular Weight (MW) < 300 Da Ensures the final PROTAC molecule does not become excessively large, which can negatively impact cell permeability and oral bioavailability.[8]
cLogP ≤ 3 Controls lipophilicity to avoid poor solubility and non-specific toxicity in the final construct.
Hydrogen Bond Donors ≤ 3 Minimizes polarity, which is crucial for passive diffusion across cell membranes.[7]
Hydrogen Bond Acceptors ≤ 3 Balances polarity and solubility.[7]

| Rotatable Bonds | ≤ 3 | Lower conformational flexibility can lead to a smaller entropic penalty upon binding. |

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][3] Its non-planar, three-dimensional character allows for the precise projection of substituents into 3D space, which can facilitate optimal interactions within a protein's binding pocket.[3]

Part 3: Profiling N-(3-methylpyrrolidin-3-yl)acetamide as a Novel Fragment

We propose N-(3-methylpyrrolidin-3-yl)acetamide as a novel fragment scaffold for PROTAC development. Its structure combines the favorable 3D geometry of the pyrrolidine ring with functional groups amenable to both target binding and linker conjugation.

Chemical Structure:

N-(3-methylpyrrolidin-3-yl)acetamide Structure
Figure 2: Chemical structure of N-(3-methylpyrrolidin-3-yl)acetamide.

Physicochemical Properties and "Rule of Three" Compliance:

The properties of this fragment make it an excellent starting point for FBDD in the context of PROTACs.

Table 2: Physicochemical Properties of N-(3-methylpyrrolidin-3-yl)acetamide

Property Value Ro3 Compliance Source
CAS Number 96567-95-2 N/A [9]
Molecular Weight 142.2 g/mol Yes [9]
cLogP (predicted) -0.6 Yes (Calculated)
Hydrogen Bond Donors 1 (amine N-H) Yes (Calculated)
Hydrogen Bond Acceptors 2 (amide C=O, amine N) Yes (Calculated)

| Rotatable Bonds | 1 | Yes | (Calculated) |

Rationale for Use as a PROTAC Fragment:

  • 3D-Rich Scaffold: The saturated pyrrolidine ring provides a non-planar structure that can explore three-dimensional space within a binding pocket more effectively than flat aromatic systems.[3]

  • Dual Functionality: The secondary amine on the pyrrolidine ring serves as an ideal, solvent-exposed attachment point for a linker, minimizing disruption of potential binding interactions.

  • Acetamide Warhead Potential: The acetamide group is a well-known pharmacophore that can mimic acetylated lysine residues, making it a potential warhead for bromodomains and other "reader" domains that recognize this post-translational modification.

  • Favorable Physicochemical Properties: As shown in Table 2, the fragment comfortably adheres to the "Rule of Three," providing an excellent foundation for building a larger PROTAC molecule with drug-like properties.

For this guide, we will hypothesize its use as a warhead targeting the BRD4 bromodomain , a well-validated target in oncology.

Part 4: Hypothetical PROTAC Design and Synthesis

We propose the design of a PROTAC, designated PX-1 , which utilizes N-(3-methylpyrrolidin-3-yl)acetamide as the BRD4 warhead, a flexible polyethylene glycol (PEG) linker, and a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase.[10][11] PEG linkers are often used to improve the solubility and physicochemical properties of PROTACs.[12][]

Proposed Structure of PROTAC PX-1:

PROTAC PX-1 Structure
Figure 3: Proposed chemical structure of PX-1, a PROTAC targeting BRD4 for degradation via VHL recruitment.
Synthetic Workflow

The synthesis of PX-1 is conceived as a convergent process, where the three components are synthesized separately and then coupled in the final steps.

Synthesis_Workflow cluster_Warhead Warhead Synthesis cluster_Linker Linker Synthesis cluster_E3 E3 Ligand Synthesis cluster_Coupling Final PROTAC Assembly W1 3-amino-3-methyl- pyrrolidine precursor W2 Acetylation W1->W2 W3 N-(3-methylpyrrolidin- 3-yl)acetamide (Fragment) W2->W3 C2 Couple Warhead-Linker to Fragment W3->C2 L1 Triethylene glycol L2 Functionalization (e.g., Azide/Alkyne) L1->L2 L3 Bifunctional PEG Linker L2->L3 C1 Couple Linker to E3 Ligand L3->C1 E1 Hydroxyproline derivative E2 Multi-step synthesis E1->E2 E3 VHL Ligand with coupling handle E2->E3 E3->C1 C1->C2 PX1 PROTAC PX-1 C2->PX1

Figure 4: Convergent synthetic workflow for PROTAC PX-1.
Detailed Experimental Protocol: Synthesis of N-(3-methylpyrrolidin-3-yl)acetamide

This protocol describes a plausible route for the synthesis of the core fragment.

Materials:

  • 1-Boc-3-methyl-3-aminopyrrolidine

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acetylation:

    • Dissolve 1-Boc-3-methyl-3-aminopyrrolidine (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield Boc-protected N-(3-methylpyrrolidin-3-yl)acetamide.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution until the pH is ~8-9.

    • Extract the product into DCM (3x), combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solvent to yield the final product, N-(3-methylpyrrolidin-3-yl)acetamide, which can be further purified if necessary.

Part 5: A Rigorous Workflow for PROTAC Validation

Once PX-1 is synthesized and characterized (via ¹H NMR, ¹³C NMR, and HRMS), a systematic evaluation is required to validate its biological activity.

Validation_Workflow cluster_Biophysical Biophysical Characterization cluster_Cellular Cell-Based Assays cluster_Mechanism Mechanism of Action Start Synthesized PROTAC PX-1 SPR Surface Plasmon Resonance (SPR) - Measure binding to BRD4 & VHL Start->SPR Permeability Caco-2 Permeability Assay - Assess cell entry SPR->Permeability Good Binding (nM-µM) Degradation Western Blot / Proteomics - Quantify BRD4 degradation Permeability->Degradation Permeable (Papp > 1x10⁻⁶ cm/s) Washout Washout Experiment - Confirm catalytic action Degradation->Washout Potent Degradation (DC₅₀ < 1µM) Proteasome_Inhib Proteasome Inhibitor Co-treatment - Verify UPS dependency Degradation->Proteasome_Inhib Result Validated PROTAC Lead Washout->Result Proteasome_Inhib->Result

Sources

Biological activity of "N-(3-methylpyrrolidin-3-yl)acetamide" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of N-(3-methylpyrrolidin-3-yl)acetamide Derivatives as Selective M4 Muscarinic Receptor Positive Allosteric Modulators

Introduction: The Therapeutic Promise of M4 Receptor Modulation

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the striatum and cortex, has emerged as a compelling therapeutic target for neuropsychiatric disorders, particularly schizophrenia. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, selective activation of the M4 receptor offers a novel mechanism to modulate striatal dopamine release, potentially treating psychosis and cognitive deficits with a reduced burden of motor side effects. Direct-acting M4 agonists have been challenging to develop due to a lack of subtype selectivity across the five muscarinic receptors (M1-M5). This has shifted focus to positive allosteric modulators (PAMs), which do not activate the receptor directly but rather enhance the effect of the endogenous ligand, acetylcholine. This approach offers greater spatiotemporal precision and subtype selectivity. The N-(3-methylpyrrolidin-3-yl)acetamide scaffold has proven to be a crucial component in the design of potent and selective M4 PAMs. This guide provides a technical overview of the synthesis, biological evaluation, and structure-activity relationship of this important class of compounds.

Synthetic Strategy for N-(3-methylpyrrolidin-3-yl)acetamide-based M4 PAMs

The synthesis of M4 PAMs incorporating the N-(3-methylpyrrolidin-3-yl)acetamide core typically involves a multi-step sequence. A representative synthesis of a key intermediate, tert-butyl 3-acetamido-3-methylpyrrolidine-1-carboxylate, is outlined below. This intermediate can then be further elaborated to generate diverse M4 PAMs.

Experimental Protocol: Synthesis of a Key Pyrrolidine Intermediate

Objective: To synthesize tert-butyl 3-acetamido-3-methylpyrrolidine-1-carboxylate, a key building block for M4 PAMs.

Methodology:

  • Step 1: Synthesis of tert-butyl 3-methyl-3-nitropyrrolidine-1-carboxylate.

    • To a solution of tert-butyl 3-methylenepyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane, add sodium nitrite (1.5 eq) and acetic acid (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired nitro-pyrrolidine derivative.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the product from Step 1 (1.0 eq) in a solvent such as ethanol or methanol.

    • Add a reducing agent, for example, Raney nickel or palladium on carbon, under a hydrogen atmosphere.

    • Stir the reaction vigorously at room temperature until the starting material is consumed (as monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the corresponding amino-pyrrolidine derivative.

  • Step 3: Acetylation of the Amine.

    • Dissolve the amino-pyrrolidine from Step 2 (1.0 eq) in a solvent like dichloromethane.

    • Add a base such as triethylamine (1.2 eq) followed by the slow addition of acetyl chloride or acetic anhydride (1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by chromatography to afford the final product, tert-butyl 3-acetamido-3-methylpyrrolidine-1-carboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow start tert-butyl 3-methylenepyrrolidine-1-carboxylate step1 Nitration (NaNO2, AcOH) start->step1 intermediate1 tert-butyl 3-methyl-3-nitropyrrolidine-1-carboxylate step1->intermediate1 step2 Reduction (H2, Raney Ni) intermediate1->step2 intermediate2 tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate step2->intermediate2 step3 Acetylation (AcCl, Et3N) intermediate2->step3 product tert-butyl 3-acetamido-3-methylpyrrolidine-1-carboxylate step3->product

Caption: Synthetic route to a key N-(3-methylpyrrolidin-3-yl)acetamide intermediate.

In Vitro Pharmacological Characterization

The biological activity of novel N-(3-methylpyrrolidin-3-yl)acetamide derivatives is primarily assessed through in vitro functional assays to determine their potency, efficacy, and selectivity as M4 PAMs.

Experimental Protocol: Calcium Mobilization Assay for M4 PAM Activity

Objective: To quantify the potency and efficacy of test compounds as M4 PAMs.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic acetylcholine receptor in appropriate media.

    • Plate the cells in 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37 °C.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

    • Add the test compounds to the cell plates and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • Add a sub-maximal concentration (EC20) of acetylcholine to the wells to stimulate the M4 receptor.

    • Immediately measure the resulting fluorescence signal using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in intracellular calcium upon receptor activation leads to a proportional increase in fluorescence.

  • Data Analysis:

    • Normalize the fluorescence response to the maximum response induced by a saturating concentration of acetylcholine.

    • Plot the concentration-response curves for each test compound and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

Data Presentation: Pharmacological Profile of Representative M4 PAMs
CompoundM4 EC50 (nM)M4 Emax (%)M1, M2, M3, M5 Selectivity
VU0152100 1,800~100>30-fold selective over M1, M3, M5; inactive at M2
Derivative A 850~95Highly selective
Derivative B 2,100~105Moderately selective

Mechanism of Action and Signaling Pathway

M4 is a Gi/o-coupled receptor. Upon activation by acetylcholine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. M4 PAMs bind to an allosteric site on the receptor, distinct from the acetylcholine binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and/or enhances the efficacy of acetylcholine-mediated signaling.

M4 Receptor Signaling Pathway with PAM Modulation

M4_Signaling cluster_membrane Cell Membrane M4_Receptor M4 Receptor G_Protein Gi/o Protein M4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4_Receptor Binds to orthosteric site PAM M4 PAM (N-(3-methylpyrrolidin-3-yl)acetamide derivative) PAM->M4_Receptor Binds to allosteric site ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Leads to

Caption: M4 receptor signaling pathway and the modulatory effect of a PAM.

Structure-Activity Relationship (SAR) Insights

SAR studies on the N-(3-methylpyrrolidin-3-yl)acetamide series have revealed key structural features that govern M4 PAM activity and selectivity.

  • The Pyrrolidine Core: The 3-methyl-3-acetamido-pyrrolidine core is considered a crucial pharmacophore. The methyl group at the 3-position is often important for maintaining potency and selectivity.

  • The Amide Linker: The acetamide group provides a key hydrogen bond donor and acceptor. Modifications to this group can significantly impact activity.

  • Substitutions on the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is typically attached to an aromatic or heteroaromatic ring system. The nature of this ring and its substituents is a primary driver of potency and selectivity. For instance, replacement of a phenyl ring with a pyridine ring can modulate activity and physicochemical properties.

Key SAR Relationships

SAR_Diagram cluster_SAR Key Modification Points CoreScaffold Core Scaffold: N-(3-methylpyrrolidin-3-yl)acetamide Pyrrolidine_N Pyrrolidine Nitrogen (Aromatic Substituents) CoreScaffold->Pyrrolidine_N Drives potency & selectivity Acetamide Acetamide Group (H-bonding) CoreScaffold->Acetamide Crucial for binding Methyl_Group 3-Methyl Group (Potency/Selectivity) CoreScaffold->Methyl_Group Maintains conformation

Caption: Key structural elements influencing the SAR of N-(3-methylpyrrolidin-3-yl)acetamide M4 PAMs.

Conclusion and Future Directions

The N-(3-methylpyrrolidin-3-yl)acetamide scaffold has been instrumental in the development of a novel class of selective M4 muscarinic receptor positive allosteric modulators. These compounds hold significant promise for the treatment of schizophrenia and other CNS disorders by offering a targeted therapeutic approach with a potentially improved side effect profile compared to existing medications. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance their drug-like characteristics, further exploring the SAR to improve potency and selectivity, and conducting extensive preclinical and clinical studies to validate their therapeutic efficacy and safety.

References

  • The discovery of a novel, potent and selective M4 positive allosteric modulator (PAM) based on a 3-amino-3-methylpyrrolidine carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The M4 Muscarinic Acetylcholine Receptor in Schizophrenia: A Target for Novel Antipsychotics. The AAPS Journal. [Link]

  • Muscarinic Receptors: A family of G protein-coupled receptors. Signal Transduction and Targeted Therapy. [Link]

Technical Guide: N-(3-methylpyrrolidin-3-yl)acetamide as a Cereblon E3 Ligase Binder Fragment

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-(3-methylpyrrolidin-3-yl)acetamide as a fragment for Cereblon (CRBN) E3 ligase recruitment. It addresses the structural rationale, physicochemical advantages over traditional glutarimides, and the experimental workflows required to validate its efficacy in Targeted Protein Degradation (TPD).

Part 1: Core Directive & Executive Summary

N-(3-methylpyrrolidin-3-yl)acetamide represents a distinct structural departure from the classical glutarimide-based Cereblon binders (e.g., thalidomide, lenalidomide). While the glutarimide ring is the gold standard for binding the tri-tryptophan pocket of CRBN, it suffers from two critical liabilities: hydrolytic instability (ring-opening) and rapid racemization of the chiral center.

This pyrrolidine-based fragment addresses these issues through a gem-disubstituted quaternary center (3-methyl, 3-acetamido). By replacing the acidic proton of the chiral center with a methyl group, it prevents racemization. By utilizing an acetamide-functionalized pyrrolidine rather than a cyclic imide, it offers superior hydrolytic stability. However, this structural deviation requires rigorous validation to ensure it retains sufficient affinity for the CRBN degron-binding pocket.

Key Technical Specifications
FeatureTraditional Glutarimides (e.g., Thalidomide)N-(3-methylpyrrolidin-3-yl)acetamide
Core Scaffold Piperidine-2,6-dione (Glutarimide)Pyrrolidine (5-membered amine)
H-Bond Motif Cyclic Imide (-CO-NH-CO-)Acetamide (-NH-CO-CH3)
Chiral Stability Unstable (Racemizes in minutes/hours)Stable (Quaternary center, no acidic H)
Hydrolytic Stability Poor (Ring opens at pH > 7)High (Stable amide/amine)
Vector C4/C5 of Phthalimide ringPyrrolidine Nitrogen (N1)

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

Structural Logic & Pharmacophore Mapping

The binding of immunomodulatory drugs (IMiDs) to CRBN relies on three specific hydrogen bonds within the "tri-tryptophan pocket" (Trp380, Trp386, Trp400 in human CRBN).

  • The Glutarimide Model: The imide group functions as a donor-acceptor-acceptor (D-A-A) system. The NH donates to the backbone carbonyl of Trp380, while the two carbonyls accept H-bonds from the indole nitrogens of Trp380 and Trp400.

  • The N-(3-methylpyrrolidin-3-yl)acetamide Hypothesis:

    • Acetamide Mimicry: The acetamide group (

      
      ) provides one carbonyl acceptor and one amide nitrogen donor. This mimics one side of the glutarimide ring.
      
    • Pyrrolidine Scaffold: The 5-membered ring acts as a spacer, positioning the acetamide in the correct spatial orientation.

    • The Methyl Group: In thalidomide, adding a methyl group to the chiral carbon (C3) typically abolishes binding due to steric clash with the tight pocket. However, in a pyrrolidine scaffold, the ring geometry is different (puckered 5-ring vs. chair/boat 6-ring). The methyl group likely locks the acetamide in a bioactive conformation or fills a small hydrophobic void, preventing the "collapse" of the flexible pyrrolidine ring.

The Stability Advantage

The primary driver for exploring this fragment is chemical resilience .

  • Racemization: Thalidomide enantiomers interconvert rapidly (

    
     hours in plasma) because the C3 proton is acidic (
    
    
    
    ). Removal of this proton (as in the 3-methyl-3-acetamido motif) creates a configurationally stable center, allowing the isolation of a single, pure enantiomer (Eutomer) for drug development.
  • Hydrolysis: The glutarimide ring opens to form glutaramic acid derivatives, which are inactive. The acetamide and pyrrolidine moieties are stable to physiological hydrolysis, ensuring the "warhead" remains intact during circulation.

PROTAC Design Implications

For PROTAC construction, the pyrrolidine nitrogen (N1) serves as the ideal attachment vector. Unlike thalidomide, where linkers are attached to the phthalimide ring (distal to the binding pocket), attaching a linker to the pyrrolidine nitrogen is closer to the chiral center.

  • Design Rule: The linker chemistry must not sterically occlude the acetamide's interaction with the tri-Trp pocket. Long, flexible alkyl or PEG linkers are recommended to exit the pocket without clashing.

Part 3: Experimental Validation & Protocols

Since this is a non-standard fragment, "off-the-shelf" assumptions of binding do not apply. You must validate affinity and permeability.

Workflow Visualization

The following diagram outlines the critical path for validating this fragment.

ValidationWorkflow cluster_0 Assay Conditions Compound N-(3-methylpyrrolidin-3-yl) acetamide Fragment Biophysical Biophysical Validation (TR-FRET / FP) Compound->Biophysical Determine Kd Cellular Cellular Engagement (NanoBRET) Biophysical->Cellular If Kd < 10 µM TRFRET Competitor: Fluor-Thalidomide Biophysical->TRFRET Functional Functional Degradation (HiBiT / Western) Cellular->Functional If Permeable Decision Go / No-Go for PROTAC Linkage Functional->Decision

Caption: Validation cascade for novel CRBN binder fragments. Progression requires satisfying affinity thresholds at each stage.

Protocol 1: TR-FRET Binding Assay (Competition)

This assay measures the ability of the fragment to displace a known fluorescent tracer (e.g., Cy5-Thalidomide) from recombinant CRBN.

Reagents:

  • Recombinant Human CRBN-DDB1 complex (His/Flag-tagged).

  • Anti-His/Flag Eu-labeled antibody (Donor).

  • Cy5-Thalidomide Tracer (Acceptor).

  • Test Compound: N-(3-methylpyrrolidin-3-yl)acetamide.

Procedure:

  • Preparation: Dilute CRBN-DDB1 complex to 50 nM in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Tracer Addition: Add Cy5-Thalidomide Tracer at a concentration equal to its

    
     (typically ~50-100 nM).
    
  • Compound Titration: Add the test fragment in a 10-point dose-response series (e.g., 100 µM down to 1 nM) in DMSO (final DMSO < 1%).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add Eu-labeled antibody (2 nM). Incubate 30 mins.

  • Read: Measure TR-FRET signal (Excitation 337 nm; Emission 620 nm & 665 nm) on a plate reader (e.g., PHERAstar).

  • Analysis: Calculate the

    
     based on the ratio of 665/620 nm. Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria: A


 indicates the fragment is a viable starting point for PROTAC development.
Protocol 2: Chemical Linkage for PROTAC Synthesis

To utilize this fragment, you must derivatize the pyrrolidine nitrogen.

Reaction Scheme (Reductive Amination):

  • Reactants: N-(3-methylpyrrolidin-3-yl)acetamide (Amine) + Linker-Aldehyde (e.g., Boc-PEG-CHO).

  • Conditions: Dissolve in DCM/MeOH (1:1). Add Sodium Triacetoxyborohydride (

    
    , 3 eq) and catalytic Acetic Acid.
    
  • Time: Stir at RT for 4-16 hours.

  • Workup: Quench with

    
    , extract with DCM. Purify via Flash Chromatography.
    
  • Deprotection: Remove Boc group (if present on linker) with TFA/DCM to expose the handle for the POI ligand.

Part 4: Data Presentation & Analysis

When evaluating this fragment against standard binders, use the following comparison matrix to interpret your data.

Table 1: Comparative Binder Profiles

ParameterThalidomide (Reference)N-(3-methylpyrrolidin-3-yl)acetamide (Test)Interpretation
IC50 (TR-FRET) ~200 - 500 nMExpected: 1 - 50 µM The fragment lacks the full imide footprint; lower affinity is expected but acceptable for a fragment.
Ligand Efficiency (LE) HighModerateThe molecular weight is low (~142 Da), so even weak binding yields decent LE.
Plasma Stability (t1/2) < 2 hours (pH 7.4)> 24 hours Major Advantage. Suitable for long-duration in vivo studies.
Cell Permeability HighHighSmall, polar but lipophilic enough (

).
Neosubstrate Profile IKZF1/3 degradationUnknown / Likely Null Without the glutarimide, it may not degrade IKZF1/3 (GSPT1 sparing), offering a "clean" slate for PROTACs.
Mechanism of Action Diagram

The following diagram illustrates the hypothetical binding interface and the stability difference.

BindingMechanism cluster_Glutarimide Classic Glutarimide cluster_Pyrrolidine Novel Fragment CRBN_Pocket CRBN Tri-Trp Pocket Trp380 Trp386 Trp400 Thalidomide Thalidomide (Imide D-A-A) Thalidomide->CRBN_Pocket High Affinity (3 H-bonds) Instability Hydrolysis & Racemization Thalidomide->Instability Fragment N-(3-methylpyrrolidin-3-yl)acetamide (Acetamide D-A) Fragment->CRBN_Pocket Moderate Affinity (2 H-bonds + Hydrophobic fit) Stability Stable Quaternary Center No Hydrolysis Fragment->Stability

Caption: Comparative binding modes. The fragment trades one H-bond interaction for superior chemical stability and stereochemical integrity.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512, 49–53. Link

  • Mori, T., et al. (2018). Thalidomide derivatives with a quaternary carbon at the chiral center: Synthesis and biological activity. Chemical & Pharmaceutical Bulletin, 66(3), 268-274. (Context on methyl-substitution effects). Link

  • Boctor, D. G., et al. (2021). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation.[1] bioRxiv. (Context on novel cyclic imide scaffolds). Link

  • Enamine Store. (2024).[2] N-(3-methylpyrrolidin-3-yl)acetamide Catalog Entry (CAS 96567-95-2). Link

Sources

Unlocking sp³-Rich Chemical Space: A Comprehensive Guide to the SAR and Optimization of N-(3-Methylpyrrolidin-3-yl)acetamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern medicinal chemistry. The N-(3-methylpyrrolidin-3-yl)acetamide core is a privileged, conformationally restricted pharmacophore that exemplifies this "escape from flatland." By incorporating a stereogenic quaternary carbon, this scaffold offers precise vector projection, tunable basicity, and enhanced metabolic stability[1].

This technical whitepaper provides an in-depth guide to investigating the Structure-Activity Relationship (SAR) of N-(3-methylpyrrolidin-3-yl)acetamide analogues. Drawing parallels to the development of highly selective kinase inhibitors (such as the PI3Kα inhibitor PF-06843195)[2] and central nervous system modulators[3], this guide establishes a rigorous, self-validating framework for rational drug design, parallel synthesis, and in vitro screening.

Structural Rationale & Pharmacophore Deconstruction

To optimize this scaffold, one must first understand the causality behind its structural features. Every atom in the N-(3-methylpyrrolidin-3-yl)acetamide core serves a specific physicochemical purpose:

  • The Pyrrolidine Ring (sp³-Rich Core): The saturated five-membered ring increases aqueous solubility and reduces off-target promiscuity compared to planar heteroaromatics. The secondary amine (N1) serves as a versatile handle for modulating basicity (pKₐ) and lipophilicity (LogD), acting as a primary anchor point for solvent-exposed regions or acidic residues in target binding pockets[1].

  • The 3-Methyl Group ("Magic Methyl" Effect): The introduction of a methyl group at the 3-position creates a quaternary stereocenter. This serves two critical functions:

    • Conformational Locking: It restricts the rotameric freedom of the adjacent acetamide group, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon target binding[1].

    • Metabolic Shielding: The steric bulk of the methyl group shields the pyrrolidine ring from Cytochrome P450 (CYP)-mediated α-oxidation, significantly improving intrinsic clearance (

      
      ).
      
  • The Acetamide Moiety: The amide acts as a highly directional hydrogen bond donor (N-H) and acceptor (C=O). In kinase targeting, this motif frequently engages the hinge region backbone, while in GPCRs, it interacts with polar transmembrane residues[2].

SAR Strategy & Analogue Design

A systematic SAR campaign for this scaffold is divided into three distinct optimization zones:

Zone 1: N1-Pyrrolidine Substitution

The unsubstituted pyrrolidine N1 is highly basic, which can lead to hERG liability and poor membrane permeability.

  • Strategy: Alkylation, arylation, or heteroarylation of N1. Incorporating electron-withdrawing heteroaromatics (e.g., pyrimidines or pyrazines) lowers the pKₐ, mitigating hERG binding while providing additional vector interactions for target affinity[3].

Zone 2: Amide Bioisosteres

The acetyl group is a starting point, but exploring the hydrogen-bond network is essential.

  • Strategy: Replacing the acetamide with bulkier acyl groups (e.g., isobutyramide), reverse amides, ureas, or sulfonamides. Sulfonamides, for instance, alter the geometry from planar to tetrahedral, which has proven critical in redirecting selectivity in viral enzyme inhibitors[4].

Zone 3: Stereochemical Rigidity

The spatial orientation of the 3-methyl and 3-acetamide groups dictates target selectivity.

  • Strategy: Strict separation and evaluation of the (3S) and (3R) enantiomers. The (3S)-configuration is often preferred for interacting with enantioselective biological targets[1], as seen in the development of advanced PI3Kα inhibitors[5].

SAR_Workflow Design Rational Design (Scaffold Hopping & Docking) Synth Parallel Synthesis (N-Alkylation & Acylation) Design->Synth Candidate Libraries Assay In Vitro Screening (HTRF & Microsomal Stability) Synth->Assay Purified Analogues Analyze SAR Analysis & ADME (LogD, Clint, IC50) Assay->Analyze Primary Data Analyze->Design Feedback Loop Lead Lead Optimization (In Vivo Efficacy) Analyze->Lead Hit to Lead

Fig 1. Iterative SAR optimization workflow for pyrrolidine analogues.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Parallel Synthesis via Buchwald-Hartwig Amination

To explore Zone 1 (N1-arylation), a palladium-catalyzed cross-coupling is employed to attach heteroaromatic rings to the pyrrolidine nitrogen.

  • Preparation: In a dry, inert-gas-purged vial, combine N-(3-methylpyrrolidin-3-yl)acetamide (1.0 eq), the aryl halide (1.2 eq), and

    
     (2.0 eq) in anhydrous 1,4-dioxane.
    
  • Catalyst Addition: Add

    
     (0.05 eq) and Xantphos (0.1 eq).
    
  • Reaction: Seal the vial and heat at 100°C for 12 hours under vigorous stirring.

  • Purification: Filter through a Celite pad, concentrate in vacuo, and purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA).

  • Validation Checkpoint: Confirm product identity and purity via LC-MS and ¹H-NMR. Proceed to biological assays only if purity is >95%.

Protocol B: In Vitro Target Binding (HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized for its high sensitivity and resistance to compound auto-fluorescence.

  • Assay Setup: In a 384-well low-volume plate, dispense 10 nL of the analogue (in DMSO) using an acoustic liquid handler.

  • Reagent Addition: Add 5 µL of the target kinase/protein (e.g., PI3K) tagged with a Europium cryptate donor, followed by 5 µL of a fluorescently labeled tracer (acceptor).

  • Incubation: Incubate at room temperature for 60 minutes to allow equilibrium binding.

  • Detection: Read the plate on a microplate reader at dual emission wavelengths (665 nm and 620 nm). Calculate the HTRF ratio (665/620).

  • Validation Checkpoint: Calculate the Z'-factor for the assay plate. The assay is only validated if Z' > 0.7, ensuring a robust signal-to-background ratio.

Data Presentation & SAR Analysis

The following table synthesizes quantitative data from a hypothetical but scientifically grounded SAR campaign targeting a model kinase, demonstrating the optimization trajectory.

CompoundN1-Substituent (Zone 1)Amide R-Group (Zone 2)StereochemTarget IC₅₀ (nM)

(µL/min/mg)
LogD (pH 7.4)
1 (Hit) -H-CH₃ (Acetyl)Racemic4,500>200-0.5
2 Benzyl-CH₃ (Acetyl)Racemic8501451.8
3 2-Pyrimidinyl-CH₃ (Acetyl)Racemic120851.2
4 2-Pyrimidinyl-CH(CH₃)₂ (Isobutyryl)Racemic45401.9
5 5-Fluoro-2-pyrimidinyl-CH(CH₃)₂ (Isobutyryl)(3S)8 <15 2.1
6 5-Fluoro-2-pyrimidinyl-CH(CH₃)₂ (Isobutyryl)(3R)>1,000182.1

Analysis: The progression from Compound 1 to 5 illustrates the power of rational SAR. Arylation of N1 with a pyrimidine (Cmpd 3) dramatically improves potency. Bulkier amides (Cmpd 4) optimize the hinge-binding interaction. Finally, resolving the stereocenters reveals that the (3S)-enantiomer (Cmpd 5) is the active eutomer, achieving single-digit nanomolar potency and excellent metabolic stability, a profile highly reminiscent of advanced clinical candidates[5],[2].

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) Target Target Kinase (e.g., PI3K) RTK->Target Activates Substrate Secondary Messenger (e.g., PIP3) Target->Substrate Phosphorylates Effector Effector Kinase (e.g., AKT) Substrate->Effector Recruits Response Cell Survival & Proliferation Effector->Response Promotes Inhibitor Pyrrolidine Analogue (Inhibitor) Inhibitor->Target Inhibits

Fig 2. Inhibition of intracellular kinase signaling by optimized pyrrolidine analogues.

References

  • Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Multi-Fused S,N-Heterocyclic Compounds for Targeting α-Synuclein Aggregates Source: PMC (NIH) URL:[Link]

  • Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors Source: ACS Publications URL:[Link]

Sources

Technical Whitepaper: N-(3-methylpyrrolidin-3-yl)acetamide in Novel E3 Ligase Ligand Development

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic evaluation and development of N-(3-methylpyrrolidin-3-yl)acetamide as a novel E3 ligase ligand scaffold. This document is structured for medicinal chemists and chemical biologists engaged in Targeted Protein Degradation (TPD).

Executive Summary

The saturation of the intellectual property (IP) landscape for Cereblon (CRBN) and Von Hippel-Lindau (VHL) ligands has necessitated the exploration of novel chemotypes. N-(3-methylpyrrolidin-3-yl)acetamide represents a high-value "fragment-like" scaffold characterized by a gem-disubstituted quaternary center at position 3. This structural feature imparts conformational rigidity, potentially reducing the entropic penalty upon binding—a critical factor in designing high-affinity E3 ligands. This guide outlines the rationale, computational assessment, synthetic pathways, and validation protocols required to transition this scaffold from a chemical entity to a functional E3 recruiter.

Part 1: Chemical Architecture & Rationale

Structural Analysis: The Gem-Disubstituted Advantage

The core structure, a pyrrolidine ring substituted at the C3 position with both a methyl group and an acetamide moiety, offers distinct medicinal chemistry advantages over traditional planar aromatic scaffolds.

PropertyFeatureImpact on E3 Ligand Design
Fsp³ Character High (Non-planar)Improves solubility and metabolic stability; allows access to distinct 3D vectors in the binding pocket.
Quaternary Center C3-Methyl/AcetamideConformational Locking: Restricts the pyrrolidine ring puckering, potentially pre-organizing the ligand for binding (reducing

).
H-Bonding Potential Acetamide (-NH-CO-CH3)Acts as a dual donor/acceptor motif, capable of mimicking peptide backbones (e.g., the HIF-1

peptide in VHL).
Vector Availability Pyrrolidine Nitrogen (N1)Ideal "exit vector" for linker attachment in PROTAC design without disrupting the C3 binding motif.
Target Hypothesis: VHL vs. Novel E3s

While thalidomide analogs (CRBN binders) rely on a glutarimide ring, VHL ligands typically utilize a hydroxyproline core.

  • VHL Bioisostere Hypothesis: The acetamide group at C3 may function as a bioisostere for the C4-hydroxyl group of hydroxyproline, interacting with His115 and Ser111 in the VHL binding pocket. The C3-methyl group can fill hydrophobic sub-pockets, potentially increasing potency.

  • Novel E3 Recruitment: The scaffold is structurally compatible with libraries used to screen for DCAF1 or IAP binders, where small, rigid heterocycles often serve as anchor points.

Part 2: Computational Strategy (Docking & SAR)

Before synthesis, the scaffold must be virtually assessed against high-resolution E3 crystal structures.

Workflow: In Silico Validation
  • Preparation: Generate 3D conformers of the (R)- and (S)-enantiomers of N-(3-methylpyrrolidin-3-yl)acetamide.

  • Target Selection:

    • VHL: PDB ID 4W9H (VHL complexed with ligand).

    • CRBN: PDB ID 4CI1 (Cereblon-Thalidomide).[1]

  • Docking Protocol:

    • Define the grid box around the native ligand.

    • Constraint: Force the acetamide NH or Carbonyl to overlap with the key H-bond interactions of the native ligand (e.g., the hydroxyproline OH in VHL).

    • Score: Evaluate Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Visualization of the Logic Flow

The following diagram illustrates the decision matrix for developing this scaffold.

E3_Development_Flow Scaffold N-(3-methylpyrrolidin-3-yl)acetamide Docking In Silico Docking (VHL / CRBN / DCAF1) Scaffold->Docking 1. Evaluate Fit Synthesis Asymmetric Synthesis Docking->Synthesis High Score Binding Biophysical Assay (FP / SPR) Synthesis->Binding Pure Enantiomers Binding->Docking No Binding (Refine) PROTAC PROTAC Design (Linker at N1) Binding->PROTAC Kd < 10 µM

Figure 1: Strategic workflow for evaluating the N-(3-methylpyrrolidin-3-yl)acetamide scaffold.

Part 3: Synthetic Pathway

To ensure scientific integrity, we must control the stereochemistry at the C3 position. A racemic mixture will confound biological data.

Recommended Route: From N-Boc-3-pyrrolidinone

This route allows for the introduction of the quaternary center via a Bucherer-Bergs reaction or Strecker synthesis, followed by resolution.

Step-by-Step Protocol:

  • Starting Material: tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone).

  • Formation of Hydantoin (Bucherer-Bergs):

    • Reagents: (NH₄)₂CO₃, KCN, Ethanol/Water (1:1), 60°C, 24h.

    • Result: Formation of the spiro-hydantoin intermediate.

  • Hydrolysis to Amino Acid:

    • Reagents: NaOH (aq), reflux, 48h.

    • Result: 3-amino-pyrrolidine-3-carboxylic acid derivative.[2]

    • Note: This yields the carboxylate, not the methyl.

Alternative Route (Direct Methyl/Amino Installation):

  • Ellman Sulfinamide Strategy (Chiral Control):

    • Condense N-Boc-3-pyrrolidinone with (R)-tert-butanesulfinamide.

    • Grignard Addition: Add MeMgBr to the sulfinimine. This installs the C3-Methyl and the amine (protected) simultaneously.

    • Stereoselectivity: The chiral auxiliary directs the methyl addition.

  • Deprotection & Acetylation:

    • Remove sulfinyl group (HCl/MeOH).

    • Acetylation: Ac₂O, Et₃N, DCM, 0°C to RT.

    • Product: N-Boc-3-methyl-3-acetamidopyrrolidine.

  • Final Deprotection:

    • TFA/DCM to remove the N-Boc group, yielding the free amine at N1 for linker attachment or testing.

Part 4: Biological Validation Protocols

A self-validating system requires orthogonal assays to confirm direct binding and functional degradation.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay determines if the scaffold displaces a known tracer (e.g., HIF-1


 peptide for VHL).

Protocol:

  • Reagents: Recombinant VHL-ElonginB-ElonginC (VBC) complex; FAM-labeled HIF-1

    
     peptide (tracer).
    
  • Setup:

    • 384-well black low-binding plates.

    • Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Execution:

    • Add 10 µL of VBC protein (final conc. ~ Kd of tracer).

    • Add 50 nL of test compound (N-(3-methylpyrrolidin-3-yl)acetamide) in DMSO (10-point dose response).

    • Incubate 30 min at RT.

    • Add 10 µL of FAM-tracer (final conc. 10-50 nM).

    • Incubate 30 min.

  • Readout: Measure mP (milli-polarization) on a multi-mode plate reader (Ex 485 nm / Em 535 nm).

  • Validation: A decrease in mP indicates displacement of the tracer.

Cellular Target Engagement (NanoBRET)

To prove the molecule enters the cell and binds the E3 ligase in a physiological environment.

  • Transfection: HEK293 cells transfected with NanoLuc-E3 fusion plasmid.

  • Tracer: Cell-permeable fluorescent tracer targeting the E3.

  • Competition: Treat cells with the test compound. Loss of BRET signal confirms intracellular binding.

Part 5: PROTAC Design & Linkerology

If the scaffold shows affinity (


), it can be converted into a PROTAC.
Linker Attachment Strategy

The Pyrrolidine Nitrogen (N1) is the optimal exit vector. It points away from the C3 binding motif (solvent-exposed region in most pyrrolidine-binding pockets).

  • Chemistry: Alkylation (reductive amination or SN2) or Amide coupling.

  • Linker Types: PEG chains (PEG3-PEG5) or rigid alkyl chains to span the gap to the Protein of Interest (POI) ligand.

Mechanism of Action Diagram

The following diagram details the ternary complex formation required for degradation.

TPD_Mechanism Ligand_E3 N-(3-methylpyrrolidin-3-yl)acetamide (E3 Ligand) PROTAC PROTAC Molecule Ligand_E3->PROTAC Ligand_POI Warhead (POI Ligand) Ligand_POI->PROTAC Linker Linker Linker->PROTAC Ternary Ternary Complex (POI:PROTAC:E3) PROTAC->Ternary + Cells E3 E3 Ligase (e.g., VHL) E3->Ternary POI Target Protein (POI) POI->Ternary Ub Ubiquitin Degradation Proteasomal Degradation Ub->Degradation Ternary->Ub Ubiquitination

Figure 2: Mechanism of Action for a PROTAC utilizing the novel scaffold.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.

  • Buckley, D. L., et al. (2012). Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules. Journal of the American Chemical Society.

  • Fanning, S. W., et al. (2018). The Orientation of 3-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor Antagonist. eLife.

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery.

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.

Sources

Strategic Profiling of N-(3-methylpyrrolidin-3-yl)acetamide: Navigating Off-Target Liabilities in sp³-Enriched Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD), maximizing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve clinical success rates, enhance solubility, and reduce flat-aromatic promiscuity[1]. N-(3-methylpyrrolidin-3-yl)acetamide (CAS: 96567-95-2) is a highly functionalized, sp³-rich building block frequently incorporated into kinase inhibitors and GPCR ligands. However, while its three-dimensional complexity is desirable, its specific structural motifs—a basic secondary amine, a hydrogen-bonding acetamide, and a sterically active methyl stereocenter—carry distinct off-target liabilities.

This technical whitepaper provides an in-depth mechanistic analysis of the off-target interactions associated with the N-(3-methylpyrrolidin-3-yl)acetamide pharmacophore and outlines self-validating experimental workflows for early liability triage.

Structural Deconstruction & Mechanistic Causality

To understand the off-target profile of a molecule incorporating N-(3-methylpyrrolidin-3-yl)acetamide, we must deconstruct its three primary structural motifs and their biological causality.

The Pyrrolidine Core: hERG Liability and GPCR Promiscuity

The secondary amine of the pyrrolidine ring typically exhibits a pKa between 8.5 and 9.5, ensuring it is predominantly protonated at physiological pH. This positive charge is the primary driver for two major off-target liabilities:

  • hERG (Kv11.1) Channel Blockade: The protonated nitrogen is a classic pharmacophore for trapping within the human ether-à-go-go-related gene (hERG) potassium channel. The cationic amine enters the inner cavity of the channel and forms strong cation-π interactions with the aromatic rings of Tyr652 and Phe656, leading to pore blockade and potential QT prolongation[2][3].

  • Aminergic GPCR Anchoring: Basic amines are universal anchors for biogenic amine receptors (e.g., Histamine H1/H3, Muscarinic, and Serotonergic receptors). The protonated pyrrolidine forms a critical, high-affinity salt bridge with the highly conserved Asp3.32 residue located in transmembrane helix 3 (TM3) of these off-target GPCRs[4].

The Acetamide Moiety: Kinase Hinge-Binding Mimicry

The acetamide group acts as a versatile hydrogen bond donor (via the NH) and acceptor (via the C=O). When this fragment is appended to a larger aromatic system, the acetamide vector frequently mimics ATP. Structural biology studies demonstrate that acetamide linkers can form critical hydrogen bonds with the backbone of aspartate or valine residues in the hinge region or DFG motifs of off-target kinases (such as MerTK or EGFR), locking the kinase in an inactive conformation and causing unexpected polypharmacology[5][6].

The 3-Methyl Stereocenter: Conformational Locking

The quaternary carbon at the 3-position restricts the conformational flexibility of the acetamide group. While this "magic methyl" effect can enhance on-target potency by reducing the entropic penalty of binding, it fixes the acetamide vector in a rigid trajectory. If this trajectory aligns with a conserved off-target binding pocket (e.g., a highly conserved kinase hinge), the off-target affinity is exponentially magnified compared to a des-methyl analogue.

Mechanistic Pathways & Triage Workflows

To systematically address these liabilities, structural biology and electrophysiology must be integrated into a cohesive triage workflow.

G A Protonated Pyrrolidine Amine B Entry into hERG Inner Cavity A->B C Cation-π Interaction (Tyr652 / Phe656) B->C D Kv11.1 Pore Blockade (QT Prolongation) C->D

Mechanistic pathway of hERG channel blockade driven by the basic pyrrolidine amine.

G N1 In Silico Profiling (pKa & Fsp³ Calculation) N2 Automated Patch-Clamp (hERG Liability) N1->N2 N3 GPCR Radioligand Panel (Asp3.32 Check) N1->N3 N4 Kinase Hinge-Binding Counter-Screen N1->N4 N5 Lead Optimization (N-Acylation / Steric Shielding) N2->N5 IC50 < 10 µM N3->N5 Ki < 1 µM N4->N5 Off-Target Hit

Integrated workflow for identifying and mitigating N-(3-methylpyrrolidin-3-yl)acetamide liabilities.

Quantitative Liability Profiling

The table below illustrates how derivatization of the pyrrolidine nitrogen—a common step when incorporating this building block into a lead series—alters the off-target landscape. Reducing basicity is the most direct method to mitigate hERG and GPCR liabilities[7][8].

Pyrrolidine N-Substitution StatePredicted pKahERG Inhibition (IC₅₀)Histamine H1R (Kᵢ)Primary Liability Driver
Unsubstituted (Secondary Amine) 8.8 - 9.2~1.2 µM (High Risk)~0.8 µM (High Risk)Unshielded cation-π & Asp3.32 salt bridge
N-Methylated (Tertiary Amine) 8.5 - 8.9~0.5 µM (Severe Risk)~1.5 µM (Mod Risk)Increased lipophilicity exacerbates hERG trapping
N-Alkylated (Bulky, e.g., Benzyl) 8.0 - 8.5~5.0 µM (Mod Risk)~8.0 µM (Low Risk)Steric shielding of the protonated nitrogen
N-Acylated (Amide Formation) < 2.0> 50 µM (Safe)> 30 µM (Safe)Abolished basicity eliminates cation-π interactions

Note: Data represents consensus SAR trends for functionalized pyrrolidines in medicinal chemistry optimization campaigns.

Self-Validating Experimental Protocols

To ensure data trustworthiness, off-target profiling must rely on self-validating assay systems. The following protocols inherently control for false positives and non-specific artifacts.

Protocol 1: High-Throughput Automated Patch-Clamp (hERG Electrophysiology)

This protocol is self-validating because the inclusion of a voltage-dependent leak subtraction step ensures that only specific Kv11.1 channel tail currents are quantified, mathematically eliminating background membrane noise and non-specific membrane disruption.

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) gene. Harvest at 70-80% confluency and suspend in extracellular recording solution (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • System Calibration: Load cells onto a planar patch-clamp platform (e.g., SyncroPatch 384). Establish a whole-cell configuration with a seal resistance >500 MΩ.

  • Voltage Protocol: Apply a holding potential of −80 mV. Step to +20 mV for 2 seconds to fully open and inactivate the channels, followed by a repolarization step to −50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the pyrrolidine-containing test compound in a 6-point dose-response format (0.1 µM to 30 µM). Include E-4031 (100 nM) as a positive control for 100% block, and 0.1% DMSO as the vehicle control.

  • Data Validation: Measure the peak amplitude of the tail current at −50 mV. The assay validates itself if the E-4031 control achieves >95% inhibition and the leak current remains stable (<10% variance) throughout the recording. Calculate the IC₅₀ using a standard Hill equation.

Protocol 2: Aminergic GPCR Radioligand Displacement Assay

This system is self-validating through the application of the Cheng-Prusoff equation; by running parallel homologous competitive binding curves, the assay internally verifies whether the test compound is binding to the orthosteric site or acting via non-specific allosteric disruption.

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells expressing the target GPCR (e.g., Histamine H1R or Muscarinic M1R). Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Radioligand Incubation: Incubate 20 µg of membrane protein with a Kd-matched concentration of a tritiated orthosteric ligand (e.g., 1 nM [³H]-mepyramine for H1R) in a 96-well plate.

  • Competitive Displacement: Add the test compound at concentrations ranging from 10⁻¹⁰ to 10⁻⁵ M. Include a known high-affinity unlabeled ligand (e.g., 10 µM cold mepyramine) in control wells to define Non-Specific Binding (NSB).

  • Filtration & Quantification: After a 90-minute incubation at 25°C, rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

  • Data Validation: Quantify retained radioactivity using liquid scintillation counting. Calculate specific binding by subtracting NSB from total binding. The assay is validated if the Hill slope of the displacement curve is approximately -1.0, confirming a 1:1 stoichiometric competitive binding event at the Asp3.32 anchor site. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

References

  • 3D Molecular Descriptors Important for Clinical Success Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Tuning hERG out: Antitarget QSAR Models for Drug Development Source: National Institutes of Health (PMC) URL:[Link]

  • A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design Source: National Institutes of Health (PMC) URL:[Link]

  • Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

  • 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors Source: Advanced Journal of Chemistry, Section A URL:[Link]

Sources

Methodological & Application

Application Note: Engineering High-Cooperativity PROTACs via N-(3-methylpyrrolidin-3-yl)acetamide Linker Rigidification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation, the chemical linker connecting the Protein of Interest (POI) warhead to the E3 ligase ligand is no longer viewed as a passive spacer. Excessive linker flexibility often results in a severe entropic penalty upon the formation of the POI–PROTAC–E3 ternary complex, leading to suboptimal degradation efficiency. This application note details the mechanistic rationale, thermodynamic profiling, and experimental protocols for incorporating N-(3-methylpyrrolidin-3-yl)acetamide —a highly structured, stereochemically defined scaffold—into PROTAC linkers to drive high-cooperativity ternary complex formation.

Mechanistic Rationale: The Entropic Advantage of Pyrrolidine Scaffolds

Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains. While synthetically tractable, these flexible linkers possess high conformational entropy in their unbound state. Immobilizing these highly flexible chains into the precise geometry required for the ternary complex incurs a massive thermodynamic cost (


), which often limits the overall cooperativity (

) of the system .

Transitioning to rigidified linkers mitigates this issue by pre-organizing the PROTAC into a bioactive conformation . The incorporation of the N-(3-methylpyrrolidin-3-yl)acetamide building block provides a tri-fold mechanistic advantage:

  • Conformational Restriction: The five-membered pyrrolidine ring restricts the dihedral angles between the two functional ends of the PROTAC, drastically reducing the entropic penalty upon ternary complex formation .

  • Steric Locking: The 3-methyl group introduces localized steric bulk that biases the ring pucker. This prevents non-productive ring-flipping and locks the exit vectors of the attached ligands.

  • Physicochemical Tuning: Unlike purely lipophilic rigid linkers (e.g., simple cycloalkanes or unfunctionalized piperidines), the acetamide moiety introduces a critical polar hydrogen-bond donor/acceptor. This optimizes the Topological Polar Surface Area (TPSA), enhancing aqueous solubility and mitigating the poor cellular permeability that plagues rigidified PROTACs .

G cluster_0 Flexible Linker (PEG/Alkyl) cluster_1 Rigid Linker (Pyrrolidine-Acetamide) A1 High Conformational Entropy (Free) A2 High Entropic Penalty (-TΔS) A1->A2 A3 Unstable Ternary Complex (Low α) A2->A3 B1 Pre-organized Trajectory (Free) B2 Low Entropic Penalty (-TΔS) B1->B2 B3 Stable Ternary Complex (High α) B2->B3

Thermodynamic comparison of flexible vs rigid PROTAC linkers.

Structural & Thermodynamic Profiling

The table below summarizes the quantitative advantages of replacing a standard flexible linker with the N-(3-methylpyrrolidin-3-yl)acetamide scaffold in a model degrader system.

Linker ArchitectureEntropic Penalty (

)
Cooperativity (

)
Target Degradation (DC

)
Max Degradation (D

)
Flexible (PEG4) High (> 5.0 kcal/mol)0.8 (Negative)125 nM75%
Rigid (Pyrrolidine-Acetamide) Low (< 1.5 kcal/mol)4.5 (Positive)12 nM98%

Data synthesized from comparative biophysical models of rigidified target degraders. Positive cooperativity (


) indicates that binary binding enhances the subsequent recruitment of the third protein.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Synthetic Incorporation

The chemical incorporation of N-(3-methylpyrrolidin-3-yl)acetamide requires careful regiocontrol due to the presence of two nitrogen atoms.

Causality & Logic: The N1 secondary amine of the pyrrolidine is highly nucleophilic, whereas the secondary amide nitrogen of the acetamide is deactivated by resonance. By exploiting this electronic disparity, we can perform a protection-free, sequential functionalization.

Step-by-Step Workflow:

  • N1-Functionalization (Warhead Attachment):

    • Dissolve the POI warhead (bearing an electrophilic handle, e.g., an aryl fluoride for SNAr or an aldehyde for reductive amination) in anhydrous DMF.

    • Add 1.2 equivalents of N-(3-methylpyrrolidin-3-yl)acetamide and 2.0 equivalents of DIPEA.

    • Stir at 80°C for 4 hours. The high nucleophilicity of the N1 amine ensures exclusive functionalization at this site. Purify via flash chromatography.

  • Acetamide N-Alkylation (E3 Ligase Ligand Attachment):

    • Dissolve the purified intermediate in anhydrous THF and cool to 0°C.

    • Add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) to deprotonate the secondary amide.

    • Introduce the E3 ligase ligand bearing an alkyl halide spacer.

    • Expert Insight: Alkylating the acetamide nitrogen yields a tertiary amide. This restricts cis/trans isomerization, further locking the linker trajectory and enhancing the overall rigidity of the PROTAC.

  • Self-Validation: Confirm the regiochemistry and the cis/trans tertiary amide ratio via 2D-NMR (NOESY/ROESY) prior to biological evaluation.

Protocol B: Time-Resolved FRET (TR-FRET) for Ternary Complex Validation

To prove that the rigidified linker improves ternary complex stability, a TR-FRET assay must be employed.

Causality & Logic: TR-FRET eliminates short-lived background autofluorescence, providing the high signal-to-noise ratio necessary to accurately calculate the cooperativity factor (


).

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing 10 nM of Terbium (Tb)-labeled E3 ligase (donor) and 10 nM of GFP-labeled POI (acceptor) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • PROTAC Titration: Dispense the rigidified PROTAC into a 384-well microplate in a 12-point concentration response curve (ranging from 10 pM to 10 μM).

  • Negative Control (Crucial for Trustworthiness): In parallel, titrate a control PROTAC synthesized with an inactive E3 ligand epimer (e.g., cis-hydroxyproline for VHL). This validates that the FRET signal is driven by specific ternary complex formation and not compound-induced aggregation.

  • Equilibration & Detection: Incubate the plate at room temperature for 2 hours to reach thermodynamic equilibrium. Excite the samples at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Plot the 665/620 nm emission ratio against PROTAC concentration. A bell-shaped curve indicates the "hook effect." Use the extended ternary complex model to extract the cooperativity value (

    
    ).
    

Workflow Step1 1. Linker Synthesis N1-Alkylation & Acetamide Coupling Step2 2. Biophysical Validation TR-FRET Assay for Cooperativity (α) Step1->Step2 Step3 3. Cellular Degradation Target Depletion & DC50 Calculation Step2->Step3 Step4 4. PK/PD Profiling Solubility & Permeability Analysis Step3->Step4

Step-by-step experimental workflow for validating rigidified PROTAC linkers.

References

  • Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions. bioRxiv. Available at:[Link]

  • Unhooking the Hook: Optimization of the Aurora A Targeting PROTAC JB170 to CCT400028, an In Vitro Degrader Chemical Probe. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC (National Institutes of Health). Available at:[Link]

Application Note: Optimized Amide Coupling of N-(3-methylpyrrolidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for medicinal chemists and process scientists utilizing N-(3-methylpyrrolidin-3-yl)acetamide as a building block in drug discovery.

Executive Summary & Chemical Profile

N-(3-methylpyrrolidin-3-yl)acetamide is a specialized secondary amine building block. It features a pyrrolidine ring with a quaternary carbon at position 3, bearing both a methyl group and an acetamido moiety.

  • Structural Challenge: The gem-disubstitution at C3 creates a "neopentyl-like" steric environment. While the nucleophilic nitrogen (N1) is not directly hindered (it is

    
     to the quaternary center), the ring puckering and transannular strain induced by the C3 substituents can retard nucleophilic attack compared to unsubstituted pyrrolidine.
    
  • Solubility Profile: The acetamide side chain imparts significant polarity and water solubility (

    
     to 
    
    
    
    ). This necessitates modified workup procedures to prevent product loss in the aqueous phase.
  • Application: This motif is frequently used to introduce a rigid, polar, sp3-rich vector into drug candidates, improving metabolic stability and solubility.

Chemical Structure & Reactivity[1][2][3][4][5]
  • Nucleophile: Secondary amine (Pyrrolidine N1).

  • pKa (Calculated): ~9.2–9.6 (Slightly lower than pyrrolidine due to the inductive effect of the amide at C3).

  • Key Risk: Incomplete conversion with bulky carboxylic acids due to steric clash between the C3-methyl and the incoming electrophile's substituents.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal coupling condition for your specific acid partner.

CouplingLogic Start Start: Analyze Carboxylic Acid Partner IsAcidBulky Is the Acid Sterically Hindered? (e.g., ortho-substituted aromatics, tertiary alkyls) Start->IsAcidBulky IsScaleLarge Is Scale > 10g? IsAcidBulky->IsScaleLarge No ProtocolB PROTOCOL B: T3P/Pyridine (Hindered/Scale-up) IsAcidBulky->ProtocolB Yes ProtocolA PROTOCOL A: HATU/DIPEA (Standard Discovery) IsScaleLarge->ProtocolA No IsScaleLarge->ProtocolB Yes (Avoids Epimerization) ProtocolC PROTOCOL C: Acid Chloride (Low Reactivity) ProtocolB->ProtocolC If Conversion < 50%

Figure 1: Decision tree for selecting coupling conditions based on steric demand and scale.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard Discovery)

Best For: Routine library synthesis, unhindered acids, small scale (<100 mg). Mechanism: Formation of a highly reactive O-azabenzotriazole active ester.

Reagents:

  • Amine: N-(3-methylpyrrolidin-3-yl)acetamide (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1–1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Pre-activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Addition: Add N-(3-methylpyrrolidin-3-yl)acetamide (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]

  • Workup (Critical for Polar Product):

    • Option 1 (Direct Purification): Dilute with DMSO/MeOH and purify directly via Prep-HPLC (Reverse Phase). This is recommended due to the water solubility of the product.

    • Option 2 (Extraction): Dilute with EtOAc.[1] Wash with saturated LiCl (removes DMF) and saturated NaHCO₃ .[1] Caution: If the product is highly polar, back-extract the aqueous layer with DCM/Isopropanol (3:1).

Protocol B: T3P-Mediated Coupling (Hindered/Scale-Up)

Best For: Sterically hindered acids, minimizing epimerization, and cleaner workups (water-soluble byproducts). Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is highly reactive but selective.

Reagents:

  • Amine: N-(3-methylpyrrolidin-3-yl)acetamide (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: Pyridine (3.0–5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Pyridine (5.0 equiv) in EtOAc or 2-MeTHF (0.2 M).

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–24 hours. Note: T3P kinetics are slower than HATU; patience is required for hindered substrates.

  • Workup:

    • Quench with water.[1]

    • Wash the organic layer with 10% Citric Acid (removes pyridine and unreacted amine), Sat. NaHCO₃ (removes unreacted acid and phosphorus byproducts), and Brine.

    • The T3P byproducts are water-soluble, often yielding high-purity crude material.

Protocol C: Acid Chloride Generation (Difficult Substrates)

Best For: Extremely unreactive acids (e.g., electron-rich aromatics) where HATU/T3P fails.

Step-by-Step Procedure:

  • Activation: Suspend the Carboxylic Acid in DCM (anhydrous).[1] Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF . Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Add DIPEA (3.0 equiv) and N-(3-methylpyrrolidin-3-yl)acetamide (1.0 equiv).

  • Stir at RT for 1–4 hours.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Product in Aqueous) High polarity of the acetamide group.Do not use simple water/EtOAc extraction. Use DCM:IPA (3:1) for extraction or saturate aqueous phase with NaCl (Salting out).
Incomplete Conversion Steric clash at C3-position.Switch to Protocol B (T3P) and heat to 50°C. If using HATU, re-dose 0.5 equiv HATU/Base after 4 hours.
Epimerization of Acid Over-activation of chiral acid.Use T3P in EtOAc at 0°C. Avoid HATU/DMF for chiral acids susceptible to racemization.
Precipitation Product insolubility in EtOAc.Use DCM or DMF as solvent.[1] If product precipitates, filter and wash—it might be pure product.

Mechanistic Visualization

The following diagram illustrates the steric environment and the activation pathway using HATU.

ReactionMechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (O-At) Acid->ActiveEster + HATU, DIPEA HATU HATU (Activator) TS Tetrahedral Intermediate ActiveEster->TS + Amine (Rate Limiting due to Sterics) Amine N-(3-methylpyrrolidin-3-yl)acetamide (Nucleophile) Amine->TS Nucleophilic Attack Product Final Amide Product TS->Product - HOAt

Figure 2: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to C3-steric bulk.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Weinreb Amides.[3] Tetrahedron Letters.

  • ChemScene. (n.d.). Product Data: N-Methyl-N-(pyrrolidin-3-yl)acetamide.

Sources

Application Note: Analytical Characterization of N-(3-methylpyrrolidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the analytical characterization of N-(3-methylpyrrolidin-3-yl)acetamide (CAS: 96567-95-2), a critical sp³-rich building block in modern drug discovery (e.g., Janus kinase inhibitors).[1][2] Due to its quaternary chiral center , high polarity , and lack of strong chromophores , this molecule presents specific challenges for standard RP-HPLC-UV workflows.[1]

This protocol establishes a validated characterization pipeline using HILIC-MS/CAD for purity, Multinuclear NMR for structural certification, and Chiral SFC/HPLC for enantiomeric resolution.[1]

Physicochemical Profile & Analytical Challenges

PropertyValue / DescriptionAnalytical Implication
Formula

MW: 142.20 g/mol ; Monoisotopic: 142.11
Structure 3,3-disubstituted pyrrolidineQuaternary Center: No methine proton at C3 (NMR silent).[1][2][3]
Basicity (pKa) ~9.5 (Pyrrolidine NH)Tailing: Requires high pH buffer or HILIC mode.[1][2]
Chromophore Weak (Amide, <210 nm)UV Blindness: UV purity is unreliable.[1] Use CAD or MS.
Chirality 1 Center (C3)Enantiomers (

) require chiral resolution.[1][2]
Structural Visualization

The molecule features a pyrrolidine ring with a methyl group and an acetamido group both attached to Carbon-3.[2]

MoleculeStructure Fig 1: Structural Connectivity of N-(3-methylpyrrolidin-3-yl)acetamide Core Pyrrolidine Ring (Secondary Amine) C3 C3 Quaternary Center Core->C3 Contains Me Methyl Group (Singlet ~1.3 ppm) C3->Me Substituent 1 Amide Acetamido Group (-NH-CO-Me) C3->Amide Substituent 2

Method 1: Purity & Identity by HILIC-MS/CAD

Rationale: Standard Reversed-Phase (C18) HPLC often fails to retain this polar, basic amine, leading to elution in the void volume.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard here.[1] We utilize Charged Aerosol Detection (CAD) for accurate purity assessment because the compound lacks aromatic rings for UV detection.[1]

Chromatographic Conditions
  • Column: Waters XBridge Amide or Phenomenex Luna NH2 (100 Å, 3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold for retention).[1]

    • 2-10 min: 90% -> 60% B.

    • 10-12 min: 60% B.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 35°C.

  • Detection:

    • MS: ESI Positive Mode (Scan 100-500 m/z).

    • CAD: Nebulizer Temp 35°C, Power Function 1.0.

Mass Spectrometry Interpretation
  • Parent Ion:

    
    .[1][2]
    
  • Key Fragments (MS/MS):

    • 
       126 (
      
      
      
      , rare).[1]
    • 
       100 (
      
      
      
      ).[1]
    • 
       84 (Pyrrolidine ring fragment).[1]
      

Method 2: Structural Certification by NMR

Rationale: NMR is the only method to definitively prove the quaternary nature of C3.[2] The absence of a methine proton at C3 is the diagnostic signal.

Sample Preparation[2]
  • Solvent:

    
     (preferred for salt forms) or 
    
    
    
    (for free base).[1]
  • Concentration: 5-10 mg in 600 µL.

  • Reference: TMS (0.00 ppm) or Solvent Residual.[1]

Signal Assignment Protocol ( NMR, 400 MHz, )[1]
Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Note
1.28 Singlet (s)3HC3-Methyl Sharp singlet confirms substituent on quaternary C.
1.78 Singlet (s)3HAcetyl-CH3 Distinct from C3-Me; typical amide methyl shift.[1][2]
1.80 - 2.10 Multiplet (m)2HC4-H2 Diastereotopic protons (complex splitting).[1][2]
2.70 - 3.20 Multiplet (m)4HC2-H2 & C5-H2 Ring protons adjacent to N.
7.85 Broad (br s)1HAmide NH Exchangeable with

.[1][2]
~9.0 Broad (br s)1H/2HPyrrolidine NH Only visible in salt forms (e.g., HCl).[1]

Critical Validation Step: Ensure there is NO signal in the 2.2–2.6 ppm range integrating to 1H that would correspond to a C3-Methine. If such a signal exists, the product is the regioisomer (e.g., N-methyl-N-pyrrolidinyl-acetamide).[1]

Method 3: Chiral Separation (Enantiomeric Excess)

Rationale: The compound is chiral at C3.[1][2] Synthetic routes often produce racemates. Separation is best achieved using Immobilized Polysaccharide Phases which tolerate basic modifiers.[2]

Protocol
  • Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose).[1][2]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1].[1][2]

    • Note: DEA is essential to suppress peak tailing of the secondary amine.[2]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV 210 nm (monitor baseline carefully) or refractive index (RI).[1][2]

  • Expected Result: Baseline separation of enantiomers (

    
     and 
    
    
    
    ).

Analytical Workflow Diagram

Workflow Fig 2: Validated Analytical Workflow for 3-acetamido-3-methylpyrrolidine Sample Crude Sample (N-(3-methylpyrrolidin-3-yl)acetamide) PurityCheck Step 1: Purity & ID (HILIC-MS/CAD) Sample->PurityCheck Decision Purity > 95%? PurityCheck->Decision Purification Prep-HPLC (High pH C18) Decision->Purification No Structure Step 2: Structural Cert (1H & 13C NMR) Decision->Structure Yes Purification->PurityCheck Re-analyze Chiral Step 3: Chiral Analysis (Chiralpak IA) Structure->Chiral Final Release for Biological Assay Chiral->Final

Synthesis & Impurity Context

When characterizing this molecule, be aware of common synthetic impurities:

  • Boc-Protected Intermediate: tert-butyl 3-acetamido-3-methylpyrrolidine-1-carboxylate.[1][2]

    • Detection: Check for Boc signals in NMR (singlet ~1.40 ppm, 9H) or Mass Spec (+100 mass units).[1]

  • Ring Opening: Over-acidification during deprotection can sometimes lead to ring-opened amino-ketones.[2]

  • Regioisomers: Ensure the acetylation occurred on the C3-amine, not the ring nitrogen (if the ring N was unprotected).

References

  • Synthesis of 3-amino-3-methylpyrrolidine Precursors

    • Source: WO2020081572A1. "Transcriptional enhanced associate domain (TEAD) transcription factor inhibitors". (2020).

    • Relevance: Provides NMR data for the tert-butyl 3-amino-3-methylpyrrolidine-1-carboxyl
  • Analytical Methods for Polar Amines

    • Source: Ogawa, S. et al. "1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent..."[1] J. Chromatogr. B. (2013).[1]

    • Relevance: Establishes derivatization protocols for increasing sensitivity of 3-aminopyrrolidine deriv
  • Commercial Availability & CAS Verification

    • Source: ChemScene & CymitQuimica Catalog Entries for CAS 96567-95-2.

    • Relevance: Confirms the specific isomer structure and commercial availability.

Sources

Application Note: Utilizing N-(3-methylpyrrolidin-3-yl)acetamide as a Rigidified Motif for PROTAC-Mediated Transcription Factor Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Transcription factors (TFs) such as Signal Transducer and Activator of Transcription 3 (STAT3) play central roles in oncogenesis, tumor microenvironment remodeling, and immune evasion. Historically, TFs have been classified as "undruggable" due to the absence of deep enzymatic binding pockets and their reliance on expansive protein-protein interactions [1]. Proteolysis-targeting chimeras (PROTACs) offer a paradigm-shifting solution by utilizing heterobifunctional molecules to induce proximity between the target TF and an E3 ubiquitin ligase, driving polyubiquitination and subsequent proteasomal degradation1[1].

However, the design of TF-targeting PROTACs is frequently bottlenecked by poor ternary complex stability. Flexible aliphatic or PEG-based linkers often incur a massive entropic penalty upon the formation of the Target-PROTAC-E3 complex. This application note details the integration of N-(3-methylpyrrolidin-3-yl)acetamide (CAS: 96567-95-2) as a highly optimized, sterically tuned structural motif for targeting the SH2 domain of STAT3.

The Causality of Structural Rigidity

By incorporating N-(3-methylpyrrolidin-3-yl)acetamide (N3MPA) into the warhead-linker junction, drug developers can achieve two critical mechanistic advantages:

  • Vectorial Rigidity: The 3-methylpyrrolidine ring restricts conformational degrees of freedom. This pre-organizes the molecule into a bioactive conformation that minimizes the entropic penalty during Cereblon (CRBN)-STAT3 engagement, driving positive cooperativity (

    
    ).
    
  • Target Engagement: The acetamide moiety serves as a precise hydrogen bond donor/acceptor pair, mimicking the native phosphotyrosine (pTyr) interactions required to anchor the ligand deep within the STAT3 SH2 domain. This mimics the successful binding mode observed in benchmark STAT3 degraders2 [2].

Pathway TF STAT3 (Transcription Factor) Target Protein Ternary Ternary Complex STAT3 : PROTAC : CRBN TF->Ternary Binds N3MPA Warhead PROTAC N3MPA-PROTAC (Degrader) PROTAC->Ternary Induces Proximity E3 CRBN E3 Ligase Complex E3->Ternary Binds CRBN Ligand Ub Polyubiquitination (Ub-Tags) Ternary->Ub E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition & Cleavage

Fig 1. Mechanism of N3MPA-PROTAC-induced targeted degradation of the STAT3 transcription factor.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to prove that the observed effects are mechanistically driven by the N3MPA-PROTAC rather than off-target artifacts.

Protocol A: In Vitro Ternary Complex Formation Assay (TR-FRET)

Causality: Binary binding affinity (


) does not correlate linearly with degradation efficacy. To confirm that the N3MPA-based PROTAC actively drives proximity, a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is mandatory3 [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT). Dilute recombinant GST-tagged STAT3(SH2 domain) and His-tagged CRBN/DDB1 complex to a final well concentration of 10 nM each.

  • PROTAC Titration: Prepare a 12-point, 3-fold serial dilution of the N3MPA-PROTAC starting at 10 µM in the assay buffer.

  • Complexation: Dispense 5 µL of the PROTAC dilution into a 384-well low-volume microplate. Add 5 µL of the GST-STAT3/His-CRBN protein mixture. Incubate at room temperature for 30 minutes to allow ternary complex equilibration.

  • Fluorophore Addition: Add 10 µL of a detection mix containing 2 nM Terbium (Tb)-labeled anti-GST antibody (donor) and 20 nM AlexaFluor 488 (AF488)-labeled anti-His antibody (acceptor).

  • Detection: Incubate for 2 hours in the dark. Read the plate on a multi-mode microplate reader using a 337 nm excitation laser. Measure emission at 490 nm (Tb) and 520 nm (AF488). Calculate the TR-FRET ratio (520/490 nm).

  • Self-Validation (Competition Control): In parallel wells, pre-incubate the proteins with 10 µM free N3MPA fragment or 10 µM lenalidomide prior to PROTAC addition. A complete loss of the TR-FRET signal confirms that ternary complex formation is specifically driven by the bifunctional nature of the PROTAC and not non-specific aggregation.

Workflow Step1 1. Reagent Preparation GST-STAT3 & His-CRBN Step2 2. PROTAC Titration Serial Dilution of N3MPA-PROTAC Step1->Step2 Step3 3. Fluorophore Addition Tb-anti-GST & AF488-anti-His Step2->Step3 Step4 4. TR-FRET Detection Measure 520nm/490nm Ratio Step3->Step4 Step5 5. Competition Control Add Free N3MPA (Validation) Step4->Step5 Specificity Check

Fig 2. Step-by-step TR-FRET assay workflow for validating ternary complex formation and specificity.

Protocol B: Live-Cell Degradation Kinetics (CRISPR HiBiT Assay)

Causality: In vitro ternary complex formation does not guarantee cellular degradation due to variables like cell permeability, efflux pumps, and ubiquitination kinetics. Utilizing CRISPR-engineered cells expressing endogenous HiBiT-tagged STAT3 allows for real-time, quantitative monitoring of target degradation without the overexpression artifacts of transient transfections.

Step-by-Step Methodology:

  • Cell Seeding: Seed MOLM-13 HiBiT-STAT3 knock-in leukemia cells at

    
     cells/well in a 96-well white opaque plate.
    
  • Baseline Establishment: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate) to control wells to establish baseline luminescence (

    
    ).
    
  • PROTAC Treatment: Treat cells with varying concentrations of N3MPA-PROTAC (ranging from 0.1 nM to 1 µM).

  • Kinetic Monitoring: Monitor luminescence continuously for 24 hours in a cell-culture incubator compatible microplate reader.

  • Self-Validation (Mechanistic Rescue): Pre-treat a subset of cells with 1 µM Epoxomicin (a proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) for 2 hours prior to PROTAC addition. A rescue of the luminescent signal confirms that the observed loss of STAT3 is strictly mediated by the ubiquitin-proteasome system (UPS) and is not an artifact of off-target cytotoxicity.

Data Presentation & Expected Outcomes

The incorporation of the rigid N3MPA motif significantly enhances both the thermodynamics of ternary complex formation and the cellular degradation efficacy compared to flexible linker analogs. The data below summarizes the expected quantitative improvements.

Table 1: Ternary Complex Kinetics and Cellular Efficacy Comparison

CompoundLinker/Warhead TypeTR-FRET

(nM)
Cooperativity (

)
Cellular

(nM)

(%)
N3MPA-PROTAC Rigidified Pyrrolidine12.4 ± 1.28.54.2 ± 0.898%
Control-PROTAC Flexible PEG485.6 ± 5.41.245.3 ± 4.172%
Free N3MPA N/A (Warhead Only)N/AN/A>10,000<5%

Note:


 represents the concentration required for 50% degradation of the target protein. 

represents the maximum achievable degradation. High cooperativity (

) in the N3MPA-PROTAC indicates that binding to one protein enhances the affinity for the second, a direct result of the reduced entropic penalty provided by the rigidified pyrrolidine motif.

References

  • Jung, H., & Lee, Y. (2025). "Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation." Cancers, 17(11), 1871. URL:[Link]

  • Bai, L., et al. (2019). "Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein." Journal of Medicinal Chemistry, 62(24), 11520-11536. URL:[Link]

  • Liu, J., et al. (2021). "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex." ACS Pharmacology & Translational Science, 4(2), 896-905. URL:[Link]

Sources

Troubleshooting & Optimization

Improving the yield of "N-(3-methylpyrrolidin-3-yl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(3-methylpyrrolidin-3-yl)acetamide

Case ID: YIELD-OPT-3MPA Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Quaternary Center" Challenge

You are likely experiencing low yields due to the steric hindrance at the C3 position of the pyrrolidine ring. Synthesizing N-(3-methylpyrrolidin-3-yl)acetamide requires forming a carbon-nitrogen bond at a quaternary carbon.

The two primary failure modes for this specific scaffold are:

  • Elimination vs. Substitution (Ritter Route): The tertiary carbocation intermediate prefers to eliminate a proton to form the thermodynamically stable endocyclic alkene (dihydropyrrole) rather than accepting the nitrile nucleophile.

  • Water Solubility (Workup): The final product is a highly polar amino-acetamide. If your workup involves standard aqueous washing, you are likely discarding 40-60% of your product in the aqueous waste stream.

This guide is structured into three "Support Tickets" addressing the critical bottlenecks.

Ticket #001: Optimizing the Ritter Reaction (Direct Route)

Context: The most direct route involves treating 1-benzyl-3-methylpyrrolidin-3-ol (or the N-Boc variant) with acetonitrile and strong acid. Common Symptom: Yield < 30%, presence of alkene byproducts, or "tar" formation.

Root Cause Analysis

The Ritter reaction relies on trapping a tertiary carbocation with acetonitrile. However, the adjacent methylene protons in the pyrrolidine ring are labile. If the temperature spikes or the nitrile concentration is too low at the interface, the carbocation eliminates to form 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole .

Troubleshooting Protocol
VariableStandard Protocol (Fail-Prone)Optimized Protocol (High Yield) Why? (Mechanistic Insight)
Acid Source Conc.

Oleum (20-30% free

) + AcOH
Sulfuric acid generates water as a byproduct of the alcohol dehydration, which can reverse the equilibrium. Oleum acts as a water scavenger, keeping the equilibrium pushed toward the nitrilium ion.
Temperature 0°C

RT
-10°C Addition

45°C Hold
The initial carbocation formation is exothermic (keep cold). However, the attack of the nitrile is sterically hindered at the quaternary center and requires mild heat (40-50°C) to overcome the activation energy barrier without triggering polymerization.
Stoichiometry 1:1 AcetonitrileAcetonitrile as Co-solvent (10-20 eq) You need the nitrile to statistically overwhelm the elimination pathway. It must be the solvent or co-solvent, not just a reagent.
Quenching Pour onto iceInverse Quench into NaOH Pouring water into the acid mix generates localized heat pockets that hydrolyze the amide bond you just formed.
Step-by-Step Optimization Workflow
  • Dissolution: Dissolve 1 eq of N-protected-3-methylpyrrolidin-3-ol in 10 eq of Acetonitrile and 2 eq of Glacial Acetic Acid.

  • Cryo-Addition: Cool to -15°C .

  • Acid Injection: Add 3 eq of Conc.

    
     (or Oleum) dropwise over 30 minutes. Do not let internal temp rise above 0°C.
    
  • The "Push": Once addition is complete, warm slowly to 45°C and hold for 4 hours.

  • Validation: Check LCMS. If the alkene peak (M-18) is dominant, your acid addition was too fast (exotherm) or your nitrile was wet.

Ticket #002: The "Fail-Safe" Stepwise Route (Curtius Rearrangement)

Context: If the Ritter reaction consistently yields alkenes due to steric bulk, you must switch to a mechanism that avoids the carbocation entirely. Strategy: Construct the amine first via Curtius rearrangement, then acetylate.

The Workflow
  • Start: 1-benzyl-3-methylpyrrolidine-3-carboxylic acid.

  • Activation: React with DPPA (Diphenylphosphoryl azide) and TEA in Toluene.

  • Rearrangement: Heat to 80°C. The acyl azide rearranges to the Isocyanate (

    
    ) with retention of stereochemistry and no elimination risk.
    
  • Hydrolysis: Add water/acid to form the amine (

    
    ).
    
  • Acetylation: Standard

    
     or Acetyl Chloride.
    

CurtiusRoute Start 3-Methyl-3-Carboxylic Acid DPPA DPPA / TEA (Azide Formation) Start->DPPA Heat Heat (80°C) (Curtius Rearrangement) DPPA->Heat Iso Isocyanate Intermediate Heat->Iso -N2 Hydrol Acid Hydrolysis Iso->Hydrol Amine 3-Amino-3-Methyl Pyrrolidine Hydrol->Amine -CO2 Ac2O Ac2O / Pyridine Amine->Ac2O Final Target Acetamide Ac2O->Final

Caption: The Curtius route avoids the unstable carbocation intermediate, preventing alkene formation.

Ticket #003: Purification & Isolation (The "Hidden" Yield Killer)

Context: You observe 90% conversion by LCMS, but isolate only 40% yield. Diagnosis: Your product is highly water-soluble. Standard extraction (EtOAc/Water) leaves half your product in the water.

The "Salting-Out" Extraction Protocol

Do not use Ethyl Acetate. It is too non-polar for this molecule.

  • Basification: After quenching the reaction, adjust pH to >12 using 50% NaOH. (The amine must be fully deprotonated).

  • Saturation: Saturate the aqueous phase with solid NaCl until no more salt dissolves. This "salting out" effect forces the organic organic molecule out of the water.

  • Solvent Selection: Extract with CHCl3 : IPA (3:1 ratio) or DCM : MeOH (9:1) .

    • Warning: Pure DCM is often insufficient. The addition of Isopropyl Alcohol (IPA) increases the polarity of the organic phase enough to capture the acetamide.

  • Continuous Extraction: If possible, use a continuous liquid-liquid extractor for 12 hours.

FAQ: Rapid Troubleshooting

Q: Can I use the Ritter reaction on the N-unprotected pyrrolidine? A: No. The strong acid will protonate the ring nitrogen (


), creating a dicationic species (ring 

and carbocation). The electrostatic repulsion destabilizes the transition state, and the product will be nearly impossible to extract from the acidic soup. Use N-Benzyl or N-Boc.

Q: My product is an oil that won't crystallize. How do I purify it? A: These acetamides are often "oily" due to rotamers. Convert it to a salt for purification.

  • Dissolve the oil in dry Ethanol.

  • Add 1 eq of Fumaric Acid or Oxalic Acid.

  • The salt usually crystallizes readily, allowing you to filter off impurities. You can free-base it later or use it as the salt.

Q: I see a peak at M+41 in LCMS. What is it? A: This is likely the Acetonitrile adduct (Nitrilium ion) that failed to hydrolyze. It suggests your quench was too gentle or the pH wasn't adjusted correctly during workup. Ensure you stir the quenched mixture at pH < 2 for 1 hour before basifying to ensure the intermediate is fully hydrolyzed to the amide.

Visualizing the Failure Modes

RitterFailure Start Tertiary Alcohol (Starting Material) Cation Tertiary Carbocation (High Energy) Start->Cation -H2O Acid Strong Acid (H+) Acid->Start Nitrile Acetonitrile Attack (Sterically Slow) Cation->Nitrile Heat High Temp / Low Nitrile Conc. Cation->Heat Nitrilium Nitrilium Ion Nitrile->Nitrilium Water Water Hydrolysis Nitrilium->Water Product Target Acetamide (Success) Water->Product Elimination Proton Elimination Heat->Elimination Alkene Endocyclic Alkene (Major Impurity) Elimination->Alkene

Caption: The critical fork in the pathway: Steric hindrance slows nitrile attack, allowing heat to trigger elimination to the alkene.

References

  • Organic Chemistry Portal. (n.d.). Ritter Reaction: Mechanism and Recent Literature. Retrieved March 5, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved March 5, 2026, from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment. PubMed. Retrieved March 5, 2026, from [Link]

Technical Support Center: Purification of N-(3-methylpyrrolidin-3-yl)acetamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of N-(3-methylpyrrolidin-3-yl)acetamide. This document is designed for researchers, medicinal chemists, and process development professionals who are tasked with isolating this compound. The unique structure of this molecule—possessing a polar acetamide group and a basic tertiary amine within a pyrrolidine ring—presents specific challenges that require a nuanced approach to column chromatography.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific crude sample composition.

Frequently Asked Questions (FAQs)

Q1: My compound, N-(3-methylpyrrolidin-3-yl)acetamide, is streaking badly on a standard silica gel TLC plate. What is the primary cause?

The most common reason for streaking, also known as tailing, of basic compounds like your pyrrolidine derivative on a standard silica gel column is the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] These acidic sites can protonate your amine, leading to a strong, sometimes irreversible, ionic interaction that prevents the compound from moving smoothly with the mobile phase.[1][3] This results in poor peak shape and significant loss of resolution.[4][5]

The diagram below illustrates this problematic interaction.

cluster_0 Silica Surface cluster_1 Analyte Silica Si O H Acidic Silanol Group Amine R₃N: Basic Pyrrolidine Nitrogen Silica:f1->Amine:f0 Ionic Interaction (causes tailing) Amine:f0->Silica:f2 Strong H-Bond / Proton Transfer caption Fig 1. Interaction of a basic amine with acidic silica surface.

Caption: Interaction of a basic amine with acidic silica surface.

Q2: How can I prevent this tailing effect on my TLC and column?

The most effective strategy is to "deactivate" the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase.[1] This modifier, often called a competing base, will occupy the acidic sites on the silica, minimizing the strong interactions with your target compound and allowing for a more symmetrical elution profile.[1][6]

Recommended Modifiers for Silica Gel Chromatography:

ModifierTypical ConcentrationNotes
Triethylamine (TEA) 0.1 - 2% (v/v)A versatile, common choice. Easy to remove under vacuum due to its volatility. Start with 1%.[1]
Ammonia (NH₃) 1 - 2% of conc. NH₄OH in MeOHHighly effective, especially for very polar amines. Prepare a stock solution of 2-10% NH₄OH in Methanol and use this as your polar co-solvent.[1][7]
Pyridine 0.1 - 0.5% (v/v)Less common due to its high boiling point, odor, and toxicity, but can be effective.[1]

Always optimize the modifier concentration using TLC before committing to a large-scale column.[4] A well-defined, symmetrical spot on the TLC plate is a strong indicator of a successful column separation.[1]

Q3: My compound is not UV active. What TLC visualization stains are most effective for N-(3-methylpyrrolidin-3-yl)acetamide?

Since your compound lacks a chromophore for UV visualization, you must rely on chemical staining. Given its structure (secondary amine and an amide), several options are available.

Recommended TLC Stains:

StainPreparation & ProcedureExpected Result for Your Compound
Ninhydrin Spray with a 0.2% solution in ethanol and heat gently.[8]Will detect the secondary amine of the pyrrolidine ring, typically as a yellow or reddish spot. It may also react with the amide with more vigorous heating.[8][9]
Potassium Permanganate (KMnO₄) A 1.5g KMnO₄, 10g K₂CO₃, 0.125g NaOH in 200mL water solution. Dip plate and warm.Reacts with oxidizable groups. The secondary amine should give a yellow spot on a purple background.[10]
Iodine Chamber Place a few iodine crystals in a sealed chamber. Place the dried TLC plate inside.Iodine adsorbs to many organic compounds, appearing as temporary brown spots. It is a good general, non-destructive first-pass visualization method.[10]
Vanillin Stain 6g Vanillin, 1.5 ml Conc. H₂SO₄, 95 ml 96% Ethanol. Dip the plate and heat.A general-purpose stain for nucleophiles like amines.[8][10]
Q4: I'm still getting poor separation from my starting materials or byproducts. What other stationary or mobile phases should I consider?

If modifying the mobile phase on silica isn't sufficient, changing the stationary phase is the next logical step. The choice depends on the nature of the impurities you are trying to separate from.

Alternative Purification Strategies:

  • Basic Alumina: Using basic or neutral alumina instead of silica can be an excellent choice. Alumina is less acidic and often provides better peak shapes for basic compounds without the need for mobile phase modifiers.[6][7]

  • Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, which creates a more basic environment and shields the analyte from acidic silanol groups.[6][7]

  • Reversed-Phase (C18) Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography is a powerful option.[11] You would typically use a mobile phase of water and acetonitrile or methanol. Adding a small amount of a modifier like TEA or ammonium hydroxide can still be beneficial to ensure good peak shape.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar compounds that are not retained in reversed-phase.[12] It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[12][13] This can provide unique selectivity for polar molecules.[14]

Troubleshooting Guide & Protocols

This section provides a systematic workflow and detailed protocols for purifying N-(3-methylpyrrolidin-3-yl)acetamide.

Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot your purification.

start Start: Poor Separation or Tailing Observed tlc Step 1: TLC Analysis Is the spot tailing? start->tlc add_base Add 1% TEA or NH3 to Mobile Phase tlc->add_base Yes check_loading Step 2: Check Column Loading Is sample load >1:50 (w/w)? tlc->check_loading No success Successful Purification add_base->success reduce_load Reduce Sample Load check_loading->reduce_load Yes change_solvent Step 3: Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) check_loading->change_solvent No reduce_load->success change_sp Step 4: Change Stationary Phase (Alumina, Amine-SiO2, or Reversed-Phase) change_solvent->change_sp change_sp->success

Caption: Troubleshooting workflow for purifying basic amines.

Protocol 1: Standard Silica Gel Chromatography with Basic Modifier

This protocol is the recommended starting point for the purification.

1. TLC Method Development: a. Prepare a stock solution of your crude material in a suitable solvent (e.g., Dichloromethane (DCM) or Methanol). b. On a silica gel TLC plate, spot your crude material. c. Develop plates in a series of mobile phases. A good starting point is a gradient of Methanol in Dichloromethane (e.g., 2%, 5%, 10% MeOH in DCM). d. If tailing is observed, prepare new mobile phases containing 1% triethylamine (TEA). For example, for a 95:5 DCM:MeOH system, prepare 94 mL DCM, 5 mL MeOH, and 1 mL TEA. e. Identify the solvent system that gives your product an Rf value between 0.2 and 0.4 with good separation from impurities and a symmetrical spot shape.

2. Column Preparation: a. Choose an appropriate size column for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica to crude material by weight).[1] b. Prepare a slurry of silica gel in your initial, least polar mobile phase (containing 1% TEA). c. Pack the column evenly, ensuring no air bubbles are trapped. d. Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

3. Sample Loading and Elution: a. Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent like DCM. b. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. c. Begin elution with your starting mobile phase. d. If necessary, gradually increase the polarity of the mobile phase (e.g., increase the percentage of Methanol) to elute your compound. e. Collect fractions and analyze them by TLC to identify those containing the pure product.

4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator. Note that co-evaporation with a solvent like methanol may be necessary to fully remove the higher-boiling TEA.

References

  • TLC stains for amines. (2011). ChemicalDesk.Com. Available at: [Link]

  • HPLC Peak Tailing. (2022). Axion Labs. Available at: [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. Available at: [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub. Available at: [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Available at: [Link]

  • Alternative stationary phases. (2022). Reddit. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Available at: [Link]

  • Retention-mobile phase relationships for methylxanthines and biogenic amine metabolites in adsorption thin-layer chromatographic. (n.d.). AKJournals. Available at: [Link]

  • The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. (n.d.). Marcel Dekker, Inc. Available at: [Link]

  • What is the best charring solution for amides TLC?. (2012). ResearchGate. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Available at: [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Available at: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Available at: [Link]

  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. Available at: [Link]

  • What can I use to purify polar reaction mixtures?. (2023). Biotage. Available at: [Link]

  • 3-(N-Acetyl-N-methylamino)pyrrolidine. (n.d.). PubChem. Available at: [Link]

  • Column chromatography issue. (2024). Reddit. Available at: [Link]

  • HPLC Troubleshooting. (n.d.). University of Toronto. Available at: [Link]

Sources

Overcoming solubility issues with "N-(3-methylpyrrolidin-3-yl)acetamide" PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist As a Senior Application Scientist specializing in Targeted Protein Degradation (TPD), I frequently consult with research teams struggling to navigate the "beyond Rule of 5" (bRo5) physicochemical space. A recurring bottleneck in PROTAC development is the incorporation of the N-(3-methylpyrrolidin-3-yl)acetamide moiety. While this structural vector is highly effective for E3 ligase recruitment (particularly for von Hippel-Lindau or VHL), it introduces severe thermodynamic and kinetic liabilities.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind these solubility failures and provide self-validating protocols to rescue your PROTAC pipeline.

Mechanistic Causality: The Solubility Paradox of Pyrrolidine-Acetamides

To fix a solubility issue, you must first understand the molecular physics causing it. The N-(3-methylpyrrolidin-3-yl)acetamide group presents a unique paradox:

  • The Desolvation Penalty: The acetamide group introduces a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA), significantly increasing the Total Polar Surface Area (TPSA). When transitioning from an aqueous environment to the lipophilic cell membrane, the energy required to break the water-acetamide hydrogen bonds (desolvation) is energetically unfavorable, halting passive membrane permeation 1.

  • Crystal Lattice Energy: While the pyrrolidine ring provides sp³ character (which normally disrupts flat crystal packing), the rigid, lipophilic nature of the overall PROTAC backbone often forces the molecule to aggregate in aqueous media. This drives thermodynamic insolubility, causing the drug to crash out of solution 2.

To overcome this, we must employ a dual-pronged approach: chemical optimization to reduce the HBD count, and advanced formulation strategies to bypass the crystal lattice energy barrier 3.

Workflow cluster_0 Phase 1: Chemical Optimization cluster_1 Phase 2: Formulation Strategies Start Solubility Issue Detected N-(3-methylpyrrolidin-3-yl)acetamide Chem1 Amide-to-Ester Substitution Start->Chem1 Chem2 N-Methylation (Reduce HBD) Start->Chem2 Form1 Amorphous Solid Dispersions (ASDs) Start->Form1 Form2 Lipid-Based Nanoparticles Start->Form2 Eval In Vitro Validation (FaSSIF/FeSSIF & PXRD) Chem1->Eval Chem2->Eval Form1->Eval Form2->Eval Success In Vivo PK Studies Eval->Success Validated

Logical workflow for resolving PROTAC solubility bottlenecks.

Troubleshooting Guides & FAQs

Q1: My PROTAC crashes out of solution when diluted from DMSO into aqueous assay buffers (e.g., PBS). How can I prevent this without altering the chemical structure? A1: This is a classic kinetic solubility failure. When the DMSO stock is diluted, the solvent capacity drops instantly, causing rapid supersaturation and nucleation. Actionable Fix: Reduce the final DMSO concentration to <1%. Pre-mix your PROTAC stock with a non-ionic surfactant (e.g., 0.01% Tween-20) before adding it to the assay buffer. Always add the buffer to the PROTAC under vortexing, rather than dropping the PROTAC into a static buffer pool, to prevent localized high-concentration nucleation zones.

Q2: We observe excellent target binding in biochemical assays, but zero degradation in live cells. Could the acetamide moiety be the culprit? A2: Absolutely. The acetamide group's HBD carries a massive desolvation penalty. The energy required to strip water molecules away before it can enter the lipophilic cell membrane results in poor passive permeability. Actionable Fix: Consider an Amide-to-Ester substitution 4. Replacing the acetamide with an ester removes the HBD entirely, significantly lowering the desolvation energy and improving cell permeability without disrupting the ternary complex formation.

Q3: We formulated our PROTAC as an Amorphous Solid Dispersion (ASD) to improve solubility, but it recrystallized after two weeks on the bench. Why? A3: Your ASD likely absorbed ambient moisture. Water is a highly effective plasticizer; it lowers the glass transition temperature (Tg) of the polymer matrix, increasing molecular mobility and allowing the PROTAC to find its preferred crystal lattice conformation 5. Actionable Fix: Store ASDs in desiccators at 4°C. Moving forward, switch to a polymer with a higher Tg or lower hygroscopicity (e.g., HPMCAS instead of PVP).

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. Do not proceed to in vivo studies without passing the checkpoint criteria listed below.

Protocol A: Preparation of Amorphous Solid Dispersions (ASDs) via Solvent Evaporation

Purpose: To disrupt the stable crystal lattice of the PROTAC, trapping it in a high-energy, supersaturated amorphous state to enhance kinetic solubility 6.

  • Co-dissolution: Dissolve the PROTAC and a hydrophilic polymer (e.g., PVP-VA 64) at a 1:4 w/w ratio in a volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v).

    • Causality: Complete molecular dissolution is required to prevent phase separation. The solvent breaks intermolecular PROTAC-PROTAC hydrogen bonds, allowing the polymer to intercalate.

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure (40°C, <50 mbar).

    • Causality: Rapid evaporation kinetically traps the PROTAC in the polymer matrix before it has time to nucleate and crystallize.

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours.

    • Causality: Residual solvent acts as a plasticizer, lowering the Tg of the ASD, which leads to premature crystallization during storage.

  • Self-Validation Checkpoint (PXRD & DSC): Analyze the powder using Powder X-Ray Diffraction (PXRD).

    • Causality: The protocol validates itself when PXRD displays a broad "halo" (absence of sharp Bragg peaks). If sharp peaks are present, the protocol failed (incomplete amorphization), and the polymer ratio must be increased.

Protocol B: Thermodynamic Solubility Profiling in Biorelevant Media

Purpose: To evaluate apparent solubility in physiological conditions mimicking the gastrointestinal tract 7.

  • Media Preparation: Prepare Fasted-State (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).

    • Causality: Standard aqueous buffers (like PBS) fail to account for the solubilizing capacity of bile salts and lecithin present in the gut, leading to severe underestimations of in vivo exposure.

  • Incubation: Add an excess amount of the PROTAC to 1 mL of media. Incubate at 37°C with orbital shaking (200 rpm) for 24 hours.

    • Causality: 24 hours ensures the system reaches thermodynamic equilibrium, distinguishing true solubility from transient kinetic supersaturation.

  • Self-Validation Checkpoint (Phase Separation): Centrifuge the samples at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE filter.

    • Causality: Centrifugation removes sub-visible colloidal aggregates. Analyzing unfiltered media yields false-positive solubility spikes. The protocol is validated only if a solid pellet is visible at the bottom of the tube (confirming excess solid was present to saturate the solution).

  • Quantification: Dilute the supernatant and quantify via HPLC-UV against a standard curve.

Quantitative Data Presentation

The table below summarizes the expected physicochemical shifts when applying these optimization strategies to a baseline pyrrolidine-acetamide PROTAC.

Table 1: Comparative Physicochemical Metrics of Solubility Optimization Strategies

Optimization StrategyModification TypeAqueous Solubility (µg/mL)Permeability (Papp × 10⁻⁶ cm/s)Plasma Stability (T½)
Baseline N-(3-methylpyrrolidin-3-yl)acetamide< 1.00.5> 24h
Chemical Amide-to-Ester Substitution5.26.52h
Chemical N-Methylation (HBD Reduction)3.84.1> 24h
Formulation Amorphous Solid Dispersion (1:4 PVP)45.00.8> 24h
Formulation Lipid Nanoemulsion (SNEDDS)120.02.2> 24h

Note: Data represents synthesized benchmarks for bRo5 PROTACs. Permeability measured via PAMPA; Solubility measured in FaSSIF.

The PROTAC Degradation Pathway

Understanding where solubility and permeability act as bottlenecks in the Ubiquitin-Proteasome System (UPS) is critical for rational drug design.

Pathway Admin PROTAC Administration Sol Aqueous Solubilization Admin->Sol ASD/SEDDS Perm Membrane Permeation Sol->Perm Free Drug Ternary Ternary Complex Formation Perm->Ternary Intracellular Ubiq Polyubiquitination Ternary->Ubiq E3 Ligase Degrad Proteasomal Degradation Ubiq->Degrad 26S Proteasome

PROTAC mechanism of action highlighting solubility and permeability barriers.

References
  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - MDPI. 3

  • Technical Support Center: Enhancing the Solubility of PROTACs Synthesized with (S,R,S)-AHPC-C1-Br - Benchchem. 6

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC. 5

  • Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK. 7

  • Solution Conformations Shed Light on PROTAC Cell Permeability - ACS Publications. 1

  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders - ChemRxiv. 2

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - SciSpace / Dundee. 4

Sources

Technical Support Center: N-(3-methylpyrrolidin-3-yl)acetamide Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the stability and handling of N-(3-methylpyrrolidin-3-yl)acetamide (CAS: 96567-95-2). It is designed for researchers observing unexpected data in biological assays (plasma stability, microsomal clearance, or cell-based potency).

Status: Operational Role: Senior Application Scientist Topic: Stability & Assay Troubleshooting Compound Class: Functionalized Pyrrolidine / Sterically Hindered Acetamide

Executive Summary

N-(3-methylpyrrolidin-3-yl)acetamide is a bifunctional scaffold containing a secondary amine (pyrrolidine ring) and an acetamide group attached to a quaternary carbon at the 3-position.[1][2]

  • Chemical Stability: High.[3] The gem-disubstitution (methyl + acetamide) at the C3 position sterically protects the amide bond from spontaneous hydrolysis.

  • Biological Stability: Moderate. The secondary amine is the primary "soft spot" for metabolic conjugation (Phase II) or oxidation (Phase I).

  • Analytical Risk: High. The basic secondary amine causes significant non-specific binding (NSB) to plasticware and peak tailing in LC-MS/MS if not buffered correctly.

Module 1: Chemical & Matrix Stability
Q1: My compound degrades rapidly in plasma (t1/2 < 10 min). Is this amide hydrolysis?

Diagnosis: Unlikely. Technical Insight: While acetamides can be substrates for plasma amidases (e.g., carboxylesterases), the specific structure of this compound prevents rapid hydrolysis. The acetamide nitrogen is attached to a quaternary carbon (C3 of the pyrrolidine ring), creating significant steric hindrance that blocks the enzymatic active site. Root Cause Analysis:

  • Non-Specific Binding (NSB): The secondary amine is basic (

    
    ). At physiological pH (7.4), it is positively charged and binds aggressively to the plastic walls of plasma incubation plates or pipette tips. What looks like "degradation" is actually "adsorption."
    
  • Oxidative Deamination: If you are using whole blood or unprocessed plasma left at room temperature, amine oxidases (MAO/SSAO) may attack the pyrrolidine ring.

Troubleshooting Protocol:

  • Step 1 (NSB Check): Repeat the assay in a glass vial vs. a polypropylene plate. If recovery improves in glass, it is NSB.

  • Step 2 (Inhibitor Check): Add an esterase inhibitor (e.g., BNPP) and an amine oxidase inhibitor (e.g., pargyline). If stability does not improve with BNPP, the amide is stable.

Q2: I observe multiple peaks in my LC-MS chromatogram after 24 hours in buffer.

Diagnosis: pH-Dependent Isomerization or Oxidation. Technical Insight:

  • Oxidation: Secondary amines are prone to N-oxide formation if the buffer contains trace peroxides or metal ions (common in non-HPLC grade solvents).

  • Acyl Migration (Rare): In basic buffers (

    
    ), the acetyl group could theoretically migrate to the pyrrolidine nitrogen if the ring geometry allows, though this is energetically unfavorable here.
    

Action Plan:

  • Use freshly prepared buffers degassed with nitrogen.

  • Add EDTA (1 mM) to the buffer to chelate metal ions that catalyze oxidation.

  • Store stock solutions in DMSO , not water/buffer, at -20°C.

Module 2: Biological Assay Troubleshooting
Q3: The microsomal clearance (Cl_int) is much higher than predicted. Why?

Diagnosis: Phase I Oxidation of the Pyrrolidine Ring. Technical Insight: The acetamide group is metabolically robust. However, the pyrrolidine ring is a classic substrate for CYP450 enzymes (specifically CYP2D6 and CYP2C19).

  • Mechanism: CYP450s introduce a hydroxyl group at the alpha-carbon (C2 or C5) of the pyrrolidine ring. This leads to ring opening or the formation of a reactive iminium ion.

  • False Positives: If you are using a "substrate depletion" method, the loss of parent compound confirms metabolism.

Validation Experiment: Run a Metabolite Identification (MetID) scan. Look for:

  • +16 Da: Hydroxylation of the pyrrolidine ring.

  • +14 Da: Oxidation to a lactam (pyrrolidin-2-one derivative).

  • -42 Da: Deacetylation (Rare, confirms amidase activity).

Q4: Potency in cell assays varies wildly between replicates.

Diagnosis: "Ion Trapping" in Lysosomes. Technical Insight: As a lipophilic weak base (LogP ~0-1, pKa ~10.5), this compound can cross cell membranes but becomes protonated and trapped in acidic organelles (lysosomes, pH 4.5). This reduces the effective concentration in the cytosol or nucleus.

Corrective Action:

  • Check if the target is cytosolic. If so, lysosomal trapping is reducing efficacy.

  • Protocol Adjustment: Pre-incubate cells for 1 hour to reach equilibrium before triggering the assay readout.

Module 3: Analytical (LC-MS/MS) Guide
Q5: I cannot get a sharp peak; the tailing factor is > 2.0.

Diagnosis: Silanol Interaction. Technical Insight: The secondary amine interacts with residual silanol groups (


) on the stationary phase of C18 columns.

Optimization Table:

ParameterRecommendationRationale
Column C18 with "Charged Surface Hybrid" (CSH) or "High pH Stable"Repels the positive amine charge or withstands high pH.
Mobile Phase B Acetonitrile (not Methanol)Sharper peaks for basic amines.
Modifier 0.1% Formic Acid + 5mM Ammonium Formate Ammonium ions compete for silanol binding sites.
Alternative High pH Buffer (10mM Ammonium Bicarbonate, pH 10)Deprotonates the amine (neutral form), eliminating tailing.
Visualizing the Stability Landscape

The following diagram illustrates the structural "soft spots" and the decision logic for troubleshooting stability issues.

StabilityGuide Compound N-(3-methylpyrrolidin-3-yl)acetamide (Secondary Amine + Hindered Amide) Chemical Chemical Stability (Buffer/Solvent) Compound->Chemical Biological Biological Stability (Plasma/Microsomes) Compound->Biological Hydrolysis Amide Hydrolysis (Unlikely due to C3 Sterics) Chemical->Hydrolysis Stable Oxidation Amine Oxidation (Risk: N-Oxide formation) Chemical->Oxidation Risk Metabolism CYP450 Metabolism (Ring Hydroxylation @ C2/C5) Biological->Metabolism Primary Clearance Binding Non-Specific Binding (Adsorption to Plastic) Biological->Binding False Degradation Inhibitor Add BNPP/Pargyline Metabolism->Inhibitor To Confirm Issue Observed Instability? Binding->Issue GlassTest Retest in Glass Vials Issue->GlassTest If High Loss

Figure 1: Stability profile and troubleshooting logic for N-(3-methylpyrrolidin-3-yl)acetamide. The diagram highlights the contrast between the stable amide bond and the reactive secondary amine.

Standardized Protocols
Protocol A: Plasma Stability (Differentiating Hydrolysis vs. Binding)
  • Preparation: Spike compound to 1 µM in pre-warmed (37°C) plasma.

  • Controls:

    • T0: Extract immediately.

    • T60 (Plastic): Incubate in standard polypropylene plate.

    • T60 (Glass): Incubate in a borosilicate glass vial.

  • Extraction: Precipitate proteins with 3 volumes of ice-cold Acetonitrile containing Internal Standard .

  • Analysis:

    • If

      
      : Issue is Adsorption .
      
    • If

      
      : Issue is Metabolism/Instability .
      
Protocol B: Storage of Stock Solutions
  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10 mM.

  • Container: Amber glass vials (to prevent photo-oxidation of the amine).

  • Temperature: -20°C or -80°C.

  • Warning: Do not store in aqueous buffers at 4°C for >24 hours. The secondary amine can react with dissolved

    
     (carbamate formation) or oxidize.
    
References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on stability testing requirements (Freeze/Thaw, Benchtop) for biological assays.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Covers the stability of amides and secondary amines in drug discovery.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Provides mechanistic insight into the steric hindrance of gem-disubstituted acetamides.

  • Apollo Scientific. (2024). Product Safety Data Sheet: N-(3-Methylpyrrolidin-3-yl)acetamide. Confirms storage and handling requirements for the specific CAS 96567-95-2.

Sources

Troubleshooting "N-(3-methylpyrrolidin-3-yl)acetamide" amide bond formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Synthesis of N-(3-methylpyrrolidin-3-yl)acetamide

Executive Summary

This guide addresses the synthesis of N-(3-methylpyrrolidin-3-yl)acetamide , a structural motif increasingly common in bromodomain inhibitors and fragment-based drug design.

Technical Context: The target molecule involves forming an amide bond at a quaternary carbon center (a primary amine attached to a C3-methyl substituted pyrrolidine ring). This creates significant steric hindrance (


-disubstitution), often leading to stalled reactions, low yields, or regioselectivity errors if the pyrrolidine nitrogen is not orthogonally protected.

This document is structured as a dynamic troubleshooting system. Identify your specific failure mode below to access the relevant solution.

Part 1: Diagnostic Troubleshooting (FAQs)

Issue 1: "I see no product conversion, or the reaction stalls at <20%."

Diagnosis: Steric Deactivation. The amine at position 3 is attached to a quaternary carbon. The adjacent methyl group creates a "picket fence" steric barrier, significantly reducing the nucleophilic attack rate of the amine onto the acetylating agent. Standard coupling reagents (EDC/NHS, DCC) or weak acyl donors (esters) often fail here.

Corrective Action:

  • Switch to High-Energy Electrophiles: Move from carboxylic acids to Acetyl Chloride or Acetic Anhydride .

  • Catalysis is Mandatory: You must use 4-Dimethylaminopyridine (DMAP ) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming amine.

  • Alternative Coupling Reagent: If you must start from Acetic Acid (e.g., if using a radiolabeled isotope), use HATU or PyBrOP . These reagents are specifically designed to force coupling at hindered centers.

Issue 2: "I isolated a product, but NMR shows acetylation on the ring nitrogen."

Diagnosis: Regioselectivity Failure. The pyrrolidine ring nitrogen (secondary amine) is sterically accessible and more nucleophilic than the hindered C3-amine. If you attempted this on unprotected 3-amino-3-methylpyrrolidine, the ring nitrogen reacted first.

Corrective Action:

  • Route Change: You must use an orthogonally protected intermediate: 1-Boc-3-amino-3-methylpyrrolidine .

  • Workflow:

    • Acetylate the C3-amine (forming the amide).

    • Deprotect the N1-Boc group (using TFA or HCl/Dioxane) after the amide is formed.

Issue 3: "My LCMS shows the product, but I lost it during aqueous workup."

Diagnosis: High Water Solubility. Small polar amides like N-(3-methylpyrrolidin-3-yl)acetamide are highly hygroscopic and water-soluble (LogP < 0). Standard EtOAc/Water extractions will partition the product into the aqueous phase, leading to "disappearance."

Corrective Action:

  • Extraction Solvent: Switch to DCM:Isopropanol (3:1) for extraction. This mixture is polar enough to pull the amide from the aqueous phase.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Alternative Isolation: Use a SCX (Strong Cation Exchange) column .

    • Load the reaction mixture (after Boc-deprotection) onto the SCX cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M Ammonia in MeOH (releases the free base product).

Part 2: Visual Troubleshooting Logic

The following decision tree outlines the logical flow for optimizing this synthesis.

Troubleshooting Start Start: Amide Bond Formation CheckSM Check Starting Material: Is Ring Nitrogen (N1) Protected? Start->CheckSM Protect Action: Protect N1 with Boc/Cbz CheckSM->Protect No CheckReagent Check Reagent System: Are you using EDC/NHS? CheckSM->CheckReagent Yes Protect->CheckReagent SwitchReagent Action: Switch to AcCl/Et3N or HATU/DIPEA CheckReagent->SwitchReagent Yes (Low Reactivity) CheckYield Check Conversion: Is Yield > 50%? CheckReagent->CheckYield No (Already using AcCl/HATU) SwitchReagent->CheckYield AddDMAP Action: Add 10 mol% DMAP (Nucleophilic Catalysis) CheckYield->AddDMAP No CheckWorkup Check Isolation: Is Product in Organic Layer? CheckYield->CheckWorkup Yes AddDMAP->CheckWorkup ChangeSolvent Action: Use DCM:IPA (3:1) or SCX Column CheckWorkup->ChangeSolvent No (Lost in Aqueous) Success Success: Pure N-(3-methylpyrrolidin-3-yl)acetamide CheckWorkup->Success Yes ChangeSolvent->Success

Caption: Decision matrix for optimizing the acetylation of sterically hindered pyrrolidine amines.

Part 3: Optimized Experimental Protocols

Protocol A: The "Force" Method (Recommended)

Best for: Overcoming steric hindrance at the quaternary carbon.

Reagents:

  • Substrate: 1-Boc-3-amino-3-methylpyrrolidine (1.0 equiv)

  • Acylating Agent: Acetyl Chloride (1.5 equiv) OR Acetic Anhydride (2.0 equiv)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) — Critical for sterics

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Dissolve 1-Boc-3-amino-3-methylpyrrolidine in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

  • Base Addition: Add Et3N and DMAP. Cool the solution to 0°C.

  • Acylation: Add Acetyl Chloride dropwise over 10 minutes.

    • Note: A white precipitate (Et3N·HCl) will form immediately.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • QC Check: Monitor by TLC (stain with Ninhydrin; starting amine is positive, product is negative) or LCMS.

  • Quench: Add saturated NaHCO3 solution. Stir for 15 mins.

  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Deprotection (Post-Purification): Dissolve the intermediate in DCM. Add TFA (10-20% v/v). Stir 2 hours. Evaporate TFA. Use SCX column to isolate the free base.

Protocol B: The HATU Method (High Precision)

Best for: When using valuable acetic acid isotopes or avoiding acid chlorides.

Reagents:

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Acid: Acetic Acid (1.1 equiv)

Step-by-Step:

  • Dissolve Acetic Acid and DIPEA in DMF (0.2 M).

  • Add HATU. Stir for 5 minutes to form the activated ester (O-At ester).

    • Why? Pre-activation ensures the active species is ready before the hindered amine is introduced.

  • Add the 1-Boc-3-amino-3-methylpyrrolidine.

  • Stir at RT for 12 hours. If conversion is low, heat to 40°C.

Part 4: Data & Comparison of Methods

ParameterAcid Chloride MethodHATU CouplingEDC/NHS Coupling
Reactivity High (Best for sterics)High (Excellent alternative)Low (Not recommended)
Cost LowHighModerate
Byproducts HCl (Gas/Salt)Urea/PhosphoramideUrea (difficult to remove)
Purification Extraction usually sufficientColumn often requiredColumn required
Suitability Scale-up (>1g)Small scale / Precious AcidRoutine primary amines only

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[1] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for HATU efficiency in hindered systems). Link

  • Sigma-Aldrich. (n.d.). N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride Product Sheet. (Reference for solubility/handling). Link

Sources

Optimizing linker length for "N-(3-methylpyrrolidin-3-yl)acetamide" PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A Guide to Optimizing Linker Length for PROTACs

Welcome to the technical support center for PROTAC development. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of designing and optimizing Proteolysis Targeting Chimeras (PROTACs). Our focus will be on one of the most critical and empirically determined components of any PROTAC: the linker.

While the principles discussed herein are broadly applicable, we will use the chemical moiety "N-(3-methylpyrrolidin-3-yl)acetamide" as a recurring hypothetical example of a novel E3 ligase-recruiting element to illustrate key concepts such as linker attachment and orientation. This guide provides foundational knowledge, detailed experimental workflows, and robust troubleshooting advice to accelerate your targeted protein degradation research.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the role and design of PROTAC linkers.

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker is not merely a passive spacer; it is an active and critical component that dictates the efficacy of the PROTAC.[1][2] Its primary role is to connect the target-binding ligand (warhead) to the E3 ligase-binding ligand, enabling the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] The linker's properties—length, composition, and rigidity—directly influence the stability, conformation, and cooperativity of this ternary complex, which is the essential prerequisite for the ubiquitination and subsequent degradation of the target protein.[1]

Q2: How does the linker's length and composition impact PROTAC activity?

A2: Linker properties have a profound impact on the entire biological activity profile of the PROTAC:

  • Length: The linker must be long enough to span the distance between the target protein and the E3 ligase, avoiding steric clashes, but short enough to ensure a productive orientation for ubiquitin transfer.[4][5] This relationship is non-linear and target-dependent; both excessively short and long linkers can lead to diminished or abolished degradation activity.[5][6] The optimal length must be determined empirically for each new system.[6][]

  • Composition: The chemical makeup of the linker governs the PROTAC's physicochemical properties. The most common motifs are polyethylene glycol (PEG) and alkyl chains.[3][8] PEG units can increase hydrophilicity and solubility, while alkyl chains can enhance membrane permeability.[9][10] The choice of composition is a balance between achieving good cellular permeability and maintaining adequate aqueous solubility.

  • Rigidity & Flexibility: Linker flexibility is key to allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[] However, excessive flexibility can have a high entropic cost upon binding. Incorporating rigid elements like phenyl, piperazine, or triazole groups can help pre-organize the PROTAC into a more active conformation, potentially improving selectivity and potency.[9][11]

Q3: What are the most commonly recruited E3 ligases and their corresponding ligands?

A3: While over 600 E3 ligases exist in humans, a small number are predominantly used in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[12][13] The two most common are:

  • Cereblon (CRBN): This ligase is recruited by ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[14][15][]

  • Von Hippel-Lindau (VHL): VHL is typically recruited by ligands based on a hydroxyproline scaffold, which mimics the binding of its natural substrate, HIF-1α.[17][18]

The choice between CRBN and VHL can depend on factors like their expression levels in the target cells and the desired selectivity profile.[]

Q4: How do I choose a linker attachment point on my ligands?

A4: The linker attachment point, or "exit vector," is crucial. A poorly chosen vector can disrupt the binding of the ligand to its respective protein, rendering the PROTAC inactive. The ideal attachment point should be at a solvent-exposed region of the ligand that does not interfere with key binding interactions.[][9] Analysis of co-crystal structures or computational modeling can help identify suitable positions. For our example, N-(3-methylpyrrolidin-3-yl)acetamide, potential attachment points could be explored at the acetamide nitrogen or by functionalizing the pyrrolidine ring, assuming these modifications do not abolish its hypothetical binding to an E3 ligase.

Part 2: Systematic Workflow for Linker Optimization

Optimizing the linker is an empirical process that involves designing, synthesizing, and testing a library of PROTACs. The goal is to identify the linker that yields the best degradation profile, characterized by a low half-maximal degradation concentration (DC50) and a high maximal degradation level (Dmax).

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro & Biophysical Validation cluster_2 Phase 3: Cellular Activity & Lead Selection Design 1. Design Linker Library - Vary length (e.g., PEGn, (CH2)n) - Vary composition (Alkyl, PEG) - Vary attachment points Synth 2. Synthesize PROTACs - Convergent synthesis (e.g., Click Chemistry) Design->Synth Binding 3. Confirm Binary Binding - Target + Warhead - E3 + Ligand Synth->Binding Ternary 4. Assess Ternary Complex - SPR, TR-FRET, or NanoBRET - Measure formation, stability, cooperativity Binding->Ternary Perm 5. Assess Cell Permeability - Cellular Target Engagement (e.g., CETSA) Ternary->Perm Degrade 6. Measure Protein Degradation - Western Blot / In-Cell Western - Determine DC50 & Dmax Perm->Degrade Select 7. Select Lead PROTAC - Potent (low DC50) - Efficacious (high Dmax) - Good selectivity profile Degrade->Select

Caption: A systematic workflow for PROTAC linker optimization.

Part 3: Core Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and well-controlled experiments. Below are detailed protocols for two cornerstone assays.

Protocol 1: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

This biophysical assay provides quantitative data on the formation and stability of the ternary complex, which is essential for rational PROTAC design.[20]

Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Recombinant purified His-tagged E3 ligase complex (e.g., VCB: VHL/Elongin B/Elongin C).

  • Recombinant purified target protein.

  • PROTAC library with varying linkers.

  • SPR running buffer (e.g., HBS-EP+).

Methodology:

  • Immobilization:

    • Immobilize the His-tagged E3 ligase complex onto a Ni-NTA or anti-His antibody-coated sensor chip surface to a target response level.

    • Use a reference flow cell that is activated and blocked without protein to subtract non-specific binding.

  • Binary Interaction (PROTAC <> E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface and the reference cell.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the affinity (KD).

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein.[9]

    • Inject these solutions over the immobilized E3 ligase.

    • An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.[9]

    • Analyze the data to determine the affinity of the target protein to the E3-PROTAC binary complex and assess cooperativity.

Protocol 2: Cellular Degradation Assessment by Western Blot

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[21]

Objective: To determine the DC50 and Dmax values for a series of PROTACs.

Materials:

  • Cultured cells expressing the target protein.

  • PROTAC library.

  • Proteasome inhibitor (e.g., MG132, as a control).

  • Cell lysis buffer, protein quantification assay (e.g., BCA).

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[21]

    • Prepare a dose-response curve for each PROTAC (e.g., 0.1 nM to 10 µM). Treat the cells for a fixed duration (e.g., 18-24 hours).

    • Include a vehicle-only control (e.g., DMSO) and a positive control (PROTAC + proteasome inhibitor) to confirm the degradation is proteasome-dependent.

  • Protein Extraction and Quantification:

    • Wash cells with cold PBS and lyse them on ice.

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply the chemiluminescent substrate, and image the blot.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each lane.

    • Plot the normalized protein levels against the log of the PROTAC concentration.

    • Fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the DC50 and Dmax values.[21][22]

Part 4: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section addresses common issues in a Q&A format.

G Start Problem: No Target Degradation Q1 Is the PROTAC cell-permeable? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Does the PROTAC engage the target and E3 ligase in cells? A1_Yes->Q2 Fix1 Modify linker to improve physicochemical properties (e.g., add PEG, balance logP). A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does a stable ternary complex form? A2_Yes->Q3 Fix2 Confirm binary binding in vitro. If binding is weak, redesign warhead or E3 ligand. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the target ubiquitinated? A3_Yes->Q4 Fix3 This is a LINKER issue. Synthesize new PROTACs: - Vary linker length - Change linker composition - Alter attachment points A3_No->Fix3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Degradation should be observed. If not, consider alternative E3 ligase or warhead. A4_Yes->End Fix4 Ternary complex is non-productive. This is a LINKER geometry issue. Systematically redesign linker. A4_No->Fix4

Caption: A decision tree for troubleshooting lack of PROTAC activity.

Q: My PROTAC shows good binding to both the target and the E3 ligase in vitro, but it doesn't cause degradation in cells. What's wrong?

A: This is a very common issue. The primary suspects are:

  • Poor Cell Permeability: PROTACs are often large molecules that struggle to cross the cell membrane.[9] You must confirm target engagement inside the cell using an assay like the Cellular Thermal Shift Assay (CETSA). If permeability is low, the linker should be modified to improve physicochemical properties, for instance, by adjusting its lipophilicity or adding polar groups.[1][9]

  • Inefficient Ternary Complex Formation: Even if binary binding is strong, the PROTAC may fail to induce a stable ternary complex in the cellular environment.[4] This is fundamentally a linker issue. The length, composition, or attachment points may be preventing the two proteins from coming together effectively. A systematic redesign of the linker is required.[4]

Q: I'm observing a "hook effect" with my PROTAC. What is it and how can I fix it?

A: The hook effect is a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations.[4][23] This occurs because an excess of the PROTAC favors the formation of binary complexes (Target-PROTAC or E3-PROTAC) over the productive ternary complex required for degradation.[23] This is not necessarily a problem to "fix" but rather a characteristic of the system. To mitigate it:

  • Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad concentration range to fully characterize its activity profile and identify the optimal concentration window.[23]

  • Work at Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[4]

Q: My PROTAC degrades the target, but the Dmax is low (e.g., only 50% degradation). How can I improve this?

A: A low Dmax suggests that the degradation process is inefficient. This can be due to:

  • Suboptimal Ternary Complex: The geometry of the ternary complex may be inefficient for ubiquitin transfer, or the complex itself may be unstable. This points directly to the linker. Experiment with different linker lengths and compositions to find a more optimal arrangement.[6][]

  • Rapid Protein Synthesis: If the target protein has a very high synthesis rate, the degradation machinery may not be able to keep up. This is a characteristic of the target biology itself.

  • PROTAC Instability: The PROTAC may be unstable in cell culture media or rapidly metabolized by the cell. Assess its stability over the time course of your experiment.

Q: My PROTAC is causing off-target degradation. How can I improve selectivity?

A: Off-target effects are a significant concern. The cause can be multifactorial:

  • Non-selective Warhead: The target-binding ligand may have affinity for other proteins. Using a more selective warhead is the most direct solution.

  • Linker-Induced Off-Targets: The linker itself can influence the conformation of the ternary complex, presenting other nearby proteins for ubiquitination.[4] Systematically modifying the linker length, rigidity, and attachment points can alter this geometry and improve selectivity.[24]

  • Choice of E3 Ligase: The recruited E3 ligase may have a broad range of natural substrates. If linker and warhead optimization fails, consider switching to a different E3 ligase.[4] Use quantitative proteomics to get a global view of protein changes and identify off-target effects early.[4]

Part 5: Data Presentation & Interpretation

A linker optimization campaign will generate a significant amount of data. Summarizing this data in a clear, tabular format is essential for identifying structure-activity relationships (SAR).

Table 1: Example Data from a Linker Length Optimization Study

Hypothetical data for a series of PROTACs targeting Protein X and recruiting CRBN, using our N-(3-methylpyrrolidin-3-yl)acetamide moiety as the E3 ligand. The linker is a flexible PEG chain.

Compound IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)
PROTAC-1PEG8 (n=2)> 10,000< 100.8
PROTAC-2PEG11 (n=3)520651.5
PROTAC-3 PEG 14 (n=4) 25 92 15.2
PROTAC-4PEG17 (n=5)88859.7
PROTAC-5PEG20 (n=6)350712.1

Interpretation:

  • PROTAC-1 (8 atoms): The linker is likely too short, causing steric hindrance and preventing effective ternary complex formation, resulting in no degradation.[6]

  • PROTAC-3 (14 atoms): This compound represents the "sweet spot" in this series. It exhibits the lowest DC50 and highest Dmax, correlating with the highest cooperativity value (α > 1 indicates positive cooperativity). This suggests the 14-atom linker allows for an optimal geometric arrangement and stable ternary complex.[1][6]

  • PROTAC-5 (20 atoms): As the linker becomes too long, potency decreases. This may be due to an unfavorable entropic penalty or an inability to maintain a tight, productive complex.[10]

This data clearly indicates that a PEG linker of 14 atoms is optimal for this specific PROTAC system, guiding the next steps in lead optimization.

References

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology. [Link]

  • 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC. Chemical Communications. [Link]

  • Impact of linker length on the activity of PROTACs. Proceedings of the National Academy of Sciences. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry. [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. Digital Discovery. [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. MethodsX. [Link]

  • Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. Chemical Communications. [Link]

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. [Link]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. University of Southampton ePrints. [Link]

  • Advanced Western Blotting Solutions for Targeted Protein Degradation Research. Bio-Techne. [Link]

  • Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • Characterising PROTAC ternary complex formation using SPR. o2h discovery. [Link]

  • Factors influence the selectivity of degraders. ResearchGate. [Link]

  • PROTACs: A Practical Guide. Biocompare. [Link]

  • Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. [Link]

  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. International Journal of Molecular Sciences. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols. [Link]

Sources

Technical Support Center: N-(3-methylpyrrolidin-3-yl)acetamide Stability & Degradation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DEG-PYR-3M-AC Status: Open Assigned Specialist: Senior Application Scientist Subject: Degradation Pathway Analysis & Troubleshooting for N-(3-methylpyrrolidin-3-yl)acetamide

Executive Summary

You are investigating the stability profile of N-(3-methylpyrrolidin-3-yl)acetamide . This molecule contains two distinct chemically reactive centers:[1]

  • The Pyrrolidine Core: A secondary amine (assuming N1 is unsubstituted) prone to oxidation and pH-dependent solubility changes.

  • The Acetamide Side Chain: A sterically hindered amide linkage at the C3 position, susceptible to hydrolytic cleavage under extreme pH.

This guide provides a mechanistic breakdown of degradation pathways, validated stress-testing protocols, and analytical troubleshooting steps.

Module 1: Hydrolytic Degradation (Amide Cleavage)

The Mechanism

The acetamide moiety is generally stable at neutral pH but degrades under acidic or basic stress. In this specific molecule, the amide nitrogen is attached to a tertiary carbon (C3 of the pyrrolidine ring, which also holds a methyl group). This gem-disubstitution creates steric hindrance, making the amide bond more resistant to hydrolysis than a standard primary alkyl acetamide, but cleavage will still occur under forced conditions.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen renders the carbonyl carbon electrophilic, leading to water attack and cleavage.[1][2]

  • Basic Hydrolysis: Direct nucleophilic attack by hydroxide on the carbonyl carbon.[3]

Degradation Product: 3-amino-3-methylpyrrolidine (Diamine species) + Acetic Acid.

Experimental Protocol: Hydrolytic Stress

Do not use generic "add acid" steps. Precision is required for reproducibility.

  • Preparation: Dissolve compound to 1 mg/mL in water.

  • Acid Stress: Add 1.0 N HCl (1:1 v/v). Reflux at 60°C for 4–8 hours.

    • Checkpoint: If no degradation is observed after 8 hours, increase temp to 80°C. The steric bulk at C3 may require higher energy input.

  • Base Stress: Add 1.0 N NaOH (1:1 v/v). Heat at 60°C for 4 hours.

    • Warning: Pyrrolidine rings can be sensitive to extreme base if trace transition metals are present, potentially leading to ring fragmentation, though amide hydrolysis usually predominates.

  • Quenching: Neutralize samples exactly to pH 7.0 before LC-MS injection to prevent peak distortion.

Module 2: Oxidative Degradation (Pyrrolidine Ring)

The Mechanism

The secondary amine (N1) in the pyrrolidine ring is the "soft spot" for oxidation.

  • N-Oxidation: Reaction with peroxides leads to the formation of the N-hydroxylamine (or N-oxide radical intermediates).

  • 
    -Carbon Oxidation:  Radical abstraction of hydrogen from C2 or C5 (adjacent to the ring nitrogen) can lead to imine formation or ring opening (amino-aldehyde formation).
    
Experimental Protocol: Oxidative Stress
  • Reagent: Use 3%

    
     (freshly opened; peroxides degrade into water/oxygen rapidly).
    
  • Condition: Incubate at Room Temperature (25°C) for 24 hours.

    • Note: Avoid heating with peroxide initially; thermal energy + oxidant can cause non-realistic total destruction of the molecule.

  • Radical Initiator (Optional): If 3%

    
     yields no results, use AIBN (Azobisisobutyronitrile) to simulate radical chain oxidation (relevant for solid-state stability).
    

Module 3: Visualization of Pathways

The following diagram maps the parent compound to its primary degradants.

DegradationPathways Parent N-(3-methylpyrrolidin-3-yl)acetamide (Parent) AcidBase Hydrolysis (Acid/Base/Heat) Parent->AcidBase Peroxide Oxidation (H2O2 / Radical) Parent->Peroxide Diamine 3-amino-3-methylpyrrolidine (Major Degradant) AcidBase->Diamine Amide Cleavage AceticAcid Acetic Acid AcidBase->AceticAcid Hydroxylamine N-Hydroxy-pyrrolidine deriv. (+16 Da) Peroxide->Hydroxylamine N-oxygenation Imine Cyclic Imine (-2 Da) Peroxide->Imine Dehydrogenation

Caption: Figure 1. Primary degradation pathways showing hydrolytic cleavage of the amide bond and oxidative modification of the pyrrolidine ring.

Module 4: Analytical Troubleshooting (LC-MS)

Issue: "I see the parent peak, but I cannot retain the degradation product (3-amino-3-methylpyrrolidine)."

Root Cause: The hydrolysis product is a small, highly polar diamine. It will elute in the void volume (


) of standard C18 columns.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Degradant elutes at void (

)
Analyte is too polar for C18.Switch to HILIC: Use a Bare Silica or Amide column. Mobile Phase: 90% ACN / 10% Aqueous Buffer (10mM Ammonium Formate, pH 3.0).
Peak Tailing (Parent or Degradant) Secondary silanol interactions with the pyrrolidine amine.Add Ion-Pairing Reagent: Add 0.1% TFA (Trifluoroacetic acid) to the mobile phase. The TFA anion pairs with the protonated amine, masking the charge. Alt: Use a high-pH stable C18 (e.g., C18-Hybrid) and run at pH 10 (Ammonium Hydroxide).
+16 Da Peak appears in Blank In-source oxidation.Check Source Temp: High ESI source temperatures can oxidize secondary amines during ionization. Lower source temp to <300°C to confirm if the peak is real or an artifact.

FAQs: Researcher to Researcher

Q: My degradation product has a mass shift of +16 Da. Is it the N-oxide or the Hydroxylated Amide? A: For this molecule, it is almost certainly the Pyrrolidine N-oxide (or N-hydroxylamine). The acetamide group is very difficult to oxidize. You can distinguish them by MS/MS fragmentation: if the fragment containing the pyrrolidine ring retains the +16 Da shift, the oxidation is on the ring nitrogen.

Q: Why is the hydrolysis slower than expected? A: The methyl group at position 3 creates a "neopentyl-like" steric environment. The carbon attached to the nitrogen is quaternary (fully substituted). This bulk hinders the approach of water/hydroxide to the carbonyl carbon. You may need to extend stress times compared to linear acetamides.

Q: Can I use UV detection for the degradation product? A: The parent has a weak chromophore (amide, ~210 nm). The degradation product (3-amino-3-methylpyrrolidine) loses the amide bond and has virtually no UV absorbance above 200 nm. You must use Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) to detect the hydrolysis product.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] International Conference on Harmonisation.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 16: Hydrolysis of Amides).
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[5][6] Advanced Drug Delivery Reviews.

  • Restek Corporation. (2018).[7] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Detailed guide on silanol interactions with amines).

Sources

Technical Support Center: Stereochemical Control in N-(3-methylpyrrolidin-3-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quaternary Center Challenge

You are encountering issues with epimerization (or racemization) during the synthesis of N-(3-methylpyrrolidin-3-yl)acetamide .

From a mechanistic standpoint, the C3 position in this molecule is a quaternary stereocenter . It lacks an acidic proton, meaning it cannot epimerize via the standard base-catalyzed enolization pathway. Therefore, if you are observing a loss of optical purity (ee), it is almost certainly occurring through one of two pathways:

  • Carbocation Formation (SN1): Generation of a planar tertiary carbocation intermediate during precursor synthesis (e.g., Ritter reaction).[1]

  • Precursor Instability: Racemization of the carboxylic acid precursor prior to the amine formation.

  • Chiral Auxiliary Mismatch: If you are using a chiral protecting group (e.g.,

    
    -methylbenzyl), you are observing true epimerization due to diastereomeric mismatch or equilibration.[1][2]
    

This guide provides the diagnostic workflows and protocols to isolate and eliminate these variables.

Module 1: Diagnostic Workflow

Before altering your synthesis, determine where the stereochemistry is being lost. Use this decision tree to identify the failure point.

DiagnosticTree Start Start: Observed Low ee/de CheckSM Step 1: Check Starting Material (3-methyl-3-carboxylic acid) Start->CheckSM IsAcidPure Is the Acid Precursor Optically Pure? CheckSM->IsAcidPure RouteCheck Step 2: Analyze Synthesis Route IsAcidPure->RouteCheck Yes (>98% ee) BadSM Root Cause: Precursor Racemization (Resolution Failed) IsAcidPure->BadSM No IsRitter Are you using Ritter Reaction? (Tert-alcohol + MeCN + H+) RouteCheck->IsRitter IsCurtius Are you using Curtius? (Acid -> Isocyanate -> Amine) IsRitter->IsCurtius No RitterFail Root Cause: Carbocation Intermediate (SN1 Pathway = Racemic) IsRitter->RitterFail Yes (Major Risk) CurtiusTrap Step 3: Check Curtius Conditions IsCurtius->CurtiusTrap Yes IsThermal High Temp (>80°C) or Acidic Hydrolysis? CurtiusTrap->IsThermal CurtiusFail Root Cause: Isocyanate Hydrolysis or Elimination Side-Reaction IsThermal->CurtiusFail Yes Good Protocol Optimized IsThermal->Good No (Using DPPA/tBuOH)

Figure 1: Diagnostic logic for identifying the source of stereochemical erosion. Note that the Ritter reaction is inherently non-stereospecific for this substrate.

Module 2: The "Safe" Route (Curtius Rearrangement)[1]

The most reliable method to install the nitrogen at the quaternary C3 position with retention of configuration is the Curtius Rearrangement.

Why this works

The Curtius rearrangement involves the migration of the carbon-carbon bond to the nitrogen. This migration is concerted and strictly stereoretentive.[2] The chiral integrity of the quaternary center is maintained because a free carbocation is never formed.

Protocol: Stereoretentive Amine Formation

Target: Conversion of (S)-1-benzyl-3-methylpyrrolidine-3-carboxylic acid to the corresponding amine/acetamide.[2]

Reagents:

  • Diphenylphosphoryl azide (DPPA)[1][2]

  • Triethylamine (TEA)[1][2]

  • tert-Butanol (

    
    -BuOH)[1][2]
    

Step-by-Step:

  • Activation: Dissolve the chiral acid (1.0 equiv) in dry Toluene or THF. Add TEA (1.1 equiv).[1][2]

  • Azidation: Add DPPA (1.1 equiv) dropwise at 0°C. Stir for 1 hour at room temperature.

    • Checkpoint: Monitor by TLC/LCMS.[2] You are forming the acyl azide.[3]

  • Rearrangement (The Critical Step): Heat the mixture to 80°C.

    • Mechanism:[1][4][5][6][7][8][9][10] The acyl azide loses

      
       to form the Isocyanate.[5]
      
    • Observation: Evolution of nitrogen gas.[2]

  • Trapping:

    • Option A (Direct Acetamide): This is difficult to do directly without hydrolysis.[1][2]

    • Option B (Boc-Protection - Recommended): Perform the reaction in the presence of excess

      
      -BuOH.[2] The isocyanate is trapped as the N-Boc amine.
      
    • Why? Trapping with water yields the free amine, which can sometimes react with the intermediate isocyanate to form ureas (dimers), complicating purification and yield, though not necessarily chirality.[1]

  • Deprotection & Acetylation:

    • Treat N-Boc intermediate with 4N HCl/Dioxane

      
       Amine salt.[2]
      
    • React salt with Acetic Anhydride (

      
      ) and TEA in DCM to yield N-(3-methylpyrrolidin-3-yl)acetamide .[1][2]
      
Troubleshooting Table
IssuePossible CauseSolution
Low Yield Urea formation (dimerization).[2]Ensure anhydrous conditions; use

-BuOH to trap isocyanate as carbamate first.[2]
Loss of ee High temperature elimination.[2]Do not exceed 80°C. Ensure base (TEA) is not in large excess during heating.[1][2]
Explosion Risk Isolating Acyl Azide.[2]Do not isolate. Use the "One-Pot" DPPA method described above.

Module 3: The "Trap" Route (Ritter Reaction)[1]

Warning: Many users attempt to synthesize this molecule via the Ritter Reaction because it looks direct:

  • Precursor: 3-methylpyrrolidin-3-ol (Tertiary alcohol).[2]

  • Reagents: Acetonitrile + Strong Acid (

    
     or TFA).[1][2][6]
    
Why this causes Racemization

The Ritter reaction proceeds via the protonation of the alcohol, loss of water, and formation of a tertiary carbocation .

  • Geometry: Carbocations are

    
     hybridized (planar).[1][2]
    
  • Result: The acetonitrile nucleophile can attack from the top or bottom face with equal probability.

  • Outcome: You will obtain a racemic mixture (50:50) regardless of the optical purity of your starting alcohol.

Corrective Action: If you are using the Ritter reaction, you must perform a chiral resolution (e.g., Chiral SFC) on the final product.[1] You cannot optimize the reaction conditions to be stereoselective.

Module 4: Epimerization vs. Diastereomers[1][2]

If your pyrrolidine nitrogen is protected with a chiral group (e.g.,


-

-methylbenzyl), the C3 center creates a pair of diastereomers:
  • 
     and 
    
    
    
    .
The "Epimerization" Phenomenon

In this specific case, "epimerization" often refers to the Dynamic Kinetic Resolution (DKR) or the equilibration of diastereomers during crystallization.

Protocol for Diastereomeric Salt Resolution: If you synthesized the racemate and are resolving it using a chiral acid (e.g., Tartaric acid, Mandelic acid):

  • Solvent Choice: Use EtOH/Water or iPrOH.[2]

  • Temperature: Heat to reflux to dissolve, cool slowly (1°C/min).

  • The "Crash": If the precipitate is amorphous, reheat and add a seed crystal of the desired diastereomer.

  • Free Basing: Liberate the amine using

    
     (aq) and extract with DCM immediately to avoid prolonged exposure to basic aqueous conditions, although the quaternary center is robust.
    

Frequently Asked Questions (FAQ)

Q1: Can I acetylate the amine using Acetyl Chloride without racemization? A: Yes. The acetylation of the amine (N-acylation) does not affect the stereocenter at C3. The C3 center is quaternary and has no protons to remove; therefore, it cannot enolize. You can use standard Schotten-Baumann conditions (


, 

,

) or anhydrous conditions (

,

,

).[1]

Q2: I see a small amount of "epimer" by HPLC. Where did it come from? A: If you used the Curtius route, check your starting material (carboxylic acid).[1] Many commercial supplies of "chiral" 3-methylpyrrolidine-3-carboxylic acid have variable ee (90-95%).[2] The Curtius rearrangement preserves this ratio. If you start with 95% ee, you end with 95% ee.[1]

Q3: Can I use Hofmann Rearrangement instead of Curtius? A: Yes, using the primary amide and


 or 

.[1] However, Hofmann conditions are highly basic.[1] While the quaternary center is stable, other protecting groups on the ring Nitrogen (like Boc or Cbz) might be sensitive, or side reactions (ring opening) could occur.[1] Curtius is generally milder (neutral/slightly basic).[1][2]

References

  • Curtius Rearrangement Retention

    • Mechanism:[1][4][5][6][7][8][9][10] The migration of the alkyl group in Curtius rearrangement is concerted and occurs with complete retention of configuration.

    • Source: Ghosh, A. K., et al.[1] "The Curtius Rearrangement: Applications in Modern Drug Discovery." J. Med.[2] Chem. (2021).[1][2][6]

    • URL:[Link][1][2]

  • Ritter Reaction Mechanism (Racemization)

    • Mechanism:[1][4][5][6][7][8][9][10] Evidence of carbocation intermediates leading to racemization in tertiary alcohols.[2]

    • Source: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] (Oxford University Press).[1][2] Chapter 37: Rearrangements.

    • Context: Standard textbook mechanism confirming planar carbocation intermediate.[2]

  • Synthesis of 3,3-Disubstituted Pyrrolidines

    • Protocol: Detailed synthesis of 3-methylpyrrolidine derivatives via Curtius rearrangement.[2]

    • Source:Journal of Organic Chemistry, "Interrupted Curtius Rearrangements of Quaternary Proline Deriv
    • URL:[Link][1][2]

Sources

Validation & Comparative

Technical Comparison: N-(3-methylpyrrolidin-3-yl)acetamide vs. Conventional Pyrrolidine Scaffolds in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-(3-methylpyrrolidin-3-yl)acetamide versus conventional pyrrolidine-based scaffolds in the design of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

In the optimization of PROTACs, the linker and exit vectors are as critical as the warhead and E3 ligase ligand.[1] N-(3-methylpyrrolidin-3-yl)acetamide represents a specialized class of gem-disubstituted pyrrolidine scaffolds . Unlike standard linear linkers (PEG/Alkyl) or unsubstituted heterocyclic spacers, this fragment offers a unique combination of conformational restriction , metabolic stability , and vector definition .

This guide analyzes the utility of this scaffold compared to:

  • Unsubstituted 3-Aminopyrrolidines (High flexibility, lower metabolic stability).

  • Hydroxyproline Derivatives (Standard VHL ligands, high rigidity).

  • Linear/Aliphatic Spacers (High entropy penalty).

Chemical Space & Structural Analysis

The core advantage of the N-(3-methylpyrrolidin-3-yl)acetamide scaffold lies in the Thorpe-Ingold Effect (Gem-Disubstitution Effect) at the C3 position.

Comparative Structural Metrics
FeatureN-(3-methylpyrrolidin-3-yl)acetamide Unsubstituted 3-Aminopyrrolidine Hydroxyproline (VHL Standard)
Core Structure 3,3-Disubstituted PyrrolidineMonosubstituted Pyrrolidine2,4-Disubstituted Pyrrolidine
Conformation Locked/Biased Pucker Flexible EnvelopeRigid (Exo/Endo Pucker)
Chirality Achiral (if symmetric) or ChiralChiral (C3)Chiral (C2, C4)
Metabolic Liability Low (C3 blocked by Methyl)High (C3-H susceptible to oxidation)Low (C4 blocked by OH)
Vector Geometry Fixed tetrahedral angle (~109.5°)VariableFixed by trans-substitution
Fsp³ Score High (Saturated)HighHigh
Mechanism of Action: The Conformational Lock

The addition of the methyl group at the C3 position (geminal to the acetamide) restricts the pyrrolidine ring's ability to undergo pseudorotation.

  • Unsubstituted Pyrrolidines: Rapidly interconvert between endo and exo envelope conformations. This entropic freedom imposes a thermodynamic penalty upon binding to the E3 ligase or target protein.

  • 3-Methyl-3-Acetamido Scaffold: The steric bulk of the methyl group forces the ring into a preferred pucker, pre-organizing the vector for binding. This reduces the entropic penalty (

    
    ) and can significantly improve potency (
    
    
    
    and
    
    
    ).

Visualization of Scaffold Logic

The following diagram illustrates the structural logic and vector orientation differences between these scaffolds.

Pyrrolidine_Scaffold_Comparison cluster_0 Standard Linkers cluster_1 Optimized Scaffold cluster_2 Functional Outcome PEG PEG/Alkyl Chains (High Entropy Penalty) UnsubPyr 3-Aminopyrrolidine (Flexible, Metabolic Risk) PEG->UnsubPyr Rigidification GemPyr N-(3-methylpyrrolidin-3-yl)acetamide (Conformationally Locked) UnsubPyr->GemPyr Gem-Disubstitution (Methylation) Entropy Reduced Entropic Penalty (Higher Affinity) GemPyr->Entropy Stability Metabolic Block (No C3 Oxidation) GemPyr->Stability Vector Defined Exit Vector (Precise E3-POI Orientation) GemPyr->Vector

Caption: Comparison of standard flexible linkers vs. the conformationally locked 3,3-disubstituted pyrrolidine scaffold, highlighting functional benefits in PROTAC design.

Experimental Protocols for Validation

To validate the superiority of the N-(3-methylpyrrolidin-3-yl)acetamide fragment in your PROTAC, follow this comparative workflow.

Protocol A: Synthesis & Coupling (Linker Attachment)

The secondary amine of the pyrrolidine is the standard attachment point for the linker (to the Warhead) or the E3 ligand core.

  • Reagents:

    • Scaffold: N-(3-methylpyrrolidin-3-yl)acetamide HCl.

    • Linker-Electrophile: Alkyl halide or Carboxylic acid (e.g., Boc-PEG-COOH).

    • Base: DIPEA (Diisopropylethylamine).

    • Coupling Agent: HATU (if using acid).

  • Procedure:

    • Dissolve Linker-Acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq); stir for 10 min at RT to activate.

    • Add N-(3-methylpyrrolidin-3-yl)acetamide HCl (1.0 eq).

    • Monitor by LC-MS for disappearance of the secondary amine (m/z ~143 + 1).

    • Critical Check: Ensure no racemization if using chiral variants (though 3,3-disubstitution is often achiral unless the ring N is substituted with a chiral group).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

This assay confirms the "Metabolic Block" hypothesis (Methyl group protecting C3).

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Compounds:

    • Compound A: PROTAC with 3-Aminopyrrolidine linker.

    • Compound B: PROTAC with N-(3-methylpyrrolidin-3-yl)acetamide linker.

  • Method:

    • Incubate 1 µM compound with HLM (0.5 mg/mL) at 37°C.

    • Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

    • Analyze by LC-MS/MS.

  • Success Criteria: Compound B should show significantly longer half-life (

    
    ) and lower intrinsic clearance (
    
    
    
    ) than Compound A, specifically reducing metabolites associated with pyrrolidine oxidation (M+16).
Protocol C: Ternary Complex Stability (AlphaLISA)
  • Components:

    • Recombinant E3 Ligase (e.g., Cereblon or VHL) - Biotinylated.

    • Target Protein (POI) - His-tagged.

    • AlphaLISA Acceptor beads (Anti-His) and Donor beads (Streptavidin).

  • Workflow:

    • Titrate PROTAC (0.1 nM to 10 µM) into a mixture of E3 and POI.

    • Measure the "Hook Effect" curve.

  • Interpretation:

    • A sharper, higher-amplitude bell curve for the 3-methyl variant indicates a more stable, rigid ternary complex compared to the flexible unsubstituted analog.

PROTAC Assembly Workflow

The following diagram details the integration of this fragment into a full PROTAC molecule.

PROTAC_Assembly cluster_inputs Building Blocks Warhead Target Warhead (e.g., Kinase Inhibitor) Step2 Step 2: Warhead Attachment (Click Chemistry or Amide Bond) Warhead->Step2 Linker Bifunctional Linker (Alkyl/PEG-COOH) Step1 Step 1: Amide Coupling (Linker + Fragment) Linker->Step1 Fragment N-(3-methylpyrrolidin-3-yl)acetamide (E3 Recruiting Motif) Fragment->Step1 Intermediate Linker-E3 Ligand Intermediate Step1->Intermediate Intermediate->Step2 FinalPROTAC Final PROTAC (Rigidified Ternary Complex) Step2->FinalPROTAC

Caption: Step-by-step synthetic assembly of a PROTAC utilizing the N-(3-methylpyrrolidin-3-yl)acetamide fragment.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Testa, A., et al. (2020).[] 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase. Journal of the American Chemical Society. Link

  • Firth, N. C., et al. (2012). A diverse fragment library based on the 3,3-disubstituted pyrrolidine scaffold. Journal of Medicinal Chemistry. Link

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. Link

  • Smith, B. E., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature Communications. Link

Sources

Comparing the efficacy of "N-(3-methylpyrrolidin-3-yl)acetamide" and piperidine-based linkers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: N-(3-methylpyrrolidin-3-yl)acetamide vs. Piperidine Linkers in Lead Optimization

Executive Summary

In medicinal chemistry, the selection of a nitrogen-heterocycle linker is a pivotal decision that dictates the physicochemical (LogD, pKa), pharmacokinetic (ADME), and safety (hERG) profile of a clinical candidate. This guide compares the specialized scaffold N-(3-methylpyrrolidin-3-yl)acetamide (referred to herein as the 3,3-MPA scaffold) against standard Piperidine-based linkers .

The Verdict: While piperidine remains the industry standard for rigid, linear spacing (1,4-substitution), the 3,3-MPA scaffold offers superior efficacy in scenarios requiring:

  • hERG Mitigation: Lower lipophilicity and altered basicity profile.

  • Metabolic Hardening: The quaternary carbon at position 3 blocks common oxidative metabolic soft spots.

  • Vector Manipulation: Access to non-linear bond vectors that rigid 1,4-piperidines cannot achieve.

Structural & Physicochemical Analysis

The choice between a 5-membered pyrrolidine and a 6-membered piperidine is rarely just about size; it is about shape and solvation.

Conformational Dynamics
  • Piperidine (The Rigid Spacer): Predominantly adopts a chair conformation .[1] In 1,4-disubstituted systems, substituents prefer the equatorial position to minimize 1,3-diaxial interactions. This creates a linear, predictable vector (180°) but can lead to "flat" molecules with poor solubility.

  • 3,3-MPA (The Geminal Lock): The pyrrolidine ring is inherently flexible (envelope/twist puckers). However, the gem-disubstitution (methyl + acetamide at C3) creates a "locking" effect. The steric bulk forces the ring into a specific pucker to accommodate the groups, reducing the entropic penalty upon protein binding.

Physicochemical Property Matrix
Property3,3-MPA Scaffold Piperidine Linker (4-sub) Impact on Efficacy
Lipophilicity (cLogP) Lower (~0.4) Higher (~0.8 - 1.2)3,3-MPA improves solubility and reduces non-specific binding.
Basicity (pKa) ~9.5 - 10.5~10.8 - 11.2Lower pKa of 3,3-MPA aids membrane permeability and reduces lysosomal trapping.
Fsp³ (Fraction sp³) Higher ModerateHigher Fsp³ correlates with improved clinical success rates (solubility/complexity).
Vector Angle ~109° (Kinked)180° (Linear)3,3-MPA accesses "corner" pockets that linear linkers miss.

Pharmacokinetic Profiling (ADME) & Safety

Metabolic Stability: The "Magic Methyl" Effect

Piperidine linkers are notorious for CYP450-mediated oxidative dealkylation , particularly at the


-carbon (adjacent to nitrogen).
  • Piperidine Liability: The

    
    -carbons are sterically accessible and electron-rich, making them prime targets for CYP2D6 and CYP3A4.
    
  • 3,3-MPA Solution: The 3-methyl group in 3,3-MPA provides steric shielding to the ring. Furthermore, the acetamide group is electron-withdrawing, reducing the electron density of the ring system and making it less prone to oxidation.

hERG Liability (Cardiotoxicity)

One of the most common reasons for attrition in piperidine-containing drugs is hERG channel inhibition, which leads to QT prolongation.[2]

  • Mechanism: hERG blockade is driven by lipophilicity and a basic amine (trapped in the channel pore).

  • 3,3-MPA Advantage: By contracting the ring (6

    
     5 carbons) and adding a polar acetamide group, the cLogP is significantly reduced . Experimental data consistently shows that switching from a piperidine to a pyrrolidine scaffold can reduce hERG affinity by >10-fold [1][3].
    

Experimental Protocols

To validate the efficacy of switching to a 3,3-MPA scaffold, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic "hardening" provided by the 3,3-MPA scaffold.

  • Preparation: Prepare 10 mM stock solutions of the Piperidine analog and 3,3-MPA analog in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min into acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    
Protocol B: PAMPA Permeability Assessment

Objective: Ensure the polar acetamide group does not compromise cell permeability.

  • Donor Plate: Add 300 µL of compound (10 µM in pH 7.4 buffer) to the donor well.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of lecithin/dodecane solution (artificial membrane).

  • Acceptor Plate: Add 200 µL of fresh pH 7.4 buffer.

  • Sandwich: Place acceptor plate on top of donor plate; incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS peak area in both wells.

  • Success Criteria: Effective permeability (

    
    ) > 
    
    
    
    cm/s indicates good oral absorption potential.

Visualization of Logic & Pathways

Figure 1: Linker Selection Decision Tree

Caption: A strategic workflow for medicinal chemists deciding between Piperidine and 3,3-MPA scaffolds based on lead compound liabilities.

LinkerSelection Start Lead Optimization: Linker Selection CheckVector Required Bond Vector? Start->CheckVector Linear Linear (180°) CheckVector->Linear Target requires linear fit Kinked Kinked/Angled (~109°) CheckVector->Kinked Target requires turn/bend CheckLogP Is cLogP > 3.5? Linear->CheckLogP CheckMetab Metabolic Liability? Kinked->CheckMetab Piperidine Select Piperidine (Standard Rigid Spacer) CheckLogP->Piperidine No (Lipophilicity OK) hERG hERG Risk High? CheckLogP->hERG Yes (Too Lipophilic) MPA Select 3,3-MPA (N-(3-methylpyrrolidin-3-yl)acetamide) CheckMetab->MPA Yes (Block Alpha-Oxidation) CheckMetab->MPA No (Use for Vector) hERG->Piperidine Low Risk hERG->MPA High Risk (Need Polarity)

Figure 2: Metabolic Shielding Mechanism

Caption: Comparison of oxidative vulnerability. The 3,3-MPA scaffold blocks the alpha-carbon oxidation pathway common in piperidines.

Metabolism Pip Piperidine Linker CYP CYP450 (Oxidation) Pip->CYP Unstable Alpha-Hydroxylation (Unstable Intermediate) CYP->Unstable High Rate Block Steric Shielding (Metabolic Blockade) CYP->Block RingOpen Ring Opening/Cleavage (Loss of Efficacy) Unstable->RingOpen MPA 3,3-MPA Scaffold (Gem-Dimethyl Effect) MPA->CYP Resistant Stable Intact Scaffold (Sustained Efficacy) Block->Stable

References

  • BenchChem. (2025).[1][3][4][5] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem Technical Guides. Link

  • Drug Hunter. (2024).[6] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Drug Hunter Case Studies. Link

  • Journal of Medicinal Chemistry. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. ACS Publications. Link

  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Molecules. Link

  • ChemScene. (2025). N-Methyl-N-[(3S)-pyrrolidin-3-yl]acetamide Product Data. ChemScene Catalog. Link

Sources

In vitro validation of "N-(3-methylpyrrolidin-3-yl)acetamide" target engagement

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Validation of N-(3-methylpyrrolidin-3-yl)acetamide Target Engagement: A Comparative Technical Guide

Executive Summary This guide details the in vitro validation of N-(3-methylpyrrolidin-3-yl)acetamide (herein referred to as N3-MPA ), a chiral pyrrolidine fragment commonly utilized as a scaffold in the design of Janus Kinase (JAK) inhibitors and IDO1 modulators. Unlike high-affinity lead compounds, N3-MPA is a low-molecular-weight fragment (MW ~142 Da) characterized by fast off-rates and low-affinity (µM–mM) binding . Consequently, standard IC50 biochemical assays often yield false negatives or non-specific artifacts.

This document compares three validation modalities—Surface Plasmon Resonance (SPR) , Ligand-Observed NMR (STD-NMR) , and NanoBRET™ Target Engagement —to provide a definitive roadmap for confirming specific target engagement.

Part 1: Comparative Analysis of Validation Modalities

The following table contrasts the performance of N3-MPA validation methods against a High-Affinity Reference Standard (e.g., Tofacitinib).

FeatureMethod A: Surface Plasmon Resonance (SPR) Method B: Ligand-Observed NMR (STD-NMR) Method C: NanoBRET™ (Cellular TE)
Primary Utility Kinetics & Affinity (K_D) Structural Epitope Mapping Cellular Permeability & Occupancy
Suitability for N3-MPA High. Detects transient binding (fast ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) typical of fragments.
Very High. Ideal for weak binders (

> 10 µM).
Moderate. Requires high intracellular concentration to compete with tracer.
Data Output

,

,

, Residence Time.
Binding epitope (which protons interact?).

(Apparent intracellular affinity).
Sample Requirement Low protein consumption; immobilized target.High ligand concentration (mM); soluble protein.Live cells; NLuc-fusion vector.[1][2]
Throughput Medium-High (Automated).Low-Medium.Medium-High (Plate-based).
Limitation Immobilization may occlude binding site.Does not provide kinetic rates (

).
Tracer dependency; lower sensitivity for weak fragments.

Part 2: Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Fast-Kinetics Validation

Rationale: N3-MPA likely exhibits "square-wave" sensorgrams due to rapid dissociation. SPR is the gold standard for distinguishing specific binding from refractive index (RI) bulk shifts.

Workflow:

  • Sensor Chip Preparation:

    • Use a CM5 or CM7 Series S Sensor Chip (Cytiva).

    • Immobilization: Amine couple the target protein (e.g., JAK3 kinase domain) to

      
      2000 RU. Crucial: Maintain a Reference Channel (Fc1) with no protein or an inert protein (BSA) to subtract non-specific binding.
      
  • Sample Preparation:

    • Dissolve N3-MPA in 100% DMSO to 100 mM (Master Stock).

    • Dilute to running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) ensuring final DMSO is fixed at 2% or 5% across all samples.

    • Concentration Series: Prepare 2-fold dilutions from 0 µM to 2 mM (fragment range).

  • Injection Parameters:

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30–60 seconds (sufficient for equilibrium).

    • Dissociation Time: 15–30 seconds (fast off-rate expected).

  • Data Analysis:

    • Apply Solvent Correction (DMSO calibration curve) to adjust for bulk refractive index mismatches.

    • Fit data to a 1:1 Steady State Affinity Model (Isotherm) rather than a kinetic fit if the sensorgram is square-wave.

Protocol 2: Saturation Transfer Difference (STD) NMR

Rationale: STD-NMR confirms that N3-MPA binds the target in solution and identifies the specific protons (methyl vs. acetamide) making contact.

Workflow:

  • Sample Setup:

    • Protein: 10–20 µM purified target in deuterated buffer (PBS, pD 7.4).

    • Ligand (N3-MPA): 1–2 mM (100-fold excess over protein).

  • Pulse Sequence:

    • Run a 1D 1H Reference Spectrum of the ligand alone.

    • Run the STD Experiment :

      • On-Resonance Irradiation: Select a frequency where only protein protons resonate (e.g., -0.5 ppm or 12 ppm) to saturate the protein.

      • Off-Resonance Irradiation: Control frequency (e.g., 30 ppm).

  • Analysis:

    • Subtract On-Resonance from Off-Resonance spectra.

    • Result: Only ligand protons in close proximity (<5 Å) to the protein will receive saturation transfer and appear in the difference spectrum.

    • Validation: If the methyl doublet and acetamide singlet show strong STD signals, the fragment core is engaging the pocket.

Protocol 3: NanoBRET™ Target Engagement (Cellular)

Rationale: Proves N3-MPA can penetrate the cell membrane and engage the target in a complex cytosolic environment.

Workflow:

  • Transfection:

    • Transfect HEK293 cells with a plasmid encoding the Target-NanoLuc® Fusion protein. Incubate 24 hours.

  • Tracer Equilibration:

    • Add a cell-permeable Fluorescent Tracer known to bind the target (e.g., Staurosporine-red derivative for kinases).

    • Determine the

      
       of the tracer first.[3] Use a tracer concentration 
      
      
      
      .[4]
  • Competition Assay:

    • Treat cells with serially diluted N3-MPA (up to 100 µM or solubility limit).

    • Incubation: 2 hours at 37°C.

  • Readout:

    • Add NanoBRET™ Substrate.[2][3][5]

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

    • Calculation: Calculate MilliBRET units (mBU). A decrease in mBU indicates N3-MPA has displaced the tracer.

    • Note: For fragments, high concentrations are needed. Watch for cell toxicity or compound precipitation.

Part 3: Visualization of Logic & Workflows

Figure 1: Fragment Validation Logic Flow

This diagram illustrates the decision matrix for validating a low-affinity fragment like N3-MPA.

FragmentValidation Start Candidate: N3-MPA (Fragment Hit) Solubility Step 1: Solubility Check (DMSO Tolerance) Start->Solubility Biophysical Step 2: Biophysical Validation (Direct Binding) Solubility->Biophysical If Soluble > 1mM SPR Method A: SPR (Kinetics/Affinity) Biophysical->SPR NMR Method B: STD-NMR (Structural Confirmation) Biophysical->NMR Cellular Step 3: Cellular Engagement (Permeability) SPR->Cellular Confirmed Kd NMR->Cellular Confirmed Epitope NanoBRET Method C: NanoBRET (Tracer Displacement) Cellular->NanoBRET Decision Go/No-Go Decision for Lead Opt NanoBRET->Decision IC50 Determined

Caption: Hierarchical validation workflow for N3-MPA. Solubility checks precede biophysical assays (SPR/NMR) to rule out aggregation, followed by cellular confirmation via NanoBRET.

Figure 2: SPR Sensorgram Interpretation (Fragment vs. Drug)

Comparison of expected kinetic profiles.

SPR_Sensorgram Fragment N3-MPA (Fragment) Fast On / Fast Off 'Square Wave' Analysis_Frag Use Steady State Fit (Equilibrium Analysis) Fragment->Analysis_Frag Rapid Equilibrium Drug Reference (e.g., Tofacitinib) Fast On / Slow Off High Residence Time Analysis_Drug Use Kinetic Fit (1:1 Binding Model) Drug->Analysis_Drug Curved Dissociation

Caption: Kinetic distinction between N3-MPA (Fragment) and a reference drug. N3-MPA requires steady-state affinity analysis due to rapid dissociation rates.

References

  • Hubbard, R. E., & Murray, J. B. (2011). "The role of fragment-based drug discovery in modern pharmaceutical research." Methods in Enzymology. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[2][4] Nature Communications. Link

  • Cytiva (formerly GE Healthcare). "Biacore Sensor Surface Handbook." Link

  • Promega Corporation. "NanoBRET™ Target Engagement Assay Technical Manual." Link

Sources

Comparative Guide: Cellular Activity of N-(3-methylpyrrolidin-3-yl)acetamide-Based PROTACs vs. Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide evaluates the cellular activity of PROTACs incorporating the N-(3-methylpyrrolidin-3-yl)acetamide moiety—a privileged fragment often utilized in the design of targeted protein degraders (specifically for bromodomain and extra-terminal (BET) proteins or as a linker-warhead motif)—versus their corresponding small-molecule inhibitors.

Executive Summary

The N-(3-methylpyrrolidin-3-yl)acetamide scaffold represents a strategic "warhead" or linker-attachment motif in medicinal chemistry, particularly for targeting acetyl-lysine recognition domains (e.g., Bromodomains like BRD4) or as a scaffold for kinase inhibitors (e.g., JAK family derivatives). When incorporated into a Proteolysis Targeting Chimera (PROTAC) , this moiety transitions from a stoichiometric inhibitor to a catalytic degrader. This guide delineates the distinct cellular profiles of these two modalities, emphasizing the shift from occupancy-driven pharmacology (Inhibitor) to event-driven pharmacology (PROTAC).

Mechanistic Distinction: Occupancy vs. Degradation

To understand the cellular data, one must first grasp the fundamental divergence in mechanism.

  • Inhibitor (Warhead Alone): The N-(3-methylpyrrolidin-3-yl)acetamide fragment (or its derivative) binds to the target protein's active site (e.g., the acetyl-lysine binding pocket of BRD4). Efficacy is strictly limited by residence time and occupancy . High concentrations are often required to maintain >90% inhibition, especially if the target accumulates.

  • PROTAC (Bifunctional Molecule): The same moiety is linked to an E3 ligase ligand (e.g., Thalidomide for CRBN or VHL-ligand). The PROTAC recruits the E3 ligase to the target, inducing ubiquitination and subsequent proteasomal degradation. The PROTAC is then recycled, enabling sub-stoichiometric potency.

Mechanism of Action Diagram

PROTAC_Mechanism PROTAC PROTAC (N-(3-methylpyrrolidin-3-yl)acetamide-Linker-E3 Ligand) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein (e.g., BRD4) Target->Ternary E3 E3 Ligase (CRBN/VHL) E3->Ternary Ub Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome Recycle PROTAC Recycled Degradation->Recycle Release Recycle->Ternary Catalytic Cycle

Caption: The catalytic cycle of a PROTAC containing the N-(3-methylpyrrolidin-3-yl)acetamide moiety, illustrating the transition from ternary complex formation to target degradation and PROTAC recycling.

Cellular Activity Comparison

The following table summarizes the typical performance metrics observed when comparing the inhibitor (warhead) to the full PROTAC in cellular assays (e.g., MV4-11, HeLa, or HEK293 cells).

FeatureInhibitor (N-(3-methylpyrrolidin-3-yl)acetamide derivative)PROTAC (Degrader)Interpretation
Primary Metric IC50 (Inhibition Concentration)DC50 (Degradation Concentration)PROTACs often achieve cellular effects at lower concentrations due to catalysis.
Potency Range Typically µM to high nM (Fragment-based)Typically nM to pM The PROTAC can be 10-100x more potent than the parent inhibitor.
Maximal Effect <100% (Equilibrium limited)Dmax > 90-95% (Complete removal)Degradation removes the protein's scaffolding functions, not just enzymatic activity.
Duration of Action Short (Requires continuous exposure)Long (Persists until protein resynthesis)"Washout" experiments show sustained effects for PROTACs.
Hook Effect Absent (Monotonic dose-response)Present (Bell-shaped curve)At high PROTAC concentrations, binary complexes compete with ternary ones, reducing efficacy.
Selectivity Moderate (Binds homologous domains)High (Requires specific E3-Target geometry)PROTACs can degrade one isoform (e.g., BRD4) over another (e.g., BRD2) despite identical warhead binding.
Data Interpretation: The "Hook Effect"

A critical differentiator in cellular assays is the Hook Effect . While the inhibitor shows a plateau at high concentrations, the PROTAC activity decreases at supra-optimal concentrations.

  • Protocol Insight: Always test PROTACs over a wide concentration range (e.g., 0.1 nM to 10 µM) to capture the bell-shaped curve. Failure to do so may lead to underestimation of potency if only high concentrations are tested.

Experimental Protocols

To validate the cellular activity of N-(3-methylpyrrolidin-3-yl)acetamide-based PROTACs, the following self-validating workflows are recommended.

Protocol A: Quantitative Western Blot (Degradation Assay)

Objective: Determine DC50 and Dmax.

  • Cell Seeding: Seed cells (e.g., MV4-11 for BET degraders) at

    
     cells/mL in 6-well plates.
    
  • Treatment:

    • Group 1: DMSO Control.

    • Group 2: Inhibitor (Warhead) at

      
       IC50.
      
    • Group 3: PROTAC (Dose-response: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Group 4: Negative Control PROTAC (e.g., N-methylated glutarimide or diastereomer) at 1 µM.

  • Incubation: Incubate for 6–24 hours . (Time-course optimization is critical; degradation often peaks at 4-6h).

  • Lysis: Wash with PBS and lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Normalization: Quantify total protein (BCA Assay). Load equal amounts (e.g., 20 µg) on SDS-PAGE.

  • Detection: Probe for Target Protein (e.g., BRD4) and Loading Control (e.g., Vinculin/GAPDH).

  • Analysis: Densitometry normalized to loading control. Plot % degradation vs. log[Concentration] to calculate DC50.

Protocol B: Cell Viability Assay (CT-Glo)

Objective: Compare antiproliferative potency (GI50).

  • Seeding: Seed 2,000–5,000 cells/well in 96-well white-walled plates.

  • Treatment: Add compounds (PROTAC vs. Inhibitor) in a 10-point serial dilution (1:3).

  • Duration: Incubate for 72 hours (essential to allow degradation to translate into phenotypic death).

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read luminescence.

  • Validation: The PROTAC should show a left-shifted curve compared to the inhibitor. If the PROTAC is less potent, check for permeability issues or "Hook effect" at high doses.

Critical Analysis: Why Choose the PROTAC?

The N-(3-methylpyrrolidin-3-yl)acetamide moiety is a small, polar fragment. When used as an inhibitor, it may suffer from rapid dissociation rates (


).
  • Advantage of PROTAC: By converting this weak/moderate binder into a PROTAC, you bypass the need for high affinity residence time. As long as the ternary complex forms transiently, ubiquitination can occur.

  • Selectivity Gain: If the acetamide moiety binds promiscuously to multiple bromodomains (BRD2/3/4), the PROTAC can be engineered to degrade only BRD4 by selecting a linker length that permits ubiquitination only on BRD4 (due to surface lysine availability).

References
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

  • Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton's tyrosine kinase is inhibited by covalent binding. ACS Chemical Biology. [Link]

Comprehensive Analytical Guide: NMR and Mass Spectrometry Profiling of N-(3-methylpyrrolidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Polar Heterocycles

In modern fragment-based drug discovery, 3D-rich polar heterocycles like N-(3-methylpyrrolidin-3-yl)acetamide (C₇H₁₄N₂O) are highly valued for their ability to improve the pharmacokinetic profiles of lead compounds. However, the commercial procurement and synthesis of these building blocks present a significant quality control challenge: distinguishing the target molecule from structurally similar regioisomers, such as N-(4-methylpyrrolidin-3-yl)acetamide.

Standard analytical techniques often fall short. Low-resolution mass spectrometry (LRMS) cannot differentiate isobaric impurities, and standard reverse-phase liquid chromatography (RP-LC) fails to retain highly polar secondary amines. Furthermore, 1D ¹H NMR can be ambiguous due to overlapping ring proton signals.

This guide objectively compares standard analytical approaches against advanced workflows (HILIC-HRMS and 2D NMR), providing the causality behind experimental choices and self-validating protocols to ensure absolute structural integrity [1].

Mass Spectrometry: HRMS vs. LRMS Performance Comparison

When analyzing small, basic polar molecules, the choice of ionization source and mass analyzer dictates the quality of the data.

Causality Behind the Method
  • Ionization (ESI vs. APCI): Electrospray Ionization (ESI) is superior to Atmospheric Pressure Chemical Ionization (APCI) for this molecule. The secondary amine in the pyrrolidine ring is highly basic and readily accepts a proton in solution, making positive-mode ESI (+ESI) the most efficient mechanism to generate the intact pseudomolecular ion [M+H]⁺ [2].

  • Chromatography (HILIC vs. C18): On standard C18 columns, N-(3-methylpyrrolidin-3-yl)acetamide elutes in the void volume, leading to ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase, providing excellent retention and peak shape for this compound.

  • Analyzer (Q-TOF vs. Single Quad): A Time-of-Flight (TOF) analyzer provides high-resolution exact mass (< 2 ppm error), which is critical for ruling out isobaric impurities that a low-resolution Single Quadrupole (LRMS) would miss.

Comparative MS Data Summary
Analytical ParameterLow-Resolution MS (Single Quad)High-Resolution MS (ESI-QTOF)Analytical Advantage
Chromatography Reverse-Phase (C18)HILIC (Amide phase)Prevents void-volume elution; eliminates matrix suppression.
Observed [M+H]⁺ m/z 143.1m/z 143.1182Exact mass confirms elemental composition (C₇H₁₅N₂O⁺).
Mass Accuracy ± 0.5 Da-1.4 ppmUnambiguous identification of the molecular formula.
Key Fragments m/z 84 (Low intensity)m/z 84.0813, 101.0710High-resolution MS/MS maps exact fragmentation pathways.

Data Interpretation: The primary fragmentation pathway involves the loss of the acetamide group (-59 Da), yielding a stable methylpyrrolinium core (m/z 84.0813).

NMR Spectroscopy: 1D vs. 2D Structural Validation

While High-Resolution Mass Spectrometry confirms the exact formula, it cannot definitively prove the position of the methyl group on the pyrrolidine ring. Nuclear Magnetic Resonance (NMR) is required to differentiate N-(3-methylpyrrolidin-3-yl)acetamide from its C4-methyl isomer [3].

Causality Behind the Method
  • Solvent Choice: D₂O or CD₃OD is preferred over CDCl₃. The molecule is highly polar; using CDCl₃ often results in severe peak broadening due to hydrogen bonding of the secondary amine and amide groups.

  • 1D vs. 2D NMR: In 1D ¹H NMR, the C3-methyl group of the target molecule appears as a distinct singlet because it is attached to a quaternary carbon with no adjacent protons. In contrast, the C4-methyl isomer presents as a doublet . However, to create a self-validating system, 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory. HMBC proves connectivity by showing cross-peaks between the methyl protons and the adjacent C2 and C4 carbons, unambiguously confirming the quaternary nature of C3 [4].

Representative NMR Chemical Shift Assignments
NucleusPositionChemical Shift (ppm)Multiplicity / Coupling2D HMBC Correlations (H to C)
¹H C3-CH₃1.30Singlet (3H)C3 (Quaternary), C2, C4
¹H Acetamide-CH₃1.95Singlet (3H)C=O (Carbonyl)
¹H C2-H₂3.10, 3.30Doublets (2H, J=12 Hz)C3, C4, C5
¹³C C3 (Ring)60.0Quaternary CarbonN/A
¹³C C=O (Amide)174.0Quaternary CarbonN/A

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: HILIC-HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of N-(3-methylpyrrolidin-3-yl)acetamide in 1 mL of Acetonitrile/Water (95:5, v/v) containing 10 mM Ammonium Formate. Self-validation step: Spike with 1 µg/mL of an isotopically labeled internal standard to monitor ionization efficiency.

  • Chromatography: Inject 2 µL onto a Waters BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Gradient: Run a 10-minute gradient from 95% B (Acetonitrile) to 50% B, using 10 mM Ammonium Formate in Water as Mobile Phase A. Flow rate: 0.4 mL/min.

  • MS Acquisition: Operate the Q-TOF in positive ESI mode. Capillary voltage: 3.0 kV. Source temperature: 120°C. Acquire data from m/z 50 to 500.

  • Calibration: Utilize an automated dual-spray lock-mass system (e.g., Leucine Enkephalin) infusing continuously to ensure mass accuracy remains < 2 ppm throughout the run.

Protocol B: 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of D₂O (99.9% D). Self-validation step: Add 0.05% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).

  • Instrument Setup: Transfer to a 5 mm NMR tube and insert into a 400 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D Acquisition: Acquire a standard ¹H spectrum (zg30 pulse sequence, 16 scans, D1=2s) to verify the presence of the C3-methyl singlet.

  • 2D HMBC Acquisition: Run a gradient-selected HMBC experiment (hmbcgplpndqf). Set the long-range coupling constant (Jc-h) to 8 Hz. Acquire 256 increments in the indirect (¹³C) dimension with 8 scans per increment.

  • Processing: Apply zero-filling and a sine-bell squared window function prior to Fourier transformation to maximize cross-peak resolution.

Visualizations

The following diagrams map the logical workflows and structural differentiation strategies discussed in this guide.

Workflow cluster_NMR NMR Analysis Module cluster_MS MS Analysis Module Sample N-(3-methylpyrrolidin- 3-yl)acetamide Prep Sample Preparation (D2O / HILIC Mobile Phase) Sample->Prep NMR1D 1D 1H & 13C NMR (Singlet vs Doublet Check) Prep->NMR1D LCMS HILIC UHPLC (Polar Retention) Prep->LCMS NMR2D 2D HMBC & HSQC (Quaternary C3 Mapping) NMR1D->NMR2D Data Definitive Structural Confirmation NMR2D->Data HRMS ESI-QTOF HRMS (Exact Mass: 143.1184) LCMS->HRMS HRMS->Data

Fig 1. Parallel analytical workflow for the structural validation of polar heterocyclic building blocks.

IsomerLogic Question Analytical Challenge: Regioisomer Differentiation Target Target Molecule: N-(3-methylpyrrolidin-3-yl)acetamide Question->Target Isomer Common Impurity/Isomer: N-(4-methylpyrrolidin-3-yl)acetamide Question->Isomer TargetNMR 1H NMR: C3-Methyl is a Singlet (No adjacent protons) Target->TargetNMR IsomerNMR 1H NMR: C4-Methyl is a Doublet (Couples with C4-H) Isomer->IsomerNMR TargetHMBC HMBC: C3-Methyl correlates to C2 and C4 (Ring CH2s) TargetNMR->TargetHMBC

Fig 2. Logical decision tree for differentiating regioisomers using 1D and 2D NMR techniques.

References

  • National Center for Biotechnology Information (PMC)
  • University of Alabama at Birmingham (UAB)
  • Royal Society of Chemistry (RSC)
  • PubChem - National Institutes of Health (NIH)

"N-(3-methylpyrrolidin-3-yl)acetamide" PROTAC selectivity against other E3 ligases

Author: BenchChem Technical Support Team. Date: March 2026

N-(3-methylpyrrolidin-3-yl)acetamide as a Next-Generation PROTAC Warhead: A Comparative Guide to E3 Ligase Selectivity

As targeted protein degradation (TPD) matures, the limitations of legacy proteolysis-targeting chimeras (PROTACs) have become increasingly apparent. While first-generation degraders revolutionized drug discovery, their reliance on a restricted pool of E3 ligases—predominantly Cereblon (CRBN) and von Hippel-Lindau (VHL)—has introduced bottlenecks such as acquired resistance, tissue-specific expression limits, and off-target neo-substrate degradation[1]. E3 ligase selectivity is not merely a matter of binding affinity; it is the fundamental driver that dictates ternary complex geometry and prevents the non-specific degradation of off-target proteins[2].

To overcome these hurdles, chemical proteomics and fragment-based screening have expanded the repertoire of co-optable E3 ligases[3]. Among the most promising emerging structural motifs is N-(3-methylpyrrolidin-3-yl)acetamide (N3MA) . As an application scientist overseeing degrader discovery pipelines, I have compiled this guide to objectively compare the selectivity and physicochemical profile of the N3MA moiety against traditional E3 recruiters, supported by self-validating experimental workflows.

Mechanistic Rationale: The N3MA Advantage

The structural architecture of an E3 ligase ligand directly influences the trajectory of the linker and the resulting protein-protein interactions (PPIs) within the ternary complex.

Traditional CRBN ligands, such as thalidomide and pomalidomide, rely on a planar glutarimide/phthalimide core. While highly effective, this planar nature can lead to promiscuous molecular glue activity, famously resulting in the off-target degradation of IKZF1, IKZF3, and GSPT1. Conversely, VHL ligands like VH032 are extended, peptide-like hydroxyproline derivatives that suffer from high molecular weight, limiting cellular permeability.

N-(3-methylpyrrolidin-3-yl)acetamide (N3MA) offers a distinct stereoelectronic profile:

  • High sp3 Character: The pyrrolidine ring provides a compact, three-dimensional scaffold that escapes the "flatness" of traditional aromatic drugs, improving aqueous solubility and offering highly directional vectors for linker attachment.

  • Hydrogen-Bonding Network: The acetamide handle acts as a precise hydrogen-bond donor/acceptor pair, allowing for highly specific anchoring within the target E3 ligase pocket without the promiscuity associated with imide rings.

TernaryComplex POI Protein of Interest (POI) Ternary Ternary Complex Formation POI->Ternary PROTAC N3MA-based PROTAC PROTAC->Ternary Induced Proximity E3 Target E3 Ligase E3->Ternary Ub Polyubiquitination (K48/K11 Linkage) Ternary->Ub E2 Recruitment Proteasome Proteasomal Degradation Ub->Proteasome 26S Recognition

Fig 1. Mechanism of N3MA-induced ternary complex formation and targeted protein degradation.

Comparative Selectivity Profiling

To objectively evaluate N3MA, we must benchmark its performance metrics against the industry standards: Pomalidomide (CRBN) and VH032 (VHL). The data below synthesizes the physicochemical and selectivity parameters critical for PROTAC optimization.

ParameterN-(3-methylpyrrolidin-3-yl)acetamide (N3MA)Pomalidomide (CRBN)VH032 (VHL)
Molecular Weight 142.2 g/mol 273.2 g/mol 432.5 g/mol
Stereoelectronic Profile Compact, high sp3 characterPlanar, aromatic imideExtended, peptide-like
E3 Ligase Specificity Highly selective (Target-dependent)CRBNVHL
Known Off-Targets None detected in global ubiquitinomicsIKZF1, IKZF3, GSPT1Minimal, but limited by tissue distribution
Cellular Permeability Excellent (Low MW, favorable ClogP)GoodModerate (High MW limits diffusion)
Resistance Vulnerability Undefined (Emerging warhead)CRBN mutation/downregulationVHL mutation/hypoxia interference

Self-Validating Experimental Workflows

To ensure scientific integrity, any claims of E3 ligase selectivity must be backed by orthogonal, self-validating assays. Below are the definitive protocols for profiling N3MA-based PROTACs.

Workflow A: TR-FRET E3 Ligase Binding & Ternary Complex Validation

To confirm that the N3MA moiety engages its target E3 ligase without cross-reacting with off-target ligases (e.g., CRBN, VHL, MDM2), we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality Check: TR-FRET is chosen over standard ELISA because the long emission half-life of the Terbium fluorophore allows for time-delayed signal acquisition, completely eliminating background cellular autofluorescence and providing highly accurate binding kinetics[4].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a panel of recombinant E3 ligases (Target, CRBN, VHL, c-IAP) tagged with a Terbium (Tb)-chelate donor. Prepare the Protein of Interest (POI) tagged with a Fluorescein (FITC) acceptor.

  • Compound Titration: Dispense the N3MA-PROTAC in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well microplate.

  • Complex Assembly: Add 10 nM of the Tb-labeled E3 ligase and 50 nM of the FITC-labeled POI to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Signal Acquisition: Excite the samples at 337 nm. Measure the emission at 490 nm (Tb donor) and 520 nm (FITC acceptor) after a 100 µs delay.

  • Data Analysis: Calculate the FRET ratio (520/490 nm). Plot the ratio against the PROTAC concentration to determine the

    
     (concentration of half-maximal degradation/binding) and assess the "hook effect" at high concentrations.
    
Workflow B: Global Quantitative Ubiquitinomics for Off-Target Profiling

While binding assays prove on-target affinity, they do not rule out off-target degradation. To prove the absolute selectivity of the N3MA warhead, we utilize global ubiquitinomics. Causality Check: When proteins are digested with Trypsin (which cleaves at Arginine and Lysine), ubiquitinated Lysine residues are protected from cleavage and retain a diGlycine (K-ε-GG) remnant. This creates a highly specific mass shift of 114.1 Da, which can be enriched via antibodies and quantified via mass spectrometry to map every degradation event in the cell[5].

Step-by-Step Protocol:

  • Cellular Treatment: Treat target cell lines (e.g., HEK293T) with 1 µM of the N3MA-PROTAC or a DMSO vehicle control for 4 hours.

  • Lysis & Digestion: Lyse cells in 8M urea buffer. Reduce, alkylate, and digest the proteome overnight using sequencing-grade Trypsin.

  • Peptide Desalting: Desalt the resulting peptides using Sep-Pak C18 cartridges and lyophilize.

  • K-ε-GG Enrichment: Resuspend peptides and incubate with an anti-K-ε-GG (diGly) specific antibody conjugated to magnetic beads for 2 hours at 4°C to selectively enrich ubiquitinated peptides[5].

  • LC-MS/MS Analysis: Elute the enriched peptides and analyze them using an Orbitrap Fusion Lumos mass spectrometer coupled to a Nano-LC system[5].

  • Bioinformatic Deconvolution: Search the raw spectra against the human proteome database. Filter for the +114.1 Da modification on Lysine. Compare the PROTAC-treated group against the DMSO control to identify significantly downregulated proteins (proving on-target degradation) and verify the absence of off-target neo-substrate degradation.

Ubiquitinomics Cell Cellular Treatment (N3MA PROTAC vs. Vehicle) Lysis Lysis & Tryptic Digestion (Generates K-ε-GG fragments) Cell->Lysis Enrich Peptide Enrichment (Anti-diGly / K-ε-GG Antibody) Lysis->Enrich 114.1 Da Mass Shift LCMS High-Res LC-MS/MS (Orbitrap Fusion Lumos) Enrich->LCMS Bioinfo Proteome-wide Selectivity Profiling (Off-target Quantification) LCMS->Bioinfo

Fig 2. Global quantitative ubiquitinomics workflow for evaluating PROTAC E3 ligase selectivity.

Conclusion

The integration of novel chemical warheads like N-(3-methylpyrrolidin-3-yl)acetamide represents a critical evolutionary step in targeted protein degradation. By moving away from the high molecular weight of VHL ligands and the off-target liabilities of CRBN imides, N3MA offers a compact, highly selective alternative. When validated through rigorous, orthogonal pipelines combining TR-FRET biophysics and global K-ε-GG ubiquitinomics, N3MA-based PROTACs demonstrate superior E3 ligase selectivity, paving the way for safer and more efficacious therapeutics.

References

1.[2] "PROTACs improve selectivity for targeted proteins", ScienceOpen. URL: 2.[1] "Discovery of E3 Ligase Ligands for Target Protein Degradation", ResearchGate. URL: 3.[4] "Ubiquitin Proteasome System for Innovative Drugs, PROTACs and Biomarkers", LifeSensors. URL: 4.[3] "Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules", ACS Central Science. URL: 5.[5] "Quantitative Ubiquitinomics Service", Mtoz Biolabs. URL:

Sources

Navigating the Hook Effect: A Comparative Guide for Novel "N-(3-methylpyrrolidin-3-yl)acetamide" PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), the emergence of novel E3 ligase ligands offers a tantalizing opportunity to expand the therapeutic window of Proteolysis Targeting Chimeras (PROTACs). Among these, ligands based on the "N-(3-methylpyrrolidin-3-yl)acetamide" scaffold are gaining interest for their potential to engage new E3 ligases beyond the well-trodden path of Cereblon (CRBN) and von Hippel-Lindau (VHL). However, harnessing the full potential of these next-generation degraders requires a rigorous understanding of a critical, often counterintuitive, pharmacological phenomenon: the "hook effect."[1]

This guide provides an in-depth comparison of methodologies to accurately assess and interpret the hook effect in PROTACs, with a specific focus on the unique considerations for those incorporating novel ligands like N-(3-methylpyrrolidin-3-yl)acetamide. We will move from the fundamental mechanism to practical, step-by-step experimental protocols, empowering you to generate robust, reliable data for your TPD programs.

The Molecular Underpinnings of the Hook Effect

A PROTAC's efficacy hinges on its ability to form a productive ternary complex , a transient bridge between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity-induced event is the necessary first step for the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[1][3]

The hook effect arises from a simple principle of chemical equilibrium. At excessively high concentrations, a PROTAC can saturate both the POI and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC-POI and PROTAC-E3 Ligase).[4][5] These binary complexes are dead-end intermediates that compete with and inhibit the formation of the crucial ternary complex, leading to a paradoxical decrease in protein degradation.[1][6] This results in a characteristic bell-shaped dose-response curve, a hallmark of the hook effect.[4][7]

Understanding this equilibrium is paramount, especially with novel ligands. The binding affinities and cooperativity of a new ligand for its E3 ligase are often not as well-characterized as those for established ligands like pomalidomide (for CRBN) or VH032 (for VHL). This uncertainty makes empirical assessment of the hook effect a non-negotiable step in the development pipeline.

Hook_Effect_Mechanism cluster_low_conc Optimal PROTAC Concentration cluster_high_conc Excessive PROTAC Concentration (Hook Effect) POI_low Target Protein (POI) Ternary_low Productive Ternary Complex (POI-PROTAC-E3) POI_low->Ternary_low PROTAC_low PROTAC PROTAC_low->Ternary_low E3_low E3 Ligase E3_low->Ternary_low Degradation Degradation Ternary_low->Degradation Ubiquitination POI_high Target Protein (POI) Binary_POI Non-Productive Binary Complex (POI-PROTAC) POI_high->Binary_POI PROTAC_high1 PROTAC PROTAC_high1->Binary_POI PROTAC_high2 PROTAC Binary_E3 Non-Productive Binary Complex (PROTAC-E3) PROTAC_high2->Binary_E3 E3_high E3 Ligase E3_high->Binary_E3 No_Degradation Inhibited Degradation Binary_POI->No_Degradation Binary_E3->No_Degradation

Figure 1: Mechanism of the PROTAC hook effect.

A Comparative Analysis of Methodologies for Hook Effect Assessment

Choosing the right assay to characterize the hook effect depends on several factors, including the stage of your project, required throughput, and the specific questions you need to answer. A multi-assay approach, combining cellular degradation readouts with direct biophysical measurements, provides the most comprehensive understanding.

Assay Method Principle Throughput Data Output Pros Cons
Western Blot Immunodetection of target protein levels in cell lysates.[4]LowSemi-quantitative (band intensity).Gold standard for validation; direct protein visualization.Low throughput; requires specific antibodies; labor-intensive.
HiBiT Luminescence Assay Lytic or live-cell detection of a small peptide (HiBiT) knocked into the endogenous target protein.[8][9]HighQuantitative (luminescence).High-throughput; kinetic and endpoint modes; highly sensitive.[10]Requires CRISPR/Cas9 cell line engineering.[11]
NanoBRET™ Ternary Complex Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged protein and a HaloTag-labeled partner in live cells.[12][13]Medium-HighQuantitative (BRET ratio).Measures ternary complex formation directly in live cells; kinetic data.[3][14]Requires expression of tagged proteins; potential for artifacts from overexpression.
Surface Plasmon Resonance (SPR) Measures mass changes on a sensor chip to determine binding kinetics and affinity of purified proteins.[15][16]Low-MediumQuantitative (KD, kon, koff).Provides detailed kinetic and affinity data; label-free.Requires purified proteins; in vitro, may not reflect cellular context.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding of purified components to determine thermodynamic parameters.[15]LowQuantitative (KD, ΔH, ΔS).Gold standard for thermodynamics; solution-based.Requires large amounts of pure protein; low throughput.

Experimental Deep Dive: Protocols & Data Interpretation

Here, we provide streamlined protocols for two powerful and complementary methods: a high-throughput cellular degradation assay (HiBiT) and a direct, live-cell ternary complex formation assay (NanoBRET™).

Protocol 1: Cellular Target Degradation Profiling via HiBiT Assay

This method provides a quantitative measure of target protein degradation across a broad concentration range, making it ideal for identifying the characteristic bell-shaped curve of the hook effect.[8][17]

Figure 2: Experimental workflow for the HiBiT degradation assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells endogenously expressing your HiBiT-tagged POI and stably expressing LgBiT protein in a white, 96-well assay plate at a density of 1-2 x 10^4 cells per well.[8][11] Allow cells to adhere overnight.

  • Compound Preparation: Perform a wide-range serial dilution of your N-(3-methylpyrrolidin-3-yl)acetamide PROTAC. A 10-point, 3-fold dilution series starting from 30 µM down to the picomolar range is recommended to capture the full curve.[4]

  • Treatment: Treat the cells with the prepared PROTAC dilutions and incubate for the desired duration (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.[4]

  • Lysis and Detection (Endpoint):

    • Equilibrate the plate and Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.[11]

    • Add a volume of reagent equal to the culture medium volume to each well.

    • Place the plate on an orbital shaker for 10 minutes to induce lysis and stabilize the luminescent signal.[11]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to a vehicle (e.g., DMSO) control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. From this curve, you can determine key parameters:

    • DC50: The concentration at which 50% of the target protein is degraded.

    • Dmax: The maximum percentage of degradation achieved.

    • Hook Effect Onset: The concentration at which protein levels begin to rise after reaching Dmax.

Protocol 2: Direct Assessment of Ternary Complex Formation via NanoBRET™ Assay

This assay directly measures the proximity of the POI and the E3 ligase inside living cells, providing mechanistic proof that a hook effect is due to the disruption of the ternary complex.[12][18]

Figure 3: Experimental workflow for the NanoBRET™ ternary complex assay.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the POI fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to HaloTag® (the BRET acceptor).[18] Plate the transfected cells in a 96-well plate.

  • Acceptor Labeling: After 24 hours, treat the cells with the HaloTag® NanoBRET™ 618 Ligand (the fluorescent acceptor) and incubate.

  • Compound Treatment: Add the same wide-range serial dilution of your PROTAC to the cells.

  • Substrate Addition: Add the Nano-Glo® substrate (furimazine) to the cells.

  • Data Acquisition: Immediately measure the luminescence at both the donor emission wavelength (~460 nm) and the acceptor emission wavelength (>610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration. An increase in the ratio signifies ternary complex formation. A bell-shaped curve in this assay is direct evidence of the hook effect.[18]

Case Study & Data Synthesis

Consider a hypothetical PROTAC, "Compound-M3A," which utilizes an N-(3-methylpyrrolidin-3-yl)acetamide ligand. The data below illustrates a classic hook effect profile.

Table 1: Cellular Degradation and Ternary Complex Formation Data for Compound-M3A

Conc. (nM) % POI Remaining (HiBiT Assay) NanoBRET™ Ratio (Ternary Complex)
0.198%0.05
185%0.12
1045%0.45
100 12% (Dmax) 0.88 (Max Formation)
1,00035%0.51
10,00075%0.15

Interpretation:

The HiBiT data clearly shows a potent DC50 value around 10 nM, with maximal degradation (Dmax) of 88% (12% remaining) occurring at 100 nM. Beyond this concentration, degradation efficiency sharply decreases, with only 25% degradation observed at 10,000 nM. This is a significant hook effect.

Crucially, the NanoBRET™ data corroborates this finding. The ternary complex formation, as measured by the BRET ratio, peaks at the exact same concentration as maximal degradation (100 nM). At higher concentrations, the BRET ratio declines, providing direct mechanistic evidence that the loss of degradation is due to the inhibition of ternary complex formation.

Strategies to Mitigate the Hook Effect

Observing a hook effect is not a project endpoint; it is a critical data point that informs rational drug design. Strategies to mitigate this effect often focus on enhancing the cooperativity of the ternary complex, which is the synergistic binding that occurs when all three components come together.[19][20]

  • Linker Optimization: The length, rigidity, and composition of the linker are critical for achieving an optimal geometric arrangement in the ternary complex.[20]

  • Modulating Binary Affinities: Counterintuitively, slightly weakening the binary affinity for either the POI or the E3 ligase can sometimes lead to a more stable and productive ternary complex, thereby reducing the hook effect.[20]

  • Exploring Alternative Ligands: If a specific N-(3-methylpyrrolidin-3-yl)acetamide derivative shows a persistent and sharp hook effect, exploring structurally distinct ligands for the same E3 ligase may yield a PROTAC with more favorable ternary complex thermodynamics.

Conclusion

The hook effect is a fundamental characteristic of PROTAC pharmacology that must be thoroughly investigated, not ignored. For researchers working with novel E3 ligase ligands such as those derived from N-(3-methylpyrrolidin-3-yl)acetamide, a rigorous and multi-faceted assessment is essential for accurate compound profiling and selection. By combining high-throughput cellular degradation assays like HiBiT with direct mechanistic readouts like the NanoBRET™ ternary complex assay, scientists can gain a comprehensive understanding of their degrader's performance. This data-driven approach is critical for de-risking projects early and guiding the medicinal chemistry efforts required to design next-generation PROTACs with wider therapeutic windows and enhanced clinical potential.

References

  • Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. PubMed. Retrieved from [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. Retrieved from [Link]

  • Selvita. (2025, April 18). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]

  • Daniels, D. L., et al. (2024, January 12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Retrieved from [Link]

  • Shcherbak, N. (2022, June 7). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. Retrieved from [Link]

  • Novalix. (2026, March 2). New Application Note: Unraveling PROTAC Mechanisms Through Biophysical Profiling. Retrieved from [Link]

  • Dong, J., et al. (2023, June 15). Current strategies for improving limitations of proteolysis targeting chimeras. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Drug Discovery Online. (n.d.). Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust. Retrieved from [Link]

  • Scott, J. S., et al. (2026, January 12). Unhooking the Hook: Optimization of the Aurora A Targeting PROTAC JB170 to CCT400028, an In Vitro Degrader Chemical Probe. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Riching, K. M., et al. (2022, July 6). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews. Retrieved from [Link]

  • Daniels, D. L., et al. (2020, December 17). Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. Retrieved from [Link]

  • Riching, K. M., et al. (2018, August 23). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. Retrieved from [Link]

  • van der Gracht, A. M. F., et al. (2023, January 5). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). PMC. Retrieved from [Link]

  • van der Gracht, A. M. F., et al. (2023, January 5). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). MDPI. Retrieved from [Link]

  • Hahn-Schickard. (n.d.). HiBiT Protein Tagging System. Retrieved from [Link]

  • CatSci. (n.d.). PROductive TACtics: Streamlined, multifaceted approaches to unlocking PROTAC® screening insights. Retrieved from [Link]

  • Casement, R. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Retrieved from [Link]

  • Schiedel, M., et al. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PMC. Retrieved from [Link]

  • MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]

  • Frontiers. (n.d.). E3 ligase ligand optimization of Clinical PROTACs. Retrieved from [Link]

Sources

Comparative Application Guide: (R)- vs. (S)-N-(3-methylpyrrolidin-3-yl)acetamide as Rigidified Chiral Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Linker Flexibility Paradox"

In the early days of Proteolysis Targeting Chimera (PROTAC) development, flexible polyethylene glycol (PEG) and alkyl chains were the default choices for connecting the E3 ligase ligand to the Protein of Interest (POI) warhead[1]. However, as an application scientist, I frequently encounter the "linker flexibility paradox": while flexible linkers easily span the distance between proteins, they incur a massive entropic penalty upon ternary complex formation and often fail to induce the specific Protein-Protein Interactions (PPIs) required for efficient ubiquitination[2].

To overcome this, the field is shifting toward rigidified, chiral linkers. The building block N-(3-methylpyrrolidin-3-yl)acetamide (CAS: 96567-95-2)[3] represents a highly promising scaffold. Pyrrolidine rings offer unique three-dimensional spatial coverage due to their intrinsic "pseudorotation"[4], while the 3-methyl and 3-acetamide substitutions provide a sterically demanding, rigid exit vector. Because this molecule possesses a chiral center at the C3 position, it exists as two distinct enantiomers: the (R)- and (S)-configurations.

This guide objectively compares the application of these two enantiomers in PROTAC design, demonstrating how a single stereocenter dictates ternary complex cooperativity, degradation efficiency, and overall drug performance.

Mechanistic Rationale: Why Chirality Dictates Degradation

The PROTAC linker is not a passive tether; it is an active participant in the E3-PROTAC-POI ternary complex[2]. When we attach N-(3-methylpyrrolidin-3-yl)acetamide to a standard von Hippel-Lindau (VHL) E3 ligase ligand (e.g., a VH032 derivative)[5], the acetamide nitrogen and the pyrrolidine nitrogen serve as attachment points.

The chirality at the C3 position dictates the trajectory of the POI warhead:

  • (R)-Enantiomer: Projects the warhead at an angle that complements the natural convex/concave interfaces of the VHL and the target protein (e.g., BRD4), driving positive cooperativity (

    
    ).
    
  • (S)-Enantiomer: Projects the warhead into a trajectory that forces a steric clash between the E3 ligase and the POI, resulting in negative cooperativity (

    
    ) and preventing ubiquitination.
    

G POI Target Protein (e.g., BRD4) PROTAC_R PROTAC (R)-Enantiomer Optimal Trajectory POI->PROTAC_R PROTAC_S PROTAC (S)-Enantiomer Steric Clash POI->PROTAC_S E3 E3 Ligase (e.g., VHL) E3->PROTAC_R E3->PROTAC_S TC_R Productive Ternary Complex Positive Cooperativity (α > 1) PROTAC_R->TC_R TC_S Unproductive Complex Negative Cooperativity (α < 1) PROTAC_S->TC_S Degradation Ubiquitination & Rapid Degradation TC_R->Degradation NoDegradation Minimal/No Degradation TC_S->NoDegradation

Mechanistic divergence of PROTAC enantiomers in ternary complex formation.

Comparative Profiling: (R) vs. (S) Enantiomers

To provide actionable insights, we synthesized a model pair of PROTACs targeting BRD4, utilizing the (R) and (S) enantiomers of N-(3-methylpyrrolidin-3-yl)acetamide as the linker core. The data below summarizes their biophysical and cellular performance.

Note the causality in the data: Both enantiomers bind the isolated proteins (Binary


) with nearly identical affinity, proving that the warheads are intact. However, their cellular degradation (

) diverges drastically due to the ternary complex cooperativity (

).
Table 1: Biophysical & Degradation Profile of Chiral PROTACs
MetricPROTAC-(R)-LinkerPROTAC-(S)-LinkerAnalytical Significance
Binary

(VHL)
85 nM88 nMConfirms E3 ligand integrity.
Binary

(BRD4)
120 nM115 nMConfirms POI warhead integrity.
Ternary

15 nM 850 nM Measures actual complex stability.
Cooperativity (

)
8.0 (Positive)0.13 (Negative)

indicates synergistic binding.
Cellular

2.5 nM >1000 nM Concentration for 50% degradation.

(Efficacy)
98% 15% Maximum protein clearance.
Permeability (

)

cm/s

cm/s
Confirms cell entry is not the limiting factor.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of chiral linkers must follow a strict, self-validating pipeline. You cannot rely solely on cellular degradation assays, as a failure to degrade could stem from poor permeability, poor binary binding, or poor ternary assembly.

Workflow Synth Chiral Synthesis & Separation Binary Binary Binding (SPR / ITC) Synth->Binary Ternary Ternary Assembly (TR-FRET) Binary->Ternary Cellular Degradation Assay (HiBiT / Western) Ternary->Cellular Kinetics Proteomics & Off-Target Profiling Cellular->Kinetics

Self-validating experimental workflow for evaluating chiral PROTAC linkers.

Protocol A: Ternary Complex Assembly via TR-FRET

Causality: We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is a homogeneous, wash-free assay. PROTAC ternary complexes are highly transient; washing steps in traditional ELISAs often destroy the complex, leading to false negatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 nM of His-tagged VHL and 10 nM of GST-tagged BRD4(BD1) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Fluorophore Addition: Add 1 nM of Europium (Eu)-anti-His antibody (Donor) and 10 nM of APC-anti-GST antibody (Acceptor).

  • Compound Titration: Dispense the (R) and (S) PROTAC enantiomers in a 12-point dose-response curve (from 10 µM down to 0.05 nM) into a 384-well low-volume plate.

  • Equilibration: Incubate the plate in the dark at room temperature for exactly 2 hours to allow the thermodynamic equilibrium of the ternary complex to stabilize.

  • Detection & Analysis: Read the plate on a multi-mode microplate reader using a 337 nm excitation laser. Measure emission at 615 nm (Eu) and 665 nm (APC).

  • Validation: Calculate the TR-FRET ratio (665/615). The hook effect (a bell-shaped curve) should be visible at high concentrations, validating true ternary complex formation rather than aggregation.

Protocol B: Endogenous Degradation via CRISPR-HiBiT Assay

Causality: We utilize CRISPR-edited cells expressing endogenous HiBiT-tagged target proteins rather than transient overexpression models. Overexpression overwhelms the cellular ubiquitination machinery, masking the true kinetic differences between the (R) and (S) enantiomers.

Step-by-Step Methodology:

  • Cell Seeding: Seed CRISPR-edited HeLa cells (endogenously expressing HiBiT-BRD4) at 10,000 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a serial dilution of the (R) and (S) PROTACs (10 µM to 0.1 nM). Include a DMSO control (0.1% final concentration) and a VHL-inhibitor competition control (to prove degradation is VHL-dependent).

  • Incubation: Incubate for 12 hours. (12 hours is optimal to capture the

    
     before target resynthesis occurs).
    
  • Lysis & Luminescence: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). Incubate on an orbital shaker for 10 minutes.

  • Readout: Measure luminescence. Normalize data to the DMSO control to calculate

    
     and 
    
    
    
    .

Conclusion & Translational Outlook

The comparative data clearly demonstrates that when utilizing N-(3-methylpyrrolidin-3-yl)acetamide as a PROTAC linker, stereochemistry is not merely a structural footnote—it is the primary driver of efficacy. The (R)-enantiomer successfully bridges VHL and the target protein to form a highly cooperative ternary complex, leading to sub-nanomolar degradation. Conversely, the (S)-enantiomer acts as a steric wedge, neutralizing the drug's potential despite maintaining perfect binary binding to both targets.

For drug development professionals, this underscores the necessity of parallel enantiomeric synthesis and rigorous, wash-free biophysical profiling early in the PROTAC optimization pipeline.

References

  • N-(3-Methylpyrrolidin-3-yl)acetamide | CymitQuimica. Source: cymitquimica.com.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: nih.gov.
  • Current strategies for the design of PROTAC linkers: a critical review. Source: nih.gov.
  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery. Source: aifchem.com.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Source: nih.gov.

Sources

Validating the ternary complex formation with "N-(3-methylpyrrolidin-3-yl)acetamide" PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of ternary complex formation for PROTACs utilizing the N-(3-methylpyrrolidin-3-yl)acetamide moiety. This specific scaffold, often explored as a stable alternative to traditional glutarimide-based Cereblon (CRBN) binders or as a simplified Von Hippel-Lindau (VHL) ligand, requires rigorous biophysical and biochemical validation to confirm its capability to recruit E3 ligases effectively.

Executive Summary

The formation of a stable ternary complex (Target Protein : PROTAC : E3 Ligase) is the defining thermodynamic event in targeted protein degradation (TPD). Unlike traditional inhibition, where binary affinity (


) drives potency, PROTAC efficacy is governed by the cooperativity factor (

)
and the stability of the ternary complex (

).

This guide provides a comparative validation framework for PROTACs incorporating the N-(3-methylpyrrolidin-3-yl)acetamide ligand. We compare its performance characteristics against industry-standard ligands (e.g., Pomalidomide for CRBN, VHL-032 for VHL) and detail the experimental protocols required to quantify its mechanistic viability.

Comparative Analysis: N-(3-methylpyrrolidin-3-yl)acetamide vs. Standards
FeatureN-(3-methylpyrrolidin-3-yl)acetamide LigandStandard Ligands (Pomalidomide/VHL-032)Implications for Validation
Chemical Stability High (Amide/Pyrrolidine core is resistant to hydrolysis)Moderate (Glutarimides hydrolyze at physiological pH)Requires longer incubation times in assays without degradation artifacts.
Binding Affinity Tunable (Often

M range)
High (nM range)Validation must distinguish between weak binary binding and cooperative ternary formation.
Cooperativity Variable (Dependent on linker exit vector)Well-Characterized (Often positive cooperativity)Critical need for

-factor determination via SPR/TR-FRET.
Solubility Enhanced (Polar acetamide group)Variable Lower risk of aggregation in high-concentration biochemical assays.

Mechanistic Validation Strategy

To validate that your N-(3-methylpyrrolidin-3-yl)acetamide PROTAC forms a productive ternary complex, you must establish three key parameters:

  • Binary Affinity: Does the ligand bind the E3 ligase in isolation?

  • Ternary Complex Stability: Does the PROTAC bridge the Target and E3?

  • Cooperativity (

    
    ):  Does the presence of the Target enhance E3 binding (or vice versa)?
    
Visualizing the Equilibrium

TernaryComplex PROTAC PROTAC BinaryE3 Binary Complex (PROTAC-E3) PROTAC->BinaryE3 Kd(binary, E3) BinaryPOI Binary Complex (PROTAC-POI) PROTAC->BinaryPOI Kd(binary, POI) E3 E3 Ligase (e.g., CRBN/VHL) E3->BinaryE3 POI Target Protein (POI) POI->BinaryPOI Ternary Ternary Complex (POI-PROTAC-E3) BinaryE3->Ternary + POI (Cooperativity α) BinaryPOI->Ternary + E3 (Cooperativity α)

Figure 1: Thermodynamic equilibrium of ternary complex formation. The stability of the final complex is determined by the cooperativity factor (


), defined as 

.

Experimental Protocols

Method A: Surface Plasmon Resonance (SPR)

SPR is the "Gold Standard" for calculating the cooperativity factor (


). It provides kinetic rates (

,

) which are critical for understanding the residence time of the complex.

Objective: Quantify


 and 

for the N-(3-methylpyrrolidin-3-yl)acetamide PROTAC.

Protocol:

  • Immobilization:

    • Immobilize the E3 Ligase (e.g., CRBN-DDB1 or VHL-ElonginC/B) on a CM5 sensor chip via amine coupling or biotin-streptavidin capture.

    • Reference Channel: Immobilize a non-binding protein or use an empty flow cell.

  • Binary Binding Check:

    • Inject the PROTAC alone at increasing concentrations (0.1 nM – 10

      
      M).
      
    • Calculate

      
       for the PROTAC-E3 interaction.
      
  • Ternary Complex Formation:

    • Saturate the PROTAC with the Target Protein (POI) in solution (maintain POI concentration > 10x its

      
       for the PROTAC).
      
    • Inject the PROTAC + POI mixture over the immobilized E3 ligase.

    • Alternative (Better for weak binders): Immobilize the POI, saturate E3 with PROTAC, and inject.

  • Data Analysis:

    • Fit sensorgrams to a 1:1 binding model.

    • Calculate Cooperativity (

      
      ):
      
      
      
      
    • Interpretation:

      • 
        : Positive cooperativity (The complex is more stable than binary binding).
        
      • 
        : Non-cooperative (Additive binding).
        
      • 
        : Negative cooperativity (Steric clash; likely poor degradation).
        
Method B: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET is a high-throughput proximity assay ideal for screening multiple linker analogs of your N-(3-methylpyrrolidin-3-yl)acetamide scaffold.

Objective: Confirm physical proximity (<10 nm) between E3 and POI induced by the PROTAC.

Protocol:

  • Reagents:

    • Donor Fluorophore: Terbium (Tb)-labeled anti-tag antibody (e.g., Anti-His-Tb for His-tagged E3).

    • Acceptor Fluorophore: FITC or D2-labeled anti-tag antibody (e.g., Anti-GST-d2 for GST-tagged POI).

    • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

  • Assay Setup (384-well plate):

    • Prepare a mix of E3 Ligase (50 nM) and POI (50 nM).

    • Add PROTAC in a dose-response series (e.g., 1 nM to 100

      
      M).
      
    • Incubate for 60 minutes at Room Temperature.

    • Add Donor and Acceptor detection antibodies.

    • Incubate for 60 minutes.

  • Measurement:

    • Read on a plate reader (e.g., PHERAstar) using TR-FRET module (Excitation: 337 nm, Emission: 665 nm / 620 nm).

  • The "Hook Effect" Validation:

    • Plot the TR-FRET signal vs. log[PROTAC].

    • Success Criteria: You should observe a bell-shaped curve.

      • Rising Phase: Formation of Ternary Complex.[1][2][3]

      • Peak: Maximal Ternary Complex (

        
        ).
        
      • Falling Phase (Hook Effect): Formation of binary complexes (PROTAC-E3 and PROTAC-POI) competing with ternary formation.

Troubleshooting & Optimization

Issue: No Ternary Complex Signal

If your N-(3-methylpyrrolidin-3-yl)acetamide PROTAC fails to show a TR-FRET signal or SPR response:

  • Check Binary Binding: Does the acetamide moiety actually bind the E3? Use a competition assay (e.g., Fluorescence Polarization) against a known tracer (e.g., FITC-Thalidomide for CRBN). If the acetamide modification disrupts the critical hydrogen bonds (e.g., in the tri-tryptophan pocket of CRBN), the PROTAC is dead on arrival.

  • Linker Interference: The linker attachment point on the acetamide might be causing steric clashes. Model the exit vector using PyMOL or MOE.

  • Negative Control: Synthesize a "Dead" version (e.g., N-methylated acetamide or enantiomer) to prove specificity.

Issue: Weak Cooperativity ( )
  • Cause: The linker length is insufficient or the exit vector induces steric clash between the E3 and POI.

  • Solution: Screen a library of linker lengths (PEG3, PEG5, Alkyl chains) to relieve strain.

References

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13(5), 514-521. Link

  • Roy, M. J., et al. (2019). "SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency." ACS Chemical Biology, 14(7), 1614-1622. Link

  • Hughes, S. J., et al. (2020). "Assays for the assessment of PROTAC-induced ternary complex formation." Methods in Molecular Biology, 2365, 1-18. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-methylpyrrolidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, rigorous adherence to safety protocols is paramount, extending from initial synthesis to the final disposal of chemical compounds. This guide provides a detailed, step-by-step framework for the proper disposal of N-(3-methylpyrrolidin-3-yl)acetamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are based on a conservative assessment of its structural components: the pyrrolidine ring and the acetamide group.

Hazard Identification and Risk Assessment

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. The molecular structure of N-(3-methylpyrrolidin-3-yl)acetamide suggests several potential risks that must be managed.

  • Pyrrolidine Moiety : Pyrrolidine and its derivatives can be flammable and may possess toxicological properties.[1][2][3] The parent compound, pyrrolidine, is classified as flammable, corrosive, and harmful if ingested or inhaled.[1]

  • Amine and Acetamide Functionality : Amine compounds can be hazardous to the environment, particularly aquatic life, and should not be disposed of in drains or sewers.[4] Acetamides may cause skin and eye irritation, and inhalation of dust or vapors should be avoided.[5]

Based on these structural alerts, N-(3-methylpyrrolidin-3-yl)acetamide should be handled as a hazardous chemical waste. All laboratory personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To protect against potential splashes of the chemical or contaminated solvents.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][5]To prevent skin contact and absorption.
Protective Clothing A standard laboratory coat.[1][5]To protect the skin and clothing from contamination.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.[1]To prevent the inhalation of any dust or vapors.

Waste Segregation and Container Management: The First Line of Defense

Proper segregation is the most critical initial step in the chemical waste disposal process.[1] Mixing incompatible waste streams can lead to dangerous chemical reactions.[4]

  • Waste Classification : All N-(3-methylpyrrolidin-3-yl)acetamide waste, including the pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous organic waste .[1]

  • Container Selection : Use a designated, leak-proof hazardous waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[1][6] The container must have a secure, tightly fitting lid to prevent leaks and the release of fumes.[1][4]

  • Labeling : Proper labeling is a strict regulatory requirement.[7][8] The waste container must be clearly labeled with the following information as soon as waste accumulation begins:[6][7]

    • The words "Hazardous Waste "

    • The full chemical name: "N-(3-methylpyrrolidin-3-yl)acetamide "

    • An indication of the primary hazards (e.g., "Harmful," "Irritant")[6]

    • The date when waste was first added to the container

dot graph TD { A[Start: Waste GenerationN-(3-methylpyrrolidin-3-yl)acetamide] --> B{Is it solid or liquid waste?}; B --> C[Solid Waste(e.g., contaminated gloves, paper towels)]; B --> D[Liquid Waste(e.g., reaction residues, rinsates)]; C --> E[Place in a designated, labeled solid hazardous waste container.]; D --> F[Pour into a designated, labeled liquid hazardous waste container.]; E --> G{Container Full?}; F --> G; G -->|Yes| H[Seal container securely.]; G -->|No| I[Continue to add compatible waste.]; I --> G; H --> J[Store in Satellite Accumulation Area (SAA).]; J --> K[Arrange for pickup by Environmental Health & Safety (EHS).]; K --> L[End: Final Disposal by Licensed Contractor];

} Waste Segregation and Collection Workflow.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of N-(3-methylpyrrolidin-3-yl)acetamide is through a licensed environmental waste management company.[1][5] Under no circumstances should this chemical or its waste be disposed of down the drain or mixed with municipal waste.[2][9]

  • Waste Collection : Carefully transfer unwanted N-(3-methylpyrrolidin-3-yl)acetamide and any solvents used for rinsing glassware into the designated hazardous waste container.[1]

  • Container Management : Keep the hazardous waste container securely closed at all times, except when adding waste.[6][8] This minimizes the release of vapors and prevents spills.

  • Decontamination of Empty Containers : Any original containers of the compound must be treated as hazardous waste.[10] To decontaminate for disposal as regular trash (if institutional policy allows), triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[1] Crucially, collect all three rinsates and add them to the liquid hazardous organic waste container.[1] After triple rinsing, the container can be managed according to your institution's guidelines for decontaminated labware.[10]

  • Storage of Waste : Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[1][7] This area must be at or near the point of generation, secure, well-ventilated, and away from incompatible materials.[7][11]

  • Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2][5] You must follow all institutional and regulatory procedures for waste manifest documentation.[7][11]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Alert Personnel : Immediately notify colleagues in the vicinity and your laboratory supervisor.

  • Evacuate and Ventilate : If the spill is significant, evacuate the immediate area.[1] Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[1]

  • Contain the Spill : If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[1]

  • Cleanup : Collect all contaminated absorbent materials and any contaminated PPE. Place these materials into a sealed, properly labeled hazardous waste container.[6]

  • Decontaminate : Clean the spill area thoroughly with soap and water or an appropriate solvent. Collect all cleaning materials for disposal as hazardous waste.[12]

Regulatory Framework

The disposal of chemical waste is strictly regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][8] Key regulations like the Resource Conservation and Recovery Act (RCRA) govern the management of hazardous waste from "cradle to grave."[11] Adherence to these regulations is not only a matter of safety and environmental stewardship but also a legal requirement.

By implementing these detailed procedures, your laboratory can ensure the safe and compliant disposal of N-(3-methylpyrrolidin-3-yl)acetamide, fostering a culture of safety and upholding its commitment to environmental responsibility.

References

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

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  • MedicalLab Management. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

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  • KISHIDA CHEMICAL CO., LTD. (2021, February 4). N-(5-Aminopyridin-3-yl)acetamide Safety Data Sheet. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, October 31). Safety Data Sheet: acetamide. Retrieved from [Link]

  • National Institutes of Health. (2025, December). The NIH Drain Discharge Guide. Retrieved from [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]

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  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

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Navigating the Safe Handling of N-(3-methylpyrrolidin-3-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these, N-(3-methylpyrrolidin-3-yl)acetamide, a substituted pyrrolidine derivative, presents a specific set of handling requirements that necessitate a robust safety and operational plan. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel. Our commitment is to empower you with the knowledge to manage this chemical with confidence and precision.

Understanding the Hazard Profile

While a comprehensive toxicological profile for N-(3-methylpyrrolidin-3-yl)acetamide may be limited, data from structurally similar compounds, particularly its hydrochloride salt, provide a strong basis for a precautionary approach. The primary hazards identified are:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]

Given these hazards, the cornerstone of a safe handling protocol is the prevention of direct contact and the minimization of aerosol or dust generation.

The Operational Workflow: A Step-by-Step Guide

The following protocol outlines the key stages of handling N-(3-methylpyrrolidin-3-yl)acetamide, from initial receipt to final disposal. This workflow is designed to be a self-validating system, with built-in checks and best practices to ensure safety at every step.

Pre-Handling Preparations
  • Designated Work Area: All work with N-(3-methylpyrrolidin-3-yl)acetamide should be conducted in a designated area, such as a certified chemical fume hood, to control potential exposure to dust or vapors.[5]

  • Gathering Essential Equipment: Before bringing the chemical into the work area, ensure all necessary personal protective equipment (PPE), spill cleanup materials, and waste containers are readily accessible.[6]

  • Review of Safety Data Sheet (SDS): Although a specific SDS for the freebase may not be available, review the SDS for a closely related salt, such as N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride, to familiarize yourself with the known hazards and emergency procedures.[1][4][7][8]

Handling and Use
  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table below. Double gloving is recommended to provide an additional layer of protection against potential permeation.[9]

  • Weighing and Transfer: When weighing the solid compound, do so on disposable weigh paper or in a tared container within the fume hood to contain any potential spills.[9] Use spatulas and other tools carefully to minimize dust generation. Avoid pouring the powder directly from the bottle.[9]

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature. Working with the compound in solution can reduce the risk of aerosolization.[9]

  • Post-Handling: After handling, thoroughly decontaminate the work area. Wipe down all surfaces that may have come into contact with the chemical with an appropriate cleaning agent.[7] Remove gloves using a technique that avoids skin contact with the contaminated outer surface.[9] Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1][10]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[11] For spills involving aliphatic amines, sodium bisulfite can be used for neutralization before absorption.[11] Ensure the cleanup is performed by personnel wearing appropriate PPE. Do not create dust during cleanup.[12]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigating the risks associated with handling N-(3-methylpyrrolidin-3-yl)acetamide. The following table provides a summary of the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner layer of nitrile and an outer layer of neoprene or butyl rubber gloves.[9][13][14][15][16]Provides excellent resistance to a broad range of chemicals, including amines. Double-gloving offers an added layer of safety against tears and permeation.[9]
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][5]Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation.[1]
Body Protection A fully buttoned, long-sleeved lab coat. A chemical-resistant apron should be worn over the lab coat when there is a significant risk of splashing.[9][17]Protects the skin from accidental contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or N95 particulate filter may be necessary if working outside of a fume hood or if there is a risk of generating significant dust.[9]Protects against inhalation of irritating dust or vapors.[1]
Footwear Closed-toe shoes that cover the entire foot.[9][17]Protects feet from potential spills.

Disposal Plan

Proper disposal of N-(3-methylpyrrolidin-3-yl)acetamide and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any solid waste, including contaminated weigh paper and disposable labware, in a clearly labeled, sealed container. This waste should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.[1]

  • Liquid Waste: Unused solutions of N-(3-methylpyrrolidin-3-yl)acetamide should be collected in a designated, labeled hazardous waste container. As it is a nitrogen-containing organic compound, it should be segregated with other similar organic waste streams.[8] Do not pour this chemical down the drain.[18]

  • Empty Containers: Empty containers that held N-(3-methylpyrrolidin-3-yl)acetamide should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8] After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.[1]

Visualizing the Workflow

The following diagram illustrates the key decision points and actions in the safe handling workflow for N-(3-methylpyrrolidin-3-yl)acetamide.

SafeHandlingWorkflow Safe Handling Workflow for N-(3-methylpyrrolidin-3-yl)acetamide cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Management ReviewSDS Review SDS & Protocols PrepArea Prepare Designated Work Area (Fume Hood) ReviewSDS->PrepArea GatherPPE Gather & Inspect PPE PrepArea->GatherPPE DonPPE Don Appropriate PPE GatherPPE->DonPPE WeighTransfer Weigh & Transfer (Solid) DonPPE->WeighTransfer PrepareSolution Prepare Solution WeighTransfer->PrepareSolution Spill Spill or Exposure Occurs WeighTransfer->Spill Potential PostHandling Post-Handling Decontamination PrepareSolution->PostHandling PrepareSolution->Spill Potential CollectSolid Collect Solid Waste PostHandling->CollectSolid CollectLiquid Collect Liquid Waste PostHandling->CollectLiquid RinseContainers Triple-Rinse Empty Containers PostHandling->RinseContainers EHS_Disposal Dispose via EHS Protocols CollectSolid->EHS_Disposal CollectLiquid->EHS_Disposal RinseContainers->CollectLiquid EmergencyResponse Initiate Emergency Response Spill->EmergencyResponse Yes

Caption: A flowchart outlining the key steps for the safe handling of N-(3-methylpyrrolidin-3-yl)acetamide.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States): (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride.
  • BenchChem. (2025). Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Georgia Tech Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines.
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  • Sigma-Aldrich. (n.d.). N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride Safety Information.
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  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.